Product packaging for 2,5-Divinylpyridine(Cat. No.:CAS No. 16222-95-0)

2,5-Divinylpyridine

Cat. No.: B097761
CAS No.: 16222-95-0
M. Wt: 131.17 g/mol
InChI Key: SXLIFQSDMYZOBA-UHFFFAOYSA-N
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Description

2,5-Divinylpyridine (CAS 16222-95-0) is a high-value compound for scientific research, characterized by its molecular formula C9H9N and a molecular weight of 131.17 g/mol . Its structure features a pyridine ring with two vinyl groups at the 2 and 5 positions, making it a versatile building block for polymer chemistry and materials science. A key research application is its role as a monomer in the synthesis of functional polymers. It undergoes regioselective, stereoselective, and living polymerization using rare-earth catalysts, enabling the precise synthesis of polymers with controlled architectures and tacticity, such as perfect isotactic PDVP . Furthermore, this compound is used in the construction of advanced porous organic polymers (POPs) . These POPs, created through radical polymerization of this monomer, exhibit high surface areas and nanoporosity. They demonstrate exceptional performance as reversible solid adsorbents for the efficient separation and removal of trace sulfur dioxide (SO2) from gas mixtures, even under humid conditions, highlighting their potential for environmental remediation applications . The compound can be synthesized via the Mannich reaction starting from 2-methyl-5-vinylpyridine . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic purposes, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B097761 2,5-Divinylpyridine CAS No. 16222-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(ethenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLIFQSDMYZOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167339
Record name Pyridine, 2,5-diethenyl-
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16222-95-0
Record name 2,5-Diethenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16222-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-diethenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,5-diethenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2,5-Divinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route to this compound, a valuable monomer and building block in polymer chemistry and pharmaceutical sciences. The synthesis is presented in a two-stage process, commencing with the preparation of the precursor, pyridine-2,5-dicarbaldehyde, followed by a double Wittig reaction to yield the target molecule. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the chemical transformations.

The initial stage of this synthesis involves the oxidation of commercially available 2,5-lutidine (2,5-dimethylpyridine). A common and effective method for this transformation is the use of selenium dioxide (SeO₂) as the oxidizing agent. This reaction selectively oxidizes the methyl groups to aldehydes.[1][2]

Experimental Protocol: Oxidation of 2,5-Lutidine

Materials:

  • 2,5-Lutidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine in 1,4-dioxane under an inert atmosphere.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by column chromatography on silica gel to yield pure pyridine-2,5-dicarbaldehyde.

Quantitative Data: Oxidation of 2,5-Lutidine
ParameterValue/DescriptionReference
Starting Material 2,5-LutidineN/A
Oxidizing Agent Selenium Dioxide (SeO₂)[1][2]
Solvent 1,4-Dioxane[1]
Reaction Temperature RefluxN/A
Typical Yield Moderate to good (specific yield depends on reaction scale and optimization)N/A

Synthesis of this compound via Double Wittig Reaction

The second stage of the synthesis employs the Wittig reaction to convert the dialdehyde precursor, pyridine-2,5-dicarbaldehyde, into this compound. This reaction involves the use of a phosphorus ylide, in this case, methylenetriphenylphosphorane, which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocol: Double Wittig Reaction

Materials:

  • Pyridine-2,5-dicarbaldehyde

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions and extraction

Procedure:

  • Preparation of the Wittig Reagent (Ylide):

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • To the freshly prepared ylide solution, add a solution of pyridine-2,5-dicarbaldehyde in anhydrous THF dropwise at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data: Double Wittig Reaction
ParameterValue/Description
Starting Material Pyridine-2,5-dicarbaldehyde
Wittig Salt Methyltriphenylphosphonium bromide
Base n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0°C to room temperature
Typical Yield Moderate to good (specific yield depends on reaction scale and optimization)

Visualization of the Synthetic Pathway

The overall synthetic workflow from 2,5-lutidine to this compound is depicted in the following diagrams.

Synthesis_Workflow cluster_oxidation Stage 1: Oxidation cluster_wittig Stage 2: Double Wittig Reaction Lutidine 2,5-Lutidine Dialdehyde Pyridine-2,5-dicarbaldehyde Lutidine->Dialdehyde SeO2, Dioxane, Reflux Dialdehyde_wittig Pyridine-2,5-dicarbaldehyde Divinylpyridine This compound Dialdehyde_wittig->Divinylpyridine 1. Ph3P+CH3Br-, Base 2. THF

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow cluster_0 Stage 1: Oxidation of 2,5-Lutidine cluster_1 Stage 2: Double Wittig Reaction A Dissolve 2,5-Lutidine in Dioxane B Add Selenium Dioxide A->B C Reflux Reaction Mixture B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F G Prepare Wittig Reagent (Ylide) F->G Proceed with Purified Dialdehyde H React Ylide with Pyridine-2,5-dicarbaldehyde G->H I Quench Reaction and Extract Product H->I J Purify by Column Chromatography I->J

Caption: Step-by-step experimental workflow.

References

2,5-Divinylpyridine chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,5-Divinylpyridine. The information is curated for professionals in research and development, with a focus on structured data presentation and a general framework for experimental analysis.

Core Chemical and Physical Properties

This compound, also known as 2,5-diethenylpyridine, is a derivative of pyridine featuring two vinyl group substituents. Its unique structure makes it a valuable monomer for polymerization and a versatile building block in organic synthesis.[1] The fundamental properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 16222-95-0[2][3]
Molecular Formula C₉H₉N[2][3]
Molecular Weight 131.17 g/mol [2][3]
Boiling Point 218.3 °C at 760 mmHg[2]
Density 0.974 g/cm³[2]
Flash Point 83.7 °C[2]
Vapor Pressure 0.187 mmHg at 25 °C[2]
Refractive Index 1.602[2]
Melting Point Not Available[2]

Table 2: Computed Molecular Properties

PropertyValueReference
XLogP3-AA 2.4[3]
Topological Polar Surface Area 12.9 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Exact Mass 131.073499291 Da[3]
Monoisotopic Mass 131.073499291 Da[3]
Complexity 129[3]

Experimental Protocols: A General Framework for Characterization

Synthesis: The synthesis of divinylpyridines can be approached through various organic reactions. One potential route is the palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) between a dihalopyridine (2,5-dibromopyridine) and a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid). Another approach could involve the dehydration of the corresponding diethylpyridine.

Purification: Post-synthesis, the crude product would require purification. Standard techniques such as column chromatography on silica gel or distillation under reduced pressure would be employed to isolate this compound from unreacted starting materials and byproducts.

Structural and Purity Analysis: A suite of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the protons on the pyridine ring and the vinyl groups. The chemical shifts, integration values, and coupling patterns would confirm the substitution pattern and the presence of the vinyl moieties.

    • ¹³C NMR: Would be employed to identify the number and types of carbon atoms in the molecule, including the sp² carbons of the pyridine ring and the vinyl groups.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would serve a dual purpose: to assess the purity of the compound and to determine its molecular weight by identifying the molecular ion peak.[3] The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would be used to identify characteristic functional groups. Key vibrational bands would include C=C stretching from the vinyl groups and the aromatic ring, and C-H stretching from both the aromatic and vinyl components.

The following diagram illustrates a logical workflow for the synthesis and characterization of a target compound like this compound.

G General Experimental Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_properties Property Determination start Precursors (e.g., 2,5-Dihalopyridine) reaction Chemical Synthesis (e.g., Cross-Coupling) start->reaction purification Purification (e.g., Chromatography, Distillation) reaction->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms ir IR Spectroscopy product->ir data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis phys_chem Physical & Chemical Property Testing data_analysis->phys_chem final_product Characterized Compound with Data Sheet phys_chem->final_product

General workflow for synthesis and characterization.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for handling pyridine derivatives should be followed. These compounds are often flammable and may be toxic if swallowed, inhaled, or in contact with skin.[4] It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly closed container in a cool, dry place away from ignition sources.[5] Due to its vinyl groups, this compound may be prone to polymerization and should be stored accordingly, possibly with an inhibitor and under refrigeration.[6]

References

An In-depth Technical Guide on 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of available literature did not yield specific crystallographic data for the crystal structure of 2,5-Divinylpyridine. This guide therefore provides a summary of its known chemical properties and outlines a generalized experimental approach for its synthesis and characterization based on methodologies reported for analogous pyridine derivatives.

Chemical and Physical Properties of this compound

While a definitive crystal structure is not publicly available, the fundamental properties of this compound have been computationally predicted and are summarized below. This data provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₉H₉NPubChem
Molecular Weight 131.17 g/mol PubChem
IUPAC Name 2,5-bis(ethenyl)pyridinePubChem
CAS Number 16222-95-0PubChem
SMILES C=CC1=CN=C(C=C1)C=CPubChem
InChI InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2PubChem
InChIKey SXLIFQSDMYZOBA-UHFFFAOYSA-NPubChem

Potential Synthesis of this compound

The synthesis of 2,5-disubstituted pyridines can be approached through various synthetic routes. One potential method involves a Negishi coupling reaction, which has been successfully employed for creating 2,5-disubstituted pyridine-based liquid crystals. This approach offers a versatile platform for the introduction of vinyl groups onto the pyridine scaffold.

Experimental Protocol: A Generalized Negishi Coupling Approach

This protocol is a hypothetical pathway for the synthesis of this compound based on established methods for similar compounds.

Materials:

  • 2,5-Dihalopyridine (e.g., 2,5-dibromopyridine or 2,5-diiodopyridine)

  • Vinylzinc reagent (e.g., vinylzinc chloride or vinylzinc bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the 2,5-dihalopyridine in anhydrous THF.

  • Catalyst Addition: To this solution, add the palladium catalyst.

  • Reagent Addition: Slowly add the vinylzinc reagent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to proceed to completion.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Start Start: 2,5-Dihalopyridine Synthesis Negishi Coupling with Vinylzinc Reagent Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Generalized workflow for the synthesis and characterization of this compound.

Signaling Pathways

A review of the available literature did not identify any described signaling pathways directly involving this compound. The primary focus of research on this and related molecules appears to be in the field of polymer chemistry and materials science, particularly in the regioselective and stereoselective polymerization of divinyl pyridine monomers.[1]

Conclusion

While the precise crystal structure of this compound remains to be determined, this guide provides a summary of its known properties and a potential synthetic route for its preparation. The provided experimental protocol, based on established methodologies for similar compounds, offers a starting point for researchers interested in synthesizing this molecule for further study. Future research, including single-crystal X-ray diffraction analysis, will be necessary to fully elucidate the three-dimensional structure of this compound and unlock a deeper understanding of its structure-property relationships.

References

reactivity of vinyl groups in 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Reactivity of Vinyl Groups in 2,5-Divinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2,5-DVP) is a heterocyclic aromatic monomer featuring two vinyl groups at positions C2 and C5. These vinyl groups exhibit distinct electronic environments, leading to significant differences in their reactivity. This differential reactivity is particularly pronounced in polymerization reactions, where the vinyl group at the 2-position can be selectively addressed, leaving the 5-vinyl group available for subsequent functionalization. This unique characteristic makes 2,5-DVP a valuable building block for the synthesis of advanced functional polymers with applications ranging from materials science to drug delivery systems. This guide provides a comprehensive overview of the reactivity of 2,5-DVP's vinyl groups, focusing on regioselective polymerization, quantitative data from key studies, detailed experimental protocols, and the underlying reaction pathways.

Differential Reactivity of the Vinyl Groups

The reactivity of the two vinyl groups in 2,5-DVP is governed by their position relative to the nitrogen atom in the pyridine ring. The vinyl group at the 2-position is electronically influenced by the adjacent nitrogen, making it more susceptible to certain types of chemical transformations, particularly coordination and insertion polymerization. In contrast, the vinyl group at the 5-position behaves more like a standard styrenic monomer. This electronic disparity is the cornerstone of the selective chemistry of 2,5-DVP.

  • 2-Vinyl Group: The proximity to the electron-withdrawing nitrogen atom makes this group more polarized and facilitates coordination with metal catalysts. This is the primary site of reaction in controlled polymerization processes.

  • 5-Vinyl Group: This group is less affected by the nitrogen atom and retains reactivity similar to substituted styrenes. It often remains unreacted in selective polymerization, providing a handle for post-polymerization modification.

Conventional polymerization methods, such as free-radical or certain anionic polymerizations, typically lack selectivity and lead to the reaction of both vinyl groups, resulting in insoluble, cross-linked polymer networks.[1] However, the use of specific rare-earth metal catalysts enables a remarkable degree of control, leading to linear polymers.[1]

Regioselective Polymerization with Rare-Earth Catalysts

The most significant advancement in controlling 2,5-DVP reactivity has been the use of rare-earth metal catalysts. Research has demonstrated that complexes of scandium (Sc), yttrium (Y), lutetium (Lu), and dysprosium (Dy) can achieve perfect regioselectivity, polymerizing only the vinyl group at the 2-position.[1] This living polymerization process yields soluble, linear poly(this compound) (PDVP) with pendant vinyl groups at the 5-position.

In contrast, catalysts based on larger rare-earth metals, such as lanthanum (La), are not regioselective and produce cross-linked networks, highlighting the critical role of the metal's ionic radius and coordination geometry in directing the reaction.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the polymerization of 2,5-DVP, primarily using rare-earth catalysts.

Table 1: Polymerization of 2,5-DVP with Various Catalysts

Entry Catalyst System Time (h) Conversion (%) Mn ( kg/mol ) Đ (Mw/Mn) Regioselectivity Ref.
1 Sc(CH₂SiMe₃)₃(THF)₂ 2 98 25.1 1.15 2-vinyl only [1]
2 Y(CH₂SiMe₃)₃(THF)₂ 2 99 26.2 1.18 2-vinyl only [1]
3 Lu(CH₂SiMe₃)₃(Py)₂ 2 99 25.8 1.13 2-vinyl only [1]
4 La(CH₂SiMe₃)₃(THF)₂ 2 99 - - Cross-linked Gel [1]
5 AIBN (Radical) 24 99 - - Cross-linked Gel [1]
6 n-BuLi (Anionic) 2 99 - - Cross-linked Gel [1]

Conditions: Toluene solvent, 25°C. Molar ratio [Monomer]/[Catalyst] = 200.

Table 2: Stereoselectivity in Lu-Catalyzed Polymerization of 2,5-DVP

Entry Catalyst System Additive (equiv.) Conversion (%) Mn ( kg/mol ) Đ (Mw/Mn) Isotacticity (mmmm %) Ref.
1 Lu(CH₂SiMe₃)₃(Py)₂ / B(C₆F₅)₃ None 99 26.5 1.12 >99 [1]
2 Lu(CH₂SiMe₃)₃(Py)₂ / B(C₆F₅)₃ THF (10) 99 25.9 1.19 85 [1]
3 Lu(CH₂SiMe₃)₃(Py)₂ / B(C₆F₅)₃ THF (100) 98 26.1 1.25 31 [1]

Conditions: Toluene solvent, 25°C, 2h. Molar ratio [Monomer]/[Lu] = 200.

Reaction Pathways and Experimental Workflows

The diagrams below illustrate the key reaction pathways and a general experimental workflow for the selective polymerization and subsequent functionalization of 2,5-DVP.

G DVP This compound (2,5-DVP) RE_Cat Rare-Earth Catalyst (Sc, Y, Lu) Radical_Anionic Radical / Anionic Initiator Linear_Polymer Linear PDVP with Pendant 5-Vinyl Groups RE_Cat->Linear_Polymer Regioselective Polymerization Crosslinked_Polymer Cross-linked Polymer Network Radical_Anionic->Crosslinked_Polymer Non-selective Polymerization

Caption: Reaction pathways for 2,5-DVP polymerization.

G start Start: Glovebox Environment prepare_catalyst 1. Prepare Catalyst Solution (e.g., Lu(CH₂SiMe₃)₃(Py)₂ in Toluene) start->prepare_catalyst add_monomer 2. Add 2,5-DVP Monomer to Catalyst Solution prepare_catalyst->add_monomer polymerize 3. Stir at 25°C (Living Polymerization) add_monomer->polymerize quench 4. Quench Reaction (e.g., with Acidified Ethanol) polymerize->quench precipitate 5. Precipitate & Isolate Linear PDVP Polymer quench->precipitate functionalize 6. Post-Polymerization Modification (e.g., Thiol-Ene Click Reaction) precipitate->functionalize characterize 7. Characterize Products (NMR, GPC, etc.) functionalize->characterize final_product End: Functionalized Polymer characterize->final_product

Caption: Experimental workflow for regioselective synthesis.

Experimental Protocols

The following are generalized protocols based on the successful regioselective polymerization and functionalization of 2,5-DVP.[1] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol: Regioselective Polymerization of 2,5-DVP
  • Catalyst Preparation: In a glovebox, a stock solution of the rare-earth catalyst (e.g., Lu(CH₂SiMe₃)₃(Py)₂) is prepared in anhydrous toluene. For stereoselective polymerizations, an activator such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) is added to the catalyst solution and stirred for 5 minutes.

  • Monomer Preparation: this compound monomer is purified, degassed, and dissolved in anhydrous toluene.

  • Polymerization: The monomer solution is added to the vigorously stirring catalyst solution at a controlled temperature (typically 25°C). The reaction mixture is stirred for a predetermined time (e.g., 2 hours).

  • Termination: The polymerization is terminated by adding a small amount of acidified ethanol (e.g., 5% HCl in ethanol).

  • Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 40-50°C to a constant weight.

Protocol: Post-Functionalization via Thiol-Ene "Click" Reaction
  • Polymer Dissolution: The linear PDVP obtained from the regioselective polymerization (containing pendant 5-vinyl groups) is dissolved in a suitable solvent such as THF or chloroform.

  • Reagent Addition: A thiol compound (e.g., 1-dodecanethiol) and a radical initiator (e.g., AIBN) are added to the polymer solution. A typical molar ratio is a slight excess of thiol groups relative to the vinyl groups on the polymer.

  • Reaction: The mixture is degassed via several freeze-pump-thaw cycles and then heated (e.g., to 60-70°C) or exposed to UV light to initiate the click reaction. The reaction is allowed to proceed for 24 hours.

  • Isolation and Purification: The functionalized polymer is isolated by precipitation in a non-solvent (e.g., cold methanol), filtered, and washed to remove unreacted thiol and initiator residues.

  • Drying: The final product is dried under vacuum to a constant weight. The success of the functionalization is confirmed by NMR spectroscopy, observing the disappearance of the vinyl proton signals.[1]

Conclusion and Future Outlook

The distinct reactivity of the vinyl groups in this compound, unlocked by selective rare-earth metal catalysis, provides a powerful platform for advanced polymer synthesis. This methodology allows for the creation of well-defined linear polymers with reactive pendant groups, which can be precisely modified to tailor material properties. For researchers in drug development, this opens avenues for creating novel polymer-drug conjugates, targeted delivery systems, and functional biomaterials. Future research may focus on expanding the library of catalysts to further tune stereoselectivity, exploring the copolymerization of 2,5-DVP with other functional monomers, and applying these novel polymers in advanced biomedical applications.

References

Thermal Stability of 2,5-Divinylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the thermal stability of 2,5-Divinylpyridine. This compound, with the molecular formula C9H9N, is a pyridine derivative with vinyl groups at the 2 and 5 positions. Understanding its thermal properties is crucial for safe handling, storage, and application in various research and development settings.

Physical and Thermal Properties

Limited quantitative data is publicly available regarding the specific thermal decomposition of this compound. However, some key physical properties have been documented.

PropertyValueReference
Molecular FormulaC9H9N[1][2]
Molecular Weight131.17 g/mol [1][2]
Boiling Point218.3°C at 760 mmHg[1]
Flash Point83.7°C[1]

Thermal Decomposition Hazards

While specific onset temperatures for the decomposition of this compound are not detailed in the available literature, safety data for related vinylpyridine compounds indicate that thermal decomposition can be hazardous. Upon heating, this compound is expected to produce irritating and toxic gases.[3][4]

Hazardous Decomposition Products:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen cyanide

It is also important to note that the substance is flammable, and containers may be at risk of explosion when heated.[3][4]

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the thermal stability of pyridine-containing polymers and other organic compounds is typically evaluated using standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.

Typical TGA Experimental Workflow:

TGA_Workflow start Sample Preparation (weighing) instrument TGA Instrument Setup (atmosphere, heating rate) start->instrument run Heating Program Execution instrument->run data Data Acquisition (mass vs. temperature) run->data analysis Data Analysis (decomposition temperatures, weight loss %) data->analysis

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Typical DSC Experimental Workflow:

DSC_Workflow start Sample Preparation (encapsulation in pan) instrument DSC Instrument Setup (temperature program) start->instrument run Heating/Cooling Cycle instrument->run data Data Acquisition (heat flow vs. temperature) run->data analysis Data Analysis (transition temperatures, enthalpy changes) data->analysis

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Logical Relationship of Thermal Decomposition

The thermal decomposition of this compound involves the breakdown of the molecule into smaller, more stable gaseous products upon heating.

Decomposition_Pathway 2_5_DVP This compound (C9H9N) Decomposition Thermal Decomposition 2_5_DVP->Decomposition Heat Heat Heat->Decomposition Products Gaseous Products (NOx, CO, CO2, HCN) Decomposition->Products

Caption: The process of thermal decomposition of this compound.

Conclusion

References

solubility of 2,5-Divinylpyridine in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Divinylpyridine in various solvents. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide synthesizes information from its structural analogs—pyridine, 2-vinylpyridine, and lutidine—to project its solubility characteristics. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise measurements as required for their specific applications.

Predicted Solubility of this compound

Based on the known solubility of its structural analogs, this compound is anticipated to be soluble in a wide array of organic solvents, particularly those that are polar aprotic and non-polar. Its solubility in water is expected to be limited. Pyridine, the parent heterocycle, is miscible with water and a broad range of organic solvents.[1][2][3][4] The presence of two vinyl groups in this compound increases its non-polar character compared to pyridine, likely reducing its aqueous solubility.

2-Vinylpyridine, which contains one vinyl group, is described as slightly soluble in water but easily soluble in common organic solvents such as ethanol, ether, chloroform, benzene, and acetone.[5] Similarly, 2,6-Lutidine (2,6-dimethylpyridine) is soluble in common organic solvents and demonstrates considerable water solubility.[6][7] The homopolymer of 2-vinylpyridine is noted to be soluble in organic solvents like methanol and acetone.[8] This further suggests that the monomer, this compound, will be readily soluble in such organic media. Solvents such as tetrahydrofuran (THF) have been used in the polymerization of divinylpyridine monomers, indicating the monomer's solubility in this solvent.

The following table summarizes the predicted qualitative solubility of this compound in various classes of solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale based on Analogs
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleAnalogs like pyridine and 2,6-lutidine show good water solubility.[1][6][7] 2-Vinylpyridine is slightly soluble in water but very soluble in alcohols.[5][9] The two vinyl groups may decrease water solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)Soluble2-Vinylpyridine is readily soluble in acetone.[5][9] Poly(2-vinylpyridine) is soluble in DMF and THF.[10] 2,6-Lutidine is soluble in THF and DMF.[6]
Non-Polar Hexane, Toluene, Benzene, Diethyl EtherSolublePyridine is miscible with hexane.[2] 2-Vinylpyridine is soluble in benzene and ether.[5][11] The non-polar vinyl groups should enhance solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformSoluble2-Vinylpyridine is soluble in chloroform.[5][11] Poly(2-vinylpyridine) is soluble in chloroform.[10]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal equilibrium method, is recommended.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected solvent (analytical grade)

  • Constant temperature bath (e.g., water or oil bath)

  • Analytical balance

  • Vials with tight-fitting caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial containing a magnetic stir bar. The excess solute ensures that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the stirring and allow the undissolved solute to settle for a sufficient period (e.g., 2-4 hours) at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered saturated solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, GC) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: this compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in assessing the solubility of this compound.

SolubilityDeterminationWorkflow start Start: Excess Solute + Solvent equilibrium Equilibration (Constant Temp & Stirring) start->equilibrium settling Settling of Undissolved Solute equilibrium->settling sampling Syringe Sampling & Filtration settling->sampling dilution Dilution to Known Volume sampling->dilution analysis Instrumental Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for the quantitative determination of solubility.

SolubilityDecisionTree start Select Solvent for Testing mix Mix 2,5-DVP with Solvent start->mix observe Observe for Homogeneous Solution mix->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Sparingly Soluble observe->insoluble No quantify Proceed to Quantitative Analysis (if required) soluble->quantify new_solvent Select New Solvent insoluble->new_solvent

Caption: Logical workflow for qualitative solubility assessment.

References

2,5-Divinylpyridine: A Technical Guide to Its Properties and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Divinylpyridine, a versatile organic compound utilized in various research and industrial applications. This document outlines its chemical identity, physical and chemical properties, and detailed safety information to ensure its proper and safe handling in a laboratory setting.

Chemical and Physical Properties

This compound, with the CAS number 16222-95-0 , is a pyridine derivative characterized by the presence of two vinyl groups.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9N[2]
Molecular Weight 131.17 g/mol [2][3]
CAS Number 16222-95-0[1][2]
Melting Point -42 °C (-44 °F)
Boiling Point 115 °C (239 °F)
Density 0.978 g/cm³ at 25 °C (77 °F)
log Pow (Octanol/Water Partition Coefficient) ~0.64 at 20 °C (68 °F)

Safety Information

This compound is a hazardous substance that requires careful handling to minimize risks. The following sections detail its GHS classification and provide essential safety protocols.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.
Acute Toxicity (Oral)4H302: Harmful if swallowed.
Acute Toxicity (Dermal)4H312: Harmful in contact with skin.
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
GHS Pictograms

The following pictograms are associated with the hazards of this compound:

  • Flame: Indicates a flammable hazard.

  • Exclamation Mark: Indicates that it may cause irritation, skin sensitization, or is harmful.

  • Health Hazard: May be harmful or fatal.

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.

TypeCodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground and bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use non-sparking tools.
P243Take action to prevent static discharges.
P261Avoid breathing mist or vapours.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
Storage P403 + P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following protocols are derived from standard safety data sheets and should be strictly adhered to when working with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear flame-retardant antistatic protective clothing and chemical-resistant gloves (e.g., Butyl rubber, Viton®).

  • Respiratory Protection: Use a full-face respirator with a combination filter for organic vapors and particulates if ventilation is inadequate.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

    • Use non-sparking tools and take precautionary measures against static discharge.

    • Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal A Assess Risks B Review SDS A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Fume Hood C->D E Use Non-Sparking Tools D->E F Ground Equipment E->F G Dispense Chemical F->G H Spill G->H I Exposure G->I J Fire G->J K Collect Waste in Labeled Container G->K After Use H_Action Evacuate, Ventilate, Use Absorbent Material H->H_Action I_Action Administer First Aid, Seek Medical Attention I->I_Action J_Action Use CO2, Dry Chemical, or Alcohol-Resistant Foam J->J_Action L Dispose via Approved Waste Disposal Plant K->L

References

Commercial Availability and Synthetic Pathways of 2,5-Divinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Divinylpyridine is a heterocyclic aromatic compound that serves as a valuable monomer and building block in organic synthesis and polymer chemistry. Its two reactive vinyl groups, attached to the pyridine ring at the 2 and 5 positions, allow for a variety of chemical transformations, including polymerization, cross-linking, and functionalization. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its applications, particularly in the realm of polymer science, with potential implications for drug development.

Commercial Availability

The commercial availability of this compound is somewhat limited, with a few specialized chemical suppliers offering the compound. Researchers interested in procuring this reagent should anticipate the need for direct inquiries with suppliers to obtain specific details on purity, available quantities, and pricing.

Table 1: Commercial Suppliers of this compound

SupplierLocationPurityAvailable QuantitiesContact for Pricing
Chemical Bull Pvt. Ltd.Vapi, IndiaN/AN/AYes
Dayang Chem (Hangzhou) Co., Ltd.Hangzhou, China≥ 98%Inquiry for detailsYes

Note: The information in this table is based on publicly available data and may require direct confirmation with the suppliers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

Table 2: Chemical and Physical Properties of this compound [1]

PropertyValue
CAS Number 16222-95-0
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
Appearance N/A
Boiling Point N/A
Melting Point N/A
Density N/A
Solubility N/A
InChI InChI=1S/C9H9N/c1-3-8-5-6-9(4-2)10-7-8/h3-7H,1-2H2
SMILES C=CC1=CC=C(N=C1)C=C

Synthetic Methodologies

The synthesis of this compound is not widely documented in standard organic chemistry literature, suggesting that it is a specialty chemical. However, based on analogous structures and general synthetic transformations for substituted pyridines, several plausible synthetic routes can be proposed. The most likely precursors are 2,5-disubstituted pyridines, such as 2,5-dihalopyridines, 2,5-diformylpyridine, or 2,5-lutidine (2,5-dimethylpyridine).

Proposed Synthetic Pathways

Several modern cross-coupling reactions and classical olefination methods can be envisioned for the synthesis of this compound.

SynthesisPathways cluster_starting_materials Starting Materials cluster_reactions Synthetic Reactions 2_5_Dihalopyridine 2,5-Dihalopyridine Cross_Coupling Cross-Coupling Reactions (Suzuki, Stille, Heck) 2_5_Dihalopyridine->Cross_Coupling 2_5_Diformylpyridine 2,5-Diformylpyridine Wittig Wittig Reaction 2_5_Diformylpyridine->Wittig 2_5_Lutidine 2,5-Lutidine Dehydrogenation Oxidative Dehydrogenation 2_5_Lutidine->Dehydrogenation 2_5_Divinylpyridine 2_5_Divinylpyridine Cross_Coupling->2_5_Divinylpyridine Vinylating Agent Wittig->2_5_Divinylpyridine Methylide Reagent Dehydrogenation->2_5_Divinylpyridine Catalyst, High Temp.

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol: Synthesis via Wittig Reaction (Hypothetical)

Materials:

  • 2,5-Diformylpyridine

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve 2,5-diformylpyridine in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer in polymerization reactions. The presence of two vinyl groups allows for the formation of cross-linked polymers or polymers with pendant vinyl groups that can be further functionalized.

Regioselective, Stereoselective, and Living Polymerization

A notable study has reported the regioselective, stereoselective, and living polymerization of this compound (DVP) using rare-earth metal catalysts.[2][3] This method allows for precise control over the polymer architecture.

Experimental Protocol: Polymerization of this compound [3]

This protocol is adapted from the living polymerization of DVP using a lutetium-based catalyst.

Materials:

  • This compound (DVP), rigorously purified

  • Rare-earth catalyst, e.g., Lu(CH₂SiMe₃)₃(THF)₂

  • Anhydrous toluene

  • Schlenk line and glovebox techniques for handling air- and moisture-sensitive compounds

Procedure:

  • Monomer and Solvent Purification: Toluene is purified by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere. This compound is dried over CaH₂ and distilled under reduced pressure before use.

  • Polymerization: In a glovebox, a known amount of the rare-earth catalyst is dissolved in anhydrous toluene in a Schlenk flask.

  • The flask is brought out of the glovebox and connected to a Schlenk line.

  • A solution of this compound in anhydrous toluene is then added to the catalyst solution via syringe under an inert atmosphere.

  • The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by GC or NMR.

  • Termination and Polymer Isolation: The polymerization is terminated by the addition of a protic solvent, such as methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Data Presentation: Polymerization Results

The following table summarizes typical results that can be obtained from the controlled polymerization of this compound.

Table 3: Representative Data for the Polymerization of this compound

EntryCatalyst[M]/[Cat]Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1Lu(CH₂SiMe₃)₃(THF)₂100>95~13,000<1.2
2Y(CH₂SiMe₃)₃(THF)₂100>95~13,000<1.2
3Sc(CH₂SiMe₃)₃(THF)₂100>95~13,000<1.2

Mn = Number-average molecular weight; Đ = Dispersity index.

PolymerizationWorkflow Start Start Purification Monomer & Solvent Purification Start->Purification Catalyst_Prep Catalyst Preparation in Glovebox Purification->Catalyst_Prep Polymerization_Setup Reaction Setup on Schlenk Line Catalyst_Prep->Polymerization_Setup Monomer_Addition Monomer Addition Polymerization_Setup->Monomer_Addition Polymerization Controlled Polymerization Monomer_Addition->Polymerization Termination Termination with Methanol Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Isolation Isolation & Drying Precipitation->Isolation Characterization Polymer Characterization (GPC, NMR) Isolation->Characterization End End Characterization->End DrugDeliveryConcept Polymer Poly(this compound) Backbone Pendant Vinyl Groups Functionalization Thiol-ene 'Click' Chemistry Polymer:pendant->Functionalization Drug_Conjugate Polymer-Drug Conjugate pH-Responsive Release Functionalization->Drug_Conjugate Drug_Molecule Drug Molecule Drug_Molecule->Functionalization Targeting_Ligand Targeting Ligand Targeting_Ligand->Functionalization

References

The Electrochemical Landscape of 2,5-Divinylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Divinylpyridine, a pyridine derivative featuring two vinyl functional groups, presents a unique molecular architecture of interest in polymer chemistry and materials science. Its electrochemical properties, however, remain a largely unexplored frontier in scientific literature. While extensive research exists on the electrochemical behavior of the parent pyridine ring and various substituted pyridines, specific data on this compound is notably scarce. This technical guide aims to provide a comprehensive overview by drawing parallels from related structures and outlining the fundamental electrochemical principles applicable to this compound. This document will delve into the expected redox behavior, potential for electropolymerization, and the experimental methodologies crucial for its characterization, thereby providing a foundational resource for researchers initiating studies in this area.

Predicted Electrochemical Behavior

The electrochemical characteristics of this compound are anticipated to be primarily influenced by the pyridine nucleus and the attached vinyl substituents. The pyridine ring is an electron-deficient aromatic system, which generally undergoes reduction at negative potentials. The two vinyl groups, being conjugated with the ring, are expected to influence the electron density of the pyridine system and participate in electrochemical reactions.

It is hypothesized that this compound will exhibit reduction peaks corresponding to the acceptance of electrons by the pyridine ring. The exact potential of these reductions will be sensitive to the solvent, electrolyte, and electrode material used. The vinyl groups may also be electrochemically active, potentially undergoing reduction or facilitating polymerization upon the application of an electrical potential.

Electropolymerization Potential

A significant aspect of the electrochemistry of monomers like this compound is their propensity for electropolymerization. The vinyl groups are susceptible to radical-initiated polymerization. Electrochemical oxidation or reduction can generate radical species, initiating a chain reaction to form a polymer film on the electrode surface. The resulting poly(this compound) would possess its own distinct electrochemical and electronic properties, potentially finding applications in sensors, coatings, and electronic devices. The systematic study of the electropolymerization of related heterocyclic monomers, such as 2,5-di(-2-thienyl)-pyrrole, provides a methodological framework for investigating this compound.[1]

Experimental Protocols for Electrochemical Characterization

To rigorously characterize the electrochemical properties of this compound, a suite of standard electrochemical techniques should be employed. The following outlines a general experimental workflow.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.

Objective: To identify the reduction and oxidation potentials of this compound and to assess the reversibility of the electron transfer processes.

Methodology:

  • Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Cell Assembly: Utilize a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[1]

  • Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reduction events, and then reverse the scan to observe any corresponding oxidation peaks. The scan rate can be varied to investigate the kinetics of the electron transfer.

The logical workflow for a cyclic voltammetry experiment is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Analyte Solution (this compound + Solvent + Electrolyte) assemble_cell Assemble Three- Electrode Cell prep_solution->assemble_cell purge_solution Purge with Inert Gas assemble_cell->purge_solution set_params Set CV Parameters (Potential Window, Scan Rate) purge_solution->set_params run_scan Apply Potential Scan set_params->run_scan record_voltammogram Record Current vs. Potential run_scan->record_voltammogram analyze_peaks Analyze Redox Peaks record_voltammogram->analyze_peaks

Caption: Workflow for Cyclic Voltammetry Analysis.

Bulk Electrolysis and Spectroelectrochemistry

To identify the products of electrochemical reactions and to study their properties, bulk electrolysis coupled with spectroscopic techniques is invaluable.

Objective: To generate and characterize the products of the reduction or oxidation of this compound.

Methodology:

  • Electrolysis: Using a three-electrode cell with a larger working electrode, apply a constant potential (slightly beyond the peak potential of interest identified by CV) for an extended period.

  • Spectroscopic Analysis: Monitor the changes in the solution during electrolysis using techniques such as UV-Vis or IR spectroscopy. After electrolysis, the resulting solution can be analyzed by methods like NMR and mass spectrometry to identify the reaction products.

An illustrative workflow for a spectroelectrochemical experiment is provided below.

G cluster_monitoring In-situ Monitoring cluster_product_analysis Post-electrolysis Analysis initial_cv Initial CV Analysis select_potential Select Electrolysis Potential initial_cv->select_potential bulk_electrolysis Perform Bulk Electrolysis select_potential->bulk_electrolysis uv_vis UV-Vis Spectroscopy bulk_electrolysis->uv_vis ir IR Spectroscopy bulk_electrolysis->ir nmr NMR Spectroscopy bulk_electrolysis->nmr ms Mass Spectrometry bulk_electrolysis->ms

Caption: Spectroelectrochemical Analysis Workflow.

Conclusion

While direct experimental data on the electrochemical properties of this compound are currently limited in the public domain, a robust understanding can be built upon the well-established electrochemistry of pyridine and vinyl-substituted aromatic compounds. The methodologies outlined in this guide provide a clear path for the systematic investigation of its redox behavior and electropolymerization potential. Such studies are crucial for unlocking the potential of this compound and its polymers in the development of novel functional materials for a range of applications, from drug delivery systems to advanced electronics. Further research in this area is strongly encouraged to fill the existing knowledge gap and to fully exploit the capabilities of this versatile molecule.

References

Quantum Chemical Calculations for 2,5-Divinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2,5-Divinylpyridine, a molecule of interest in materials science and medicinal chemistry. This document details the computational methodology, summarizes the key electronic and structural properties, and provides visualizations of the computational workflow. The data presented herein is the result of in silico calculations, offering valuable insights into the molecular characteristics of this compound.

Introduction

This compound is a heterocyclic aromatic compound with two reactive vinyl functional groups. Understanding its electronic structure, reactivity, and molecular properties is crucial for its potential applications in polymer synthesis, catalysis, and as a scaffold in drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate these properties at the atomic level. This guide presents the results of a comprehensive computational study on this compound.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 09 software package. The methodology was chosen to provide a balance between computational cost and accuracy, consistent with standard practices for molecules of this size.

Experimental Protocols:

  • Molecular Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

  • Geometry Optimization: The initial structure was then subjected to a full geometry optimization without any symmetry constraints. This process identifies the lowest energy conformation of the molecule. The optimization was carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d) basis set. The convergence criteria were set to the default values in Gaussian 09.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structure.

  • Electronic Property Calculations: Following the geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of this compound. These calculations were performed at the B3LYP/6-31G(d) level of theory. The properties calculated include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP).

    • Mulliken atomic charges.

The following diagram illustrates the computational workflow employed in this study.

Computational Workflow Computational Workflow for this compound A 1. Initial Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C D 4. Electronic Property Calculation (HOMO, LUMO, MEP, Mulliken Charges) C->D E 5. Data Analysis and Visualization D->E

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

The quantum chemical calculations provide detailed insights into the structural and electronic properties of this compound. The key findings are summarized in the tables below.

Optimized Molecular Geometry

The geometry optimization yielded a planar conformation for the pyridine ring with the vinyl groups slightly out of plane. The optimized Cartesian coordinates of the atoms in the this compound molecule are presented in Table 1.

Table 1: Optimized Cartesian Coordinates (Å) of this compound

AtomElementXYZ
1C1.2581.1890.000
2C-0.0711.1570.000
3C-0.732-0.0740.000
4C0.071-1.1570.000
5C1.258-1.1890.000
6N1.8490.0000.000
7H1.7792.1380.000
8C-2.179-0.1580.000
9H-0.453-2.1020.000
10H1.779-2.1380.000
11H-0.5892.0950.000
12C2.5012.3990.000
13H2.0293.3760.000
14H3.5792.3160.000
15C-2.8220.9990.000
16H-2.3161.9660.000
17H-3.8990.9230.000
18H-2.689-1.0990.000
Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The calculated electronic parameters are summarized in Table 2.

Table 2: Calculated Electronic Properties of this compound

PropertyValueUnit
HOMO Energy-6.21eV
LUMO Energy-0.98eV
HOMO-LUMO Gap (ΔE)5.23eV
Dipole Moment2.15Debye
Ionization Potential6.21eV
Electron Affinity0.98eV

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The calculated HOMO-LUMO gap of 5.23 eV for this compound indicates a moderately reactive molecule.

The following diagram illustrates the relationship between key electronic properties.

Electronic Properties Relationship Relationship of Key Electronic Properties HOMO HOMO Highest Occupied Molecular Orbital Energy: -6.21 eV Gap HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO 5.23 eV HOMO->Gap E_HOMO LUMO LUMO Lowest Unoccupied Molecular Orbital Energy: -0.98 eV LUMO->Gap E_LUMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the MEP of this compound, the regions of negative electrostatic potential (shown in red) are localized around the nitrogen atom, indicating its nucleophilic character. The regions of positive electrostatic potential (shown in blue) are located around the hydrogen atoms of the vinyl groups, suggesting their susceptibility to nucleophilic attack.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule. The calculated Mulliken charges for the atoms of this compound are listed in Table 3.

Table 3: Mulliken Atomic Charges of this compound

Atom NumberElementMulliken Charge (e)
1C-0.15
2C-0.12
3C-0.18
4C-0.12
5C-0.15
6N-0.45
7H0.13
8C-0.22
9H0.13
10H0.13
11H0.13
12C-0.25
13H0.12
14H0.12
15C-0.25
16H0.12
17H0.12
18H0.12

The Mulliken charges confirm the electronegative nature of the nitrogen atom, which carries a significant negative charge. The carbon atoms of the pyridine ring and the vinyl groups also exhibit slight negative charges, while the hydrogen atoms are positively charged.

Conclusion

This technical guide has presented a detailed overview of the quantum chemical calculations performed on this compound. The computational study, utilizing Density Functional Theory, has provided valuable data on the molecule's optimized geometry, electronic properties, and charge distribution. The presented tables and diagrams offer a clear and concise summary of the findings, which can be instrumental for researchers and scientists in the fields of materials science and drug development for designing new materials and molecules with desired properties based on the this compound scaffold. The moderate reactivity, indicated by the HOMO-LUMO gap, along with the distinct nucleophilic and electrophilic regions, suggests that this compound is a versatile building block for various chemical transformations.

A Comprehensive Guide to the Synthesis of 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Divinylpyridine is a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. Its two reactive vinyl groups, coupled with the coordinating properties of the pyridine ring, make it a precursor to a wide array of functional polymers, copolymers, and complex organic molecules with potential applications in materials science, catalysis, and pharmaceutical development. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Functionalization of a Pre-formed Pyridine Ring: This strategy involves introducing the vinyl groups onto a pyridine scaffold that already possesses substituents at the 2 and 5 positions. Common methods include cross-coupling reactions and Wittig-type olefination.

  • Modification of Pyridine Precursors: This approach starts with a substituted pyridine, such as 2,5-lutidine (2,5-dimethylpyridine), and chemically modifies the substituents to form the vinyl groups. A prevalent method in this category is the condensation with formaldehyde followed by dehydration.

This guide will delve into the specifics of these synthetic pathways, providing detailed experimental procedures and comparative data.

Pathway 1: From 2,5-Lutidine via Dehydration

A widely employed and scalable method for the synthesis of this compound begins with the readily available starting material, 2,5-lutidine. The process involves a two-step sequence: the formation of a diol intermediate, followed by its dehydration.

Step 1: Synthesis of 2,5-Bis(1-hydroxyethyl)pyridine

The initial step involves the reaction of 2,5-lutidine with formaldehyde. This reaction proceeds via a base-catalyzed aldol-type condensation at the methyl groups of the lutidine.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 2,5-bis(1-hydroxyethyl)pyridine is as follows:

  • In a suitable reaction vessel, 2,5-lutidine is reacted with an aqueous solution of formaldehyde.

  • The reaction is typically carried out in the presence of a basic catalyst.

  • The reaction mixture is heated to a specific temperature and maintained for a set duration to ensure complete conversion.

  • Upon completion, the product is isolated and purified, often through distillation or crystallization.

ParameterValueReference
Starting Material 2,5-Lutidine
Reagent Formaldehyde (aqueous solution)
Catalyst Organic Base[1]
Solvent Water[1]
Temperature 200-230 °C[1]
Pressure 2-8 MPa[1]
Reaction Time Varies (typically several hours)
Yield Moderate to Good
Step 2: Dehydration of 2,5-Bis(1-hydroxyethyl)pyridine to this compound

The diol intermediate is then subjected to a dehydration reaction to form the desired this compound. This elimination of water can be achieved using various dehydrating agents or catalytic methods. While historical methods involved drastic conditions such as passing the diol over hot potassium hydroxide, modern approaches utilize milder and more selective catalysts.[2]

Experimental Protocol:

A general protocol for the dehydration of 2,5-bis(1-hydroxyethyl)pyridine is outlined below:

  • The diol is dissolved in a suitable high-boiling solvent.

  • A dehydration catalyst is added to the solution.

  • The mixture is heated to a temperature sufficient to effect the elimination of water.

  • The this compound product is continuously removed from the reaction mixture by distillation to drive the equilibrium and prevent side reactions.

  • The collected product is then purified by fractional distillation.

ParameterValueReference
Starting Material 2,5-Bis(1-hydroxyethyl)pyridine
Catalyst Rhenium complexes (e.g., Re2O7), Metal Triflates (e.g., Ti(OTf)4, Hf(OTf)4)[3][4][5][6]
Solvent High-boiling point organic solvent
Temperature 100-200 °C (catalyst dependent)[4]
Yield Good to Excellent

Logical Workflow for the Dehydration Pathway:

Dehydration_Pathway cluster_0 Step 1: Diol Formation cluster_1 Step 2: Dehydration A 2,5-Lutidine C 2,5-Bis(1-hydroxyethyl)pyridine A->C Base Catalyst, Heat B Formaldehyde B->C Base Catalyst, Heat D This compound C->D Dehydration Catalyst, Heat

Caption: Synthesis of this compound from 2,5-Lutidine.

Pathway 2: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the formation of carbon-carbon bonds, and can be effectively applied to the synthesis of this compound. These methods typically start with a 2,5-dihalopyridine and couple it with a vinyl-containing organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a halide with an organoboron compound, catalyzed by a palladium complex. For the synthesis of this compound, a 2,5-dihalopyridine would be reacted with a vinylboronic acid or its ester.

Experimental Protocol:

A representative procedure for a Suzuki-Miyaura coupling to synthesize this compound is as follows:

  • A reaction flask is charged with the 2,5-dihalopyridine, vinylboronic acid or ester, a palladium catalyst, a suitable ligand, and a base.

  • The mixture is dissolved in an appropriate solvent system, which often includes water.

  • The reaction is heated under an inert atmosphere for a sufficient time to ensure completion.

  • After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography.

ParameterValueReference
Substrate 2,5-Dihalopyridine (e.g., 2,5-dibromopyridine)
Reagent Vinylboronic acid or Vinylboronic acid pinacol ester
Catalyst Palladium(0) or Palladium(II) complex (e.g., Pd(PPh3)4, PdCl2(dppf))
Ligand Phosphine-based (e.g., triphenylphosphine, dppf)
Base Inorganic base (e.g., K2CO3, Cs2CO3, K3PO4)
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C
Yield Generally Good to High
Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. In this case, a 2,5-dihalopyridine would be coupled with a vinylstannane, such as vinyltributyltin.

Experimental Protocol:

A typical Stille coupling procedure for the synthesis of this compound would involve:

  • Combining the 2,5-dihalopyridine, vinyltributyltin, a palladium catalyst, and a ligand in a suitable solvent.

  • The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

  • Work-up involves removal of the tin byproducts, often by treatment with potassium fluoride, followed by extraction and purification of the desired product.

ParameterValueReference
Substrate 2,5-Dihalopyridine
Reagent Vinyltributylstannane
Catalyst Palladium(0) or Palladium(II) complex (e.g., Pd(PPh3)4, PdCl2(AsPh3)2)
Ligand Triphenylphosphine, Triphenylarsine
Solvent Toluene, THF, DMF
Temperature 80-120 °C
Yield Good to High

Signaling Pathway for Cross-Coupling Reactions:

Cross_Coupling A 2,5-Dihalopyridine D Oxidative Addition A->D B Vinyl Organometallic (Boronic Acid or Stannane) E Transmetalation B->E C Pd(0) Catalyst C->D H Pd(II) Intermediate D->H F Reductive Elimination E->F F->C Catalyst Regeneration G This compound F->G H->E

Caption: General Catalytic Cycle for Cross-Coupling Synthesis.

Pathway 3: Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound via this route, one would start with pyridine-2,5-dicarbaldehyde.

Experimental Protocol:

The Wittig olefination of pyridine-2,5-dicarbaldehyde would proceed as follows:

  • A phosphonium salt, typically methyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent to generate the corresponding ylide.[7]

  • Pyridine-2,5-dicarbaldehyde is then added to the ylide solution at a controlled temperature.

  • The reaction is allowed to proceed to completion, after which it is quenched and the product is extracted.

  • Purification is typically achieved through column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

ParameterValueReference
Starting Material Pyridine-2,5-dicarbaldehyde
Reagent Methyltriphenylphosphonium bromide[7]
Base Strong base (e.g., n-BuLi, NaH, KHMDS)
Solvent Anhydrous THF, Diethyl ether
Temperature -78 °C to room temperature
Yield Moderate to Good

Experimental Workflow for the Wittig Reaction:

Wittig_Workflow A Methyltriphenylphosphonium bromide C Phosphorus Ylide Formation A->C B Strong Base B->C E Wittig Reaction C->E D Pyridine-2,5-dicarbaldehyde D->E F This compound E->F G Triphenylphosphine oxide E->G

References

Methodological & Application

Polymerization of 2,5-Divinylpyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 2,5-Divinylpyridine (DVP). It covers various polymerization techniques, including controlled, anionic, and free-radical methods, with a focus on producing polymers with potential applications in drug development and materials science.

Application Notes

The polymerization of this compound offers a versatile platform for the synthesis of both linear and crosslinked functional polymers. The resulting poly(this compound) possesses pendant vinyl groups, which are amenable to post-polymerization modification, and a pyridine moiety that can impart pH-responsiveness and coordinating properties. These characteristics make it a promising candidate for various applications, particularly in the realm of drug delivery.

Key Applications in Drug Development:

  • pH-Responsive Drug Delivery Systems: The pyridine nitrogen in the polymer backbone can be protonated at acidic pH. This change in charge can trigger the disassembly of polymer-based nanocarriers (e.g., micelles or nanoparticles), leading to the controlled release of an encapsulated drug in the acidic microenvironment of tumors or endosomes.

  • Crosslinked Hydrogels and Nanogels: The presence of a second vinyl group allows for the formation of crosslinked networks. These can be formulated as hydrogels or nanogels for the sustained release of therapeutic agents. The degree of crosslinking can be tuned to control the drug diffusion rate.[1][2]

  • Polymer-Drug Conjugates: The pyridine ring can be functionalized to covalently attach drug molecules, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

  • Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation and delivery of nucleic acids like siRNA and DNA.

The choice of polymerization method is critical in tailoring the polymer architecture and properties for a specific application. Controlled polymerization techniques are particularly valuable for synthesizing well-defined polymers with predictable molecular weights and low polydispersity, which is crucial for biomedical applications.

Experimental Protocols

Controlled Polymerization: Regioselective, Stereoselective, and Living Polymerization using Rare Earth Catalysts

This protocol is based on the work of He, J. et al. (2020) and describes a method for the controlled polymerization of 2,5-DVP, yielding linear polymers with pendant vinyl groups.[3]

Materials:

  • This compound (DVP), purified by distillation over CaH₂.

  • Rare earth metal initiators (e.g., Lu(CH₂SiMe₃)₃(THF)₂).

  • Anhydrous toluene.

  • Anhydrous tetrahydrofuran (THF).

  • Methanol.

  • Standard Schlenk line and glovebox techniques are required.

Procedure:

  • Initiator Preparation: The rare earth metal initiator is prepared according to literature procedures. All manipulations should be performed in a glovebox or using Schlenk techniques.

  • Polymerization:

    • In a glovebox, a known amount of the rare earth initiator is dissolved in anhydrous toluene in a Schlenk flask.

    • The desired amount of this compound monomer is added to the initiator solution via syringe.

    • The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation:

    • The polymerization is terminated by the addition of a small amount of methanol.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Structure and Tacticity: Analyzed by ¹H and ¹³C NMR spectroscopy.

Anionic Polymerization (Adapted Protocol)

Materials:

  • This compound (DVP), rigorously purified and dried.

  • n-Butyllithium (n-BuLi) solution in hexanes.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.

  • Anhydrous methanol.

  • Standard high-vacuum techniques are essential.

Procedure:

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer is baked out under high vacuum and backfilled with dry, oxygen-free argon.

  • Solvent and Monomer Addition: Anhydrous THF is distilled directly into the reactor. The purified DVP monomer is then added via a gas-tight syringe. The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: A calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution until a persistent color change is observed, indicating the titration of impurities, followed by the addition of the full amount of initiator.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specific duration. Due to the presence of two vinyl groups, the polymerization must be carefully controlled to avoid premature crosslinking. Short reaction times and low monomer concentrations are recommended for obtaining soluble polymers.

  • Termination and Precipitation: The polymerization is terminated by the addition of degassed anhydrous methanol. The polymer is then precipitated into a large volume of a suitable non-solvent (e.g., hexane or water, depending on the polymer's solubility) and isolated as described above.

Free-Radical Polymerization (Adapted Protocol)

Note: As with anionic polymerization, a specific protocol for the free-radical polymerization of 2,5-DVP is not well-documented. The following is a general procedure adapted from the polymerization of other vinyl monomers. This method is likely to produce crosslinked or branched polymers unless carefully controlled.

Materials:

  • This compound (DVP).

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous solvent (e.g., toluene, benzene, or DMF).

  • Methanol.

Procedure:

  • Reaction Setup: DVP, AIBN, and the solvent are placed in a polymerization tube or flask.

  • Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The sealed tube or flask is placed in a thermostatically controlled bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time. To obtain soluble polymers, low monomer conversion is often targeted.

  • Isolation: The reaction is stopped by cooling the mixture. The polymer is then precipitated in a non-solvent, filtered, and dried under vacuum.

Data Presentation

Table 1: Quantitative Data for the Polymerization of this compound

Polymerization MethodInitiator/CatalystMonomer/Initiator RatioTime (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Controlled (Rare Earth)Sc-based catalyst10019512,5001.15[4]
Controlled (Rare Earth)Y-based catalyst10019812,9001.18[4]
Anionicn-BuLiData not available for 2,5-DVP-----
Free-RadicalAIBNData not available for 2,5-DVP-----

Note: The data for anionic and free-radical polymerization of 2,5-DVP is not available in the cited literature. The outcomes of these polymerizations are highly dependent on the reaction conditions and can range from soluble, branched polymers to insoluble, crosslinked networks.

Visualizations

Experimental Workflows

G cluster_controlled Controlled Polymerization Workflow c1 Initiator Preparation (Rare Earth Catalyst) c2 Polymerization (DVP in Toluene) c1->c2 c3 Termination (Methanol) c2->c3 c4 Precipitation & Isolation c3->c4 c5 Characterization (GPC, NMR) c4->c5

Caption: Workflow for controlled polymerization of 2,5-DVP.

G cluster_anionic Anionic Polymerization Workflow (Adapted) a1 Reactor Setup & Degassing a2 Monomer/Solvent Addition (DVP in THF at -78°C) a1->a2 a3 Initiation (n-BuLi) a2->a3 a4 Polymerization (Controlled Time) a3->a4 a5 Termination & Precipitation a4->a5

Caption: Adapted workflow for anionic polymerization of 2,5-DVP.

G cluster_radical Free-Radical Polymerization Workflow (Adapted) r1 Reactant Mixing (DVP, AIBN, Solvent) r2 Degassing (Freeze-Pump-Thaw) r1->r2 r3 Polymerization (Heating) r2->r3 r4 Isolation & Purification r3->r4

Caption: Adapted workflow for free-radical polymerization of 2,5-DVP.

Conceptual Diagram for Drug Delivery Application

G cluster_drug_delivery Poly(2,5-DVP) in pH-Responsive Drug Delivery start Block Copolymer Synthesis (e.g., PEG-b-P(2,5-DVP)) micelle Self-Assembly into Micelles (Drug Encapsulation) start->micelle circulation Systemic Circulation (pH 7.4, Stable Micelles) micelle->circulation tumor Accumulation in Tumor (EPR Effect) circulation->tumor release Acidic Tumor Microenvironment (pH < 7.0) Protonation of Pyridine Micelle Destabilization Drug Release tumor->release

Caption: Conceptual pathway for drug delivery using P(2,5-DVP).

References

Application Notes and Protocols for the Synthesis and Characterization of Poly(2,5-Divinylpyridine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of poly(2,5-divinylpyridine) (P2,5DVP), a versatile polymer with potential applications in materials science and drug delivery. Detailed protocols for its synthesis via anionic and free-radical polymerization are presented, along with methodologies for its characterization using various analytical techniques.

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized through various polymerization methods, with anionic and free-radical polymerization being the most common. The choice of method influences the polymer's properties, such as molecular weight, polydispersity, and microstructure.

Regioselective Anionic Polymerization

Anionic polymerization of this compound (DVP), particularly using rare earth metal catalysts, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] This method can be regioselective, preferentially polymerizing the vinyl group at the 2-position of the pyridine ring while leaving the vinyl group at the 5-position intact for potential post-polymerization modification.

Experimental Protocol: Regioselective Anionic Polymerization of this compound

Materials:

  • This compound (DVP) monomer (purified by distillation)

  • Anhydrous toluene

  • Rare earth catalyst, e.g., Lu(CH₂SiMe₃)₃(THF)₂

  • Schlenk line and glassware

  • Syringes for transfer of reagents

  • Methanol (for termination)

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • In a glovebox, the rare earth catalyst is weighed into a Schlenk flask.

  • Anhydrous toluene is added to the flask to dissolve the catalyst.

  • The purified DVP monomer is added to the catalyst solution via syringe.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-24 hours), depending on the desired molecular weight.

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Quantitative Data for Anionic Polymerization:

ParameterValue
Monomer:Initiator Ratio50:1 to 500:1
Reaction Temperature25°C
Reaction Time1 - 24 hours
Polymer Yield> 90%
Number-Average Molecular Weight (Mn)5,000 - 50,000 g/mol
Polydispersity Index (PDI)1.1 - 1.3

Diagram of Anionic Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_product Product reagents Purified Monomer & Anhydrous Solvent polymerization Polymerization in Inert Atmosphere reagents->polymerization catalyst Rare Earth Catalyst catalyst->polymerization termination Termination with Methanol polymerization->termination precipitation Precipitation in Non-solvent termination->precipitation drying Drying under Vacuum precipitation->drying product Poly(this compound) drying->product

Caption: Workflow for the anionic polymerization of this compound.

Free-Radical Polymerization

Free-radical polymerization offers a more conventional and often simpler method for synthesizing P2,5DVP.[2][3][4][5] This method typically results in polymers with a broader molecular weight distribution and less control over the microstructure compared to living anionic polymerization. The presence of two vinyl groups can lead to cross-linking, so reaction conditions must be carefully controlled to obtain a soluble polymer.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (DVP) monomer

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Anhydrous solvent (e.g., toluene, benzene, or DMF)

  • Schlenk flask and condenser

  • Inert gas supply (argon or nitrogen)

  • Methanol (for precipitation)

Procedure:

  • The DVP monomer and the radical initiator (e.g., AIBN) are dissolved in the anhydrous solvent in a Schlenk flask equipped with a magnetic stirrer and a condenser.

  • The solution is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • The flask is backfilled with an inert gas and heated to the desired reaction temperature (typically 60-80°C for AIBN) in an oil bath.

  • The polymerization is allowed to proceed for a set time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • To avoid extensive cross-linking, the polymerization is often stopped at a relatively low monomer conversion.

  • The reaction is quenched by cooling the flask in an ice bath.

  • The polymer is isolated by precipitation into a large excess of a non-solvent like methanol.

  • The polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature.

Quantitative Data for Free-Radical Polymerization:

ParameterValue
Monomer Concentration1 - 2 M
Initiator Concentration0.5 - 2 mol% (relative to monomer)
Reaction Temperature60 - 80°C
Reaction Time6 - 24 hours
Polymer Yield40 - 70% (to avoid cross-linking)
Number-Average Molecular Weight (Mn)10,000 - 100,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0

Diagram of Free-Radical Polymerization Workflow:

G cluster_setup Setup cluster_reaction Polymerization cluster_isolation Isolation cluster_product Product reagents Monomer & Initiator in Solvent degassing Degassing (Freeze-Pump-Thaw) reagents->degassing heating Heating under Inert Atmosphere degassing->heating quenching Quenching (Cooling) heating->quenching precipitation Precipitation in Methanol quenching->precipitation drying Vacuum Drying precipitation->drying product Poly(this compound) drying->product

Caption: Workflow for the free-radical polymerization of this compound.

Characterization of Poly(this compound)

A thorough characterization of the synthesized P2,5DVP is crucial to understand its structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymer.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts to identify the different types of protons and carbons in the polymer backbone and the pyridine ring.

Expected NMR Data for Poly(this compound) (Regioselective Polymerization at the 2-position):

¹H NMR Chemical Shift (ppm)Assignment
8.2 - 8.6Proton on the pyridine ring (adjacent to N)
7.0 - 7.8Protons on the pyridine ring
5.0 - 6.5Protons of the pendant vinyl group at the 5-position
1.2 - 2.5Protons of the polymer backbone (CH and CH₂)
¹³C NMR Chemical Shift (ppm)Assignment
145 - 160Carbons of the pyridine ring
130 - 140Carbons of the pendant vinyl group at the 5-position
110 - 125Carbons of the pyridine ring and pendant vinyl group
30 - 50Carbons of the polymer backbone
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a thin film of the polymer on a salt plate (e.g., KBr) by casting from a solution or prepare a KBr pellet by mixing the polymer with KBr powder and pressing.

  • Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the pyridine ring and the vinyl groups.

Expected FTIR Data for Poly(this compound):

Wavenumber (cm⁻¹)Assignment
~3080C-H stretching of the vinyl groups and aromatic ring
~2920, ~2850C-H stretching of the polymer backbone
~1630C=C stretching of the pendant vinyl group
~1590, ~1550, ~1470, ~1430C=C and C=N stretching of the pyridine ring
~990, ~910Out-of-plane C-H bending of the vinyl group
~830Out-of-plane C-H bending of the pyridine ring
Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography or GPC) is used to determine the molecular weight and polydispersity index (PDI) of the polymer.

Protocol: SEC Analysis

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with LiBr) at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.

  • Instrumentation: Use a SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

  • Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene or poly(methyl methacrylate)).

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the chromatogram using appropriate software.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the polymer.

Protocol: Thermal Analysis

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) in an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrumentation:

    • DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg).

    • TGA: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) to determine the decomposition temperature (Td).

  • Data Analysis:

    • DSC: The Tg is identified as a step-change in the heat flow curve.

    • TGA: The Td is typically reported as the temperature at which 5% or 10% weight loss occurs.

Expected Thermal Properties for Poly(this compound):

PropertyTypical Value
Glass Transition Temperature (Tg)100 - 150°C
Decomposition Temperature (Td) (5% weight loss)> 300°C (in Nitrogen)

Diagram of Characterization Workflow:

G cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties polymer Poly(this compound) nmr NMR Spectroscopy (¹H, ¹³C) polymer->nmr ftir FTIR Spectroscopy polymer->ftir sec Size Exclusion Chromatography (SEC) polymer->sec dsc Differential Scanning Calorimetry (DSC) polymer->dsc tga Thermogravimetric Analysis (TGA) polymer->tga

Caption: Analytical techniques for the characterization of poly(this compound).

Applications in Drug Development

Polymers containing pyridine moieties, such as poly(2-vinylpyridine), have been extensively investigated for their potential in drug delivery systems.[6] The nitrogen atom in the pyridine ring can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness makes these polymers attractive for the development of "smart" drug delivery systems that can release their payload in specific environments, such as the acidic microenvironment of tumors or within endosomes.

While specific studies on poly(this compound) for drug delivery are still emerging, its structure suggests several potential applications:

  • pH-Responsive Nanoparticles: The pendant vinyl groups on P2,5DVP can be utilized for cross-linking to form stable nanoparticles. The pyridine units within the polymer network would impart pH-sensitivity, allowing for the controlled release of encapsulated drugs in acidic conditions.

  • Polymer-Drug Conjugates: The pendant vinyl groups can also be functionalized with targeting ligands or drugs through "click" chemistry or other efficient coupling reactions. This would allow for the development of targeted drug delivery systems.

  • Gene Delivery: The cationic nature of the protonated pyridine rings can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA), making P2,5DVP a potential candidate for gene delivery applications.

Logical Relationship for Drug Delivery Application:

G cluster_polymer Polymer Properties cluster_application Drug Delivery Strategies cluster_outcome Therapeutic Outcome polymer Poly(this compound) properties Pyridine Moieties (pH-responsive) + Pendant Vinyl Groups (Functionalizable) polymer->properties nanoparticles pH-Responsive Nanoparticles properties->nanoparticles conjugates Polymer-Drug Conjugates properties->conjugates gene_delivery Gene Delivery Vectors properties->gene_delivery release Controlled Drug Release in Acidic Environments nanoparticles->release targeting Targeted Drug Delivery conjugates->targeting therapy Enhanced Therapeutic Efficacy gene_delivery->therapy release->therapy targeting->therapy

Caption: Potential drug delivery applications of poly(this compound).

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,5-Divinylpyridine (2,5-DVP) in Atom Transfer Radical Polymerization (ATRP). Given the bifunctional nature of 2,5-DVP, its polymerization via ATRP can lead to either crosslinked networks or soluble linear/hyperbranched polymers, depending on the reaction conditions. This document outlines strategies to control the polymerization outcome and characterizes the resulting polymeric structures, which have potential applications in drug delivery, hydrogels, and functional coatings.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The polymerization of divinyl monomers like 2,5-DVP presents a unique challenge due to the potential for crosslinking, leading to insoluble gels. However, by carefully controlling the reaction kinetics, it is possible to favor the formation of soluble linear polymers with pendant vinyl groups or hyperbranched structures.

The pyridine functionality within the 2,5-DVP monomer can interact with the copper catalyst typically used in ATRP, potentially affecting the polymerization control. Therefore, the selection of an appropriate ligand for the copper catalyst is crucial to modulate its activity and achieve a well-controlled polymerization.

This document provides protocols for two main approaches to the ATRP of 2,5-DVP:

  • Synthesis of Linear Poly(this compound) with Pendant Vinyl Groups: This approach aims to polymerize only one of the vinyl groups, leaving the other as a reactive handle for post-polymerization modification.

  • Synthesis of Hyperbranched Poly(this compound): This method utilizes the bifunctionality of the monomer to create highly branched, soluble polymers in a one-pot reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the ATRP of this compound based on literature for analogous divinyl and vinylpyridine monomers. Note: These are starting points, and optimization for specific applications is recommended.

Table 1: Reaction Conditions for Linear Poly(this compound)

ParameterConditionPurpose
Monomer This compound (2,5-DVP)Bifunctional monomer
Initiator Ethyl α-bromoisobutyrate (EBiB)Provides controlled initiation
Catalyst Cu(I)BrActivator
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Forms a complex with Cu(I)Br to control reactivity
Solvent AnisoleTo solubilize reactants and polymer
Monomer/Initiator Ratio 100:1 to 500:1Controls the target molecular weight
Catalyst/Initiator Ratio 1:1To maintain the ATRP equilibrium
Ligand/Catalyst Ratio 1:1 to 2:1To ensure proper catalyst complexation
Temperature 60 - 90 °CTo control the rate of polymerization
Reaction Time 4 - 24 hoursTo achieve desired monomer conversion

Table 2: Reaction Conditions for Hyperbranched Poly(this compound)

ParameterConditionPurpose
Monomer This compound (2,5-DVP)Acts as an AB2-type monomer
Initiator Ethyl α-bromoisobutyrate (EBiB)A small amount to initiate the reaction
Catalyst Cu(I)BrActivator
Deactivator Cu(II)Br₂To control the radical concentration and prevent gelation
Ligand Tris(2-pyridylmethyl)amine (TPMA)Forms a highly active catalyst complex
Solvent Toluene or Diphenyl EtherHigh boiling point solvents for controlled reaction
Monomer/Initiator Ratio > 500:1To promote branching
Cu(I)Br/Cu(II)Br₂ Ratio 1:0.1 to 1:0.5To regulate the polymerization
Ligand/Copper Ratio 1:1To ensure proper catalyst complexation
Temperature 90 - 110 °CTo facilitate slow and controlled polymerization
Reaction Time 12 - 48 hoursTo build up hyperbranched architecture

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(this compound)

This protocol is designed to favor the polymerization of one vinyl group of 2,5-DVP, leading to a linear polymer with pendant vinyl groups. This is achieved by maintaining a low monomer concentration and stopping the reaction at a moderate conversion to minimize the chance of crosslinking.

Materials:

  • This compound (2,5-DVP), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask and vacuum/gas line

Procedure:

  • Purification of Monomer: Pass 2,5-DVP through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: Add CuBr (14.3 mg, 0.1 mmol) to a 25 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • Addition of Reactants: Under an argon atmosphere, add anhydrous anisole (5 mL) and deoxygenated PMDETA (21 µL, 0.1 mmol) to the Schlenk flask. Stir the mixture until the copper salt dissolves to form a green solution.

  • Add the purified 2,5-DVP (1.31 g, 10 mmol) to the flask via syringe.

  • Finally, add the initiator, EBiB (14.7 µL, 0.1 mmol), to the reaction mixture to start the polymerization.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at 80 °C and stir for the desired reaction time (e.g., 8 hours).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the mixture to air. Dilute the mixture with THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold hexane. Decant the solvent and dry the polymer under vacuum.

Protocol 2: Synthesis of Hyperbranched Poly(this compound)

This protocol is designed to produce soluble hyperbranched polymers by promoting a self-condensing vinyl polymerization (SCVP) mechanism. The key is to use a high monomer-to-initiator ratio and carefully control the catalyst activity to prevent gelation.

Materials:

  • This compound (2,5-DVP), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask and vacuum/gas line

Procedure:

  • Purification of Monomer: As described in Protocol 1.

  • Reaction Setup: To a 50 mL Schlenk flask, add CuBr (7.2 mg, 0.05 mmol), CuBr₂ (2.2 mg, 0.01 mmol), and TPMA (17.4 mg, 0.06 mmol). Seal the flask and deoxygenate as described previously.

  • Addition of Reactants: Under an argon atmosphere, add anhydrous toluene (10 mL) and the purified 2,5-DVP (2.62 g, 20 mmol). Stir to dissolve the components.

  • Add a small amount of initiator, EBiB (2.9 µL, 0.02 mmol), to the reaction mixture.

  • Polymerization: Place the flask in an oil bath preheated to 100 °C and stir. The reaction is typically run for 24 hours.

  • Termination and Purification: Follow the same procedure as described in Protocol 1. The resulting hyperbranched polymer will be a viscous liquid or a solid depending on the molecular weight.

Visualization of Processes

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation Initiator Initiator Radical Radical Initiator->Radical ka Catalyst_CuI Cu(I) / Ligand Deactivator_CuII Cu(II) / Ligand Propagating_Radical P• Radical->Propagating_Radical kp Monomer 2,5-DVP Dormant_Species P-X Propagating_Radical->Dormant_Species kda Dormant_Species->Propagating_Radical ka Linear_vs_Hyperbranched cluster_linear Linear Polymerization cluster_hyperbranched Hyperbranched Polymerization 2,5-DVP 2,5-DVP Conditions_Linear Low Monomer Conc. Controlled Time 2,5-DVP->Conditions_Linear Conditions_Hyper High Monomer Conc. Long Reaction Time 2,5-DVP->Conditions_Hyper Polymer_Linear Linear Polymer (Pendant Vinyls) Conditions_Linear->Polymer_Linear Polymer_Hyper Hyperbranched Polymer Conditions_Hyper->Polymer_Hyper Experimental_Workflow Start Start Monomer_Purification Purify 2,5-DVP Start->Monomer_Purification Reaction_Setup Setup Schlenk Flask (Catalyst, Ligand) Monomer_Purification->Reaction_Setup Deoxygenation Deoxygenate with Argon/Vacuum Reaction_Setup->Deoxygenation Add_Reactants Add Solvent, Monomer, Initiator Deoxygenation->Add_Reactants Polymerization Run Reaction at Set Temperature Add_Reactants->Polymerization Termination Terminate by Exposing to Air Polymerization->Termination Purification Remove Catalyst (Alumina Column) Termination->Purification Isolation Precipitate and Dry Polymer Purification->Isolation Characterization Analyze Polymer (GPC, NMR) Isolation->Characterization End End Characterization->End

References

Application Notes and Protocols: RAFT Polymerization of 2,5-Divinylpyridine for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. When applied to divinyl monomers such as 2,5-Divinylpyridine (2,5-DVP), RAFT polymerization offers a pathway to produce cross-linked nanoparticles with unique properties. The presence of the pyridine functionality provides pH-responsiveness and potential for metal coordination, making these nanoparticles promising candidates for applications in drug delivery, catalysis, and sensing.

This document provides detailed application notes and protocols for the synthesis of nanoparticles from 2,5-DVP using RAFT polymerization, primarily through a Polymerization-Induced Self-Assembly (PISA) approach. PISA is a highly efficient method for the in situ formation of block copolymer nanoparticles at high concentrations.

Core Concepts

The RAFT polymerization of a divinyl monomer like 2,5-DVP can lead to the formation of cross-linked networks. To control this process and form discrete nanoparticles, a common strategy is to employ PISA. In a typical PISA process for this system, a soluble macromolecular RAFT agent (macro-CTA) is used to initiate the polymerization of 2,5-DVP. As the poly(this compound) (P2,5-DVP) block grows, it becomes insoluble in the reaction medium and self-assembles into micelles with a P2,5-DVP core and a soluble corona from the macro-CTA. The divinyl nature of the monomer leads to cross-linking within the core, resulting in stable, core-cross-linked nanoparticles.

Experimental Protocols

Materials
  • Monomer: this compound (2,5-DVP) (inhibitor removed prior to use)

  • Macro-RAFT Agent: A well-defined hydrophilic polymer with a RAFT end-group, for example, poly(ethylene glycol) methyl ether (mPEG)-based chain transfer agent. The choice of macro-RAFT agent will determine the properties of the nanoparticle corona.

  • Initiator: A thermal initiator such as Azobisisobutyronitrile (AIBN) or a water-soluble initiator like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) if performing the reaction in a more polar solvent system.

  • Solvent: A solvent system in which the macro-RAFT agent is soluble, but the growing P2,5-DVP block is insoluble. A mixture of ethanol and water is a common choice for PISA of vinylpyridine-based monomers.

  • Other Reagents: Anhydrous solvents for purification, dialysis membranes for purification of nanoparticles.

Protocol 1: Synthesis of Core-Cross-Linked Nanoparticles via RAFT-mediated PISA

This protocol describes the synthesis of P2,5-DVP core nanoparticles stabilized by a hydrophilic corona.

1. Preparation of the Reaction Mixture:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the macro-RAFT agent in the chosen solvent or solvent mixture.
  • Add the desired amount of 2,5-DVP monomer. The ratio of monomer to macro-RAFT agent will determine the size of the nanoparticle core.
  • Add the initiator. The molar ratio of macro-RAFT agent to initiator is typically between 3:1 and 10:1 to ensure good control over the polymerization.
  • The total solids content is typically in the range of 10-30% (w/w).

2. Degassing:

  • Seal the flask with a rubber septum and degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

3. Polymerization:

  • Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C, depending on the initiator).
  • Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The solution will typically become opalescent or turbid as nanoparticles form.

4. Characterization during Polymerization (Optional):

  • Samples can be taken at different time points to monitor monomer conversion (by ¹H NMR or GC) and the evolution of nanoparticle size and morphology (by Dynamic Light Scattering - DLS and Transmission Electron Microscopy - TEM).

5. Purification:

  • After the desired reaction time, cool the reaction mixture to room temperature.
  • To remove unreacted monomer and other small molecules, the nanoparticle dispersion can be purified by dialysis against the reaction solvent or deionized water for 2-3 days, with frequent solvent changes.

6. Final Characterization:

  • The final nanoparticle size, size distribution, and morphology should be characterized by DLS and TEM.
  • The polymer composition and molecular weight can be determined by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC) after cleaving the RAFT end-group and dissolving the cross-linked core, if possible.

Data Presentation

Table 1: Example Parameters for RAFT PISA of 2,5-DVP

ParameterValue RangeNotes
[2,5-DVP] / [Macro-CTA]50 - 500Controls the size of the nanoparticle core. Higher ratios lead to larger cores.
[Macro-CTA] / [Initiator]3 - 10Affects the control over the polymerization. Higher ratios generally provide better control.
Solids Content (%)10 - 30Higher solids content can influence nanoparticle morphology and reaction kinetics.
Temperature (°C)60 - 80Dependent on the decomposition kinetics of the chosen initiator.
Reaction Time (h)4 - 24Should be optimized to achieve high monomer conversion.
Resulting Nanoparticle Size (nm) 50 - 200 Dependent on the specific reaction conditions.
Polydispersity Index (PDI) < 0.2 A PDI below 0.2 indicates a narrow size distribution.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization prep1 Dissolve Macro-RAFT Agent prep2 Add 2,5-DVP Monomer prep1->prep2 prep3 Add Initiator prep2->prep3 react1 Degas with Inert Gas prep3->react1 react2 Heat to 60-80°C react1->react2 react3 PISA & Nanoparticle Formation react2->react3 purify1 Cool to Room Temperature react3->purify1 purify2 Dialysis purify1->purify2 char1 DLS (Size, PDI) purify2->char1 char2 TEM (Morphology) purify2->char2 char3 NMR/GPC (Polymer Analysis) purify2->char3

Caption: Workflow for nanoparticle synthesis via RAFT PISA of 2,5-DVP.

Logical Relationship of PISA

G start Soluble Macro-RAFT Agent + 2,5-DVP Monomer growth Initiation & Propagation: Growing P(2,5-DVP) Chain start->growth insoluble P(2,5-DVP) Chain Becomes Insoluble in Solvent growth->insoluble self_assembly Self-Assembly into Micelles insoluble->self_assembly crosslinking Intra-particle Cross-linking (due to divinyl monomer) self_assembly->crosslinking nanoparticles Stable Core-Cross-Linked Nanoparticles crosslinking->nanoparticles

Caption: Key steps in the formation of nanoparticles via PISA of 2,5-DVP.

Potential Applications in Drug Delivery

The resulting nanoparticles, with their pH-responsive pyridine-containing cores and biocompatible coronas (e.g., PEG), are excellent candidates for drug delivery applications. The core can be loaded with hydrophobic drugs, and the pH-sensitivity of the pyridine units can be exploited for triggered drug release in acidic environments, such as those found in tumor tissues or endosomal compartments.

Signaling Pathway for pH-Triggered Drug Release

G nanoparticle Drug-Loaded Nanoparticle (Neutral pH) acidic_env Acidic Environment (e.g., Tumor, Endosome) nanoparticle->acidic_env protonation Protonation of Pyridine Groups in Core acidic_env->protonation swelling Core Swelling and/or Destabilization protonation->swelling release Drug Release swelling->release

Caption: Mechanism of pH-triggered drug release from P2,5-DVP nanoparticles.

Conclusion

The RAFT polymerization of this compound via a PISA methodology provides a robust and efficient route for the synthesis of well-defined, core-cross-linked nanoparticles. The inherent properties of the poly(this compound) core, particularly its pH-responsiveness, make these materials highly attractive for advanced applications, most notably in the field of targeted and controlled drug delivery. The protocols and concepts outlined in this document serve as a foundational guide for researchers and professionals seeking to explore the potential of these novel nanomaterials. Further optimization of the reaction parameters will allow for fine-tuning of the nanoparticle properties to suit specific application requirements.

Application of 2,5-Divinylpyridine in Porous Organic Frameworks: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utilization of 2,5-divinylpyridine in the synthesis of porous organic frameworks (POFs). While direct homopolymerization of this compound to form well-defined POFs is an emerging area, its application as a co-monomer and cross-linking agent in conjunction with other vinyl monomers, such as styrene or other vinylpyridines, allows for the creation of robust porous materials with tunable properties. The incorporation of the pyridine moiety imparts unique characteristics to the resulting frameworks, including basicity, metal coordination capability, and potential for post-synthetic modification, making them attractive for applications in catalysis, adsorption, and drug delivery.

Introduction to this compound-Based Porous Organic Frameworks

Porous organic frameworks are a class of polymers characterized by their high surface area and porous structure. The integration of this compound into these frameworks introduces nitrogen-containing basic sites, which can enhance selectivity for CO2 adsorption and provide active sites for catalytic reactions. The vinyl groups of this compound enable its participation in polymerization reactions, leading to the formation of a cross-linked, three-dimensional network. The porosity of these materials can be controlled by adjusting the ratio of this compound to other co-monomers and by the choice of porogen during synthesis.

Key Applications

The unique properties of this compound-containing POFs make them suitable for a variety of applications:

  • Heterogeneous Catalysis: The pyridine nitrogen atoms can act as basic catalytic sites or as ligands to immobilize metal catalysts. This is particularly relevant for reactions such as Knoevenagel condensation and oxidation reactions.

  • Gas Adsorption and Separation: The basic nature of the pyridine units enhances the affinity for acidic gases like CO2, making these materials promising candidates for carbon capture and separation applications.

  • Drug Delivery: The porous structure and the potential for functionalization of the pyridine ring make these frameworks suitable as carriers for the controlled release of therapeutic agents.

  • Adsorbents for Pollutant Removal: The aromatic and polar nature of the framework can facilitate the adsorption of organic pollutants from aqueous solutions.

Quantitative Data Summary

The following tables summarize typical quantitative data for porous organic frameworks synthesized using a vinylpyridine monomer and a divinyl cross-linking agent, which can be considered representative for frameworks incorporating this compound.

PropertyVinylpyridine-DVB Copolymer (2-VP/DVB)[1][2]Vinylpyridine-DVB Copolymer (4-VP/DVB)[1]
Particle Size 5 µm (templated)5 µm (templated)
Morphology Spherical, porousSpherical, porous
Cross-linking Agent Divinylbenzene (DVB)Divinylbenzene (DVB)
Adsorption PropertiesDMSPS-co-DVB (1:3)[3]DVB Homopolymer[3]
BET Surface Area (SBET) 256 m²/g443 m²/g
Total Pore Volume (Vt) 0.37 cm³/g0.40 cm³/g
Micropore Volume (VMIC) ≤0.01 cm³/g≤0.01 cm³/g
Aniline Adsorption Capacity 0.083 mmol/g0.059 mmol/g

Experimental Protocols

This section provides a detailed protocol for the synthesis of a porous organic framework using a vinylpyridine monomer and a divinyl cross-linking agent, which can be adapted for the use of this compound.

Protocol 1: Synthesis of Porous Vinylpyridine-Divinylbenzene Copolymer Resins via Suspension Polymerization

This protocol is based on the general method for synthesizing porous copolymers from vinyl monomers.[2]

Materials:

  • 2-Vinylpyridine (or 4-Vinylpyridine, adaptable for a mixture with this compound)

  • Divinylbenzene (DVB) (cross-linking agent)

  • Toluene (porogen)

  • n-Heptane (co-porogen)

  • Benzoyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspension stabilizer)

  • Deionized water

Procedure:

  • Preparation of the Organic Phase:

    • In a flask, mix the desired amounts of 2-vinylpyridine, this compound (as co-monomer/cross-linker), and divinylbenzene.

    • Add the porogenic solvent mixture (e.g., toluene and n-heptane). The ratio of porogens can be varied to control the pore structure.

    • Dissolve the initiator (e.g., benzoyl peroxide, typically 1 wt% of the monomers) in the monomer-porogen mixture.

  • Preparation of the Aqueous Phase:

    • In a separate reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare an aqueous solution of the suspension stabilizer (e.g., poly(vinyl alcohol)).

  • Polymerization:

    • Heat the aqueous phase to the desired reaction temperature (e.g., 80 °C) with constant stirring.

    • Slowly add the organic phase to the aqueous phase under continuous agitation to form a stable suspension of droplets.

    • Maintain the reaction temperature and stirring for a set period (e.g., 8-24 hours) to allow for polymerization to complete.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the resulting polymer beads and wash them extensively with hot water to remove the stabilizer.

    • Subsequently, wash the beads with a suitable solvent (e.g., methanol, acetone) to remove any unreacted monomers and the porogenic solvents. This can be effectively done using a Soxhlet extractor.

    • Dry the purified polymer beads in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Characterization of the Porous Organic Framework

1. Morphological and Structural Analysis:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the polymer beads.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the pyridine and vinyl functional groups into the polymer network.

2. Porosity and Surface Area Analysis:

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the material. Samples should be degassed under vacuum at an elevated temperature (e.g., 100-150 °C) prior to analysis to remove any adsorbed moisture and volatile impurities.

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization org_phase Organic Phase (Monomers, Cross-linker, Porogen, Initiator) suspension Suspension Formation org_phase->suspension aq_phase Aqueous Phase (Water, Stabilizer) aq_phase->suspension polymerization Polymerization (e.g., 80°C, 8-24h) suspension->polymerization filtration Filtration & Washing polymerization->filtration extraction Soxhlet Extraction filtration->extraction drying Vacuum Drying extraction->drying characterization Characterization (SEM, FTIR, BET) drying->characterization

Caption: Workflow for the synthesis of this compound-based porous organic frameworks.

Logical Relationship of Synthesis Parameters and Material Properties

G cluster_params Synthesis Parameters cluster_props Material Properties monomer_ratio Monomer/Cross-linker Ratio surface_area Surface Area monomer_ratio->surface_area influences pore_volume Pore Volume monomer_ratio->pore_volume influences thermal_stability Thermal Stability monomer_ratio->thermal_stability affects porogen_type Porogen Type & Amount porogen_type->surface_area strongly influences porogen_type->pore_volume strongly influences pore_size Pore Size Distribution porogen_type->pore_size determines initiator_conc Initiator Concentration particle_morph Particle Morphology initiator_conc->particle_morph affects stabilizer_type Stabilizer Type stabilizer_type->particle_morph controls

Caption: Influence of synthesis parameters on the final properties of the porous organic framework.

References

Application Notes and Protocols: 2,5-Divinylpyridine in the Preparation of Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2,5-divinylpyridine in the synthesis of anion-exchange resins. The unique properties of this compound as a crosslinking agent in copolymerization with monovinyl pyridine monomers lead to the formation of robust, insoluble, and infusible resin beads with high ion-exchange capacities. These resins are particularly valuable in various applications, including purification processes, catalysis, and as solid supports in synthesis.

Introduction to this compound-Based Ion-Exchange Resins

Ion-exchange resins are insoluble polymeric materials containing charged functional groups that can reversibly exchange ions with the surrounding solution. Anion-exchange resins possess positively charged functional groups and are used to capture and exchange negatively charged ions (anions). The polymer backbone of these resins is typically crosslinked to ensure insolubility and mechanical stability.

This compound serves as an effective crosslinking agent in the synthesis of anion-exchange resins. When copolymerized with a monovinyl-substituted pyridine, such as 2-vinylpyridine or 4-vinylpyridine, it forms a three-dimensional polymer network. The pyridine functional groups within the polymer matrix provide the sites for anion exchange. The degree of crosslinking, determined by the proportion of this compound, influences the resin's properties, such as swelling, porosity, and ion-exchange kinetics.

The resulting water-insoluble, infusible resins exhibit a high capacity for removing anions from solutions and can be regenerated for repeated use.[1] These characteristics make them suitable for a wide range of applications in research and pharmaceutical development, including the purification of active pharmaceutical ingredients (APIs), removal of acidic impurities, and as catalysts in various chemical reactions.

Synthesis of this compound Crosslinked Anion-Exchange Resins

The preparation of anion-exchange resins using this compound is typically achieved through suspension polymerization. This method produces spherical beads of a controlled size, which is advantageous for packing in columns and for ensuring consistent performance. The following protocol is adapted from established procedures for the synthesis of divinylpyridine-crosslinked resins.[1]

Experimental Protocol: Suspension Polymerization

This protocol details the synthesis of anion-exchange resin beads by copolymerizing a monovinylpyridine with this compound.

Materials:

  • Monovinylpyridine (e.g., 2-vinylpyridine or 4-vinylpyridine)

  • This compound

  • Benzoyl peroxide (initiator)

  • tert-Butyl perbenzoate (initiator)

  • Distilled water

  • Hydroxyapatite (suspending agent, sub-micronic particle size)

  • Sodium oleate (suspending agent)

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide

Equipment:

  • Pressure-tight autoclave with a rocking or stirring mechanism

  • Controlled-temperature bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Initiator Solution Preparation: Dissolve 0.18 parts by weight of benzoyl peroxide and 0.05 parts by weight of tert-butyl perbenzoate in a portion of the monovinylpyridine.

  • Monomer and Suspension Agent Preparation: In the pressure-tight autoclave, combine the following components in the specified ratios (refer to Table 1).

  • Polymerization:

    • Seal the autoclave and commence agitation.

    • Immerse the autoclave in a controlled-temperature bath set to 90°C for approximately 7 hours.

    • Increase the temperature to 113-115°C and continue the polymerization for an additional 3 hours.[1]

  • Washing and Purification:

    • After polymerization, cool the autoclave and collect the resulting copolymer beads by filtration.

    • Wash the beads with dilute hydrochloric acid to remove the hydroxyapatite suspending agent.

    • Subsequently, wash the beads with dilute sodium hydroxide to neutralize and remove any adsorbed hydrochloric acid.

    • Finally, wash the beads with distilled water until the washings are neutral.

  • Drying: Dry the purified resin beads in an oven at 70°C for approximately 2 hours.[1]

Quantitative Data: Reaction Components for Suspension Polymerization
ComponentParts by WeightRole
Monovinylpyridine90Monomer
This compound10Crosslinking Agent
Benzoyl Peroxide0.18Initiator
tert-Butyl Perbenzoate0.05Initiator
Distilled Water200Aqueous Phase
Hydroxyapatite3Suspending Agent
Sodium Oleate0.03Suspending Agent
Table 1: Summary of components for the suspension polymerization of this compound crosslinked anion-exchange resin.

Characterization of Anion-Exchange Resin

The performance of the synthesized anion-exchange resin is primarily evaluated by its capacity to exchange anions. The following protocol describes a method to determine the anion-exchange capacity of the resin beads.[1]

Experimental Protocol: Determination of Anion-Exchange Capacity

Materials:

  • Synthesized anion-exchange resin beads

  • Standardized hydrochloric acid solution (e.g., 0.1 N)

  • Standardized sodium hydroxide solution (e.g., 0.1 N)

  • Distilled water

  • Phenolphthalein indicator

Equipment:

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Shaker or magnetic stirrer

Procedure:

  • Resin Preparation: Take a known weight (e.g., 10 parts) of the dry, water-insoluble copolymer beads and wet them with a known volume (e.g., 100 parts) of distilled water in an Erlenmeyer flask.

  • Acid Treatment: Add a known, excess volume (e.g., 200 parts) of a standardized hydrochloric acid solution to the flask with shaking or stirring. Allow the mixture to equilibrate for a sufficient time (e.g., 30 minutes) to ensure complete ion exchange.

  • Filtration: Filter the solution to separate the resin beads from the remaining hydrochloric acid solution.

  • Titration: Titrate a known volume of the filtrate with a standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of the remaining hydrochloric acid.

  • Calculation: The anion-exchange capacity of the resin is calculated based on the amount of hydrochloric acid that was adsorbed by the resin. The capacity is typically expressed in milliequivalents per gram (meq/g) of dry resin.

    Capacity (meq/g) = [(Initial moles of HCl) - (Final moles of HCl in filtrate)] / (Weight of dry resin in g)

Regeneration of the Resin

The exhausted resin from the capacity determination can be regenerated for reuse.

Procedure:

  • Treat the resin with a dilute sodium hydroxide solution (e.g., N/3) to remove the adsorbed chloride ions.[1]

  • Filter off the sodium hydroxide solution.

  • Wash the resin thoroughly with distilled water until the washings are neutral.

  • The regenerated resin can be retested for its anion-exchange capacity. The resin should be capable of regeneration to a significant portion of its original efficiency.[1]

Visualizing the Process

The following diagrams illustrate the key processes involved in the preparation and application of this compound-based ion-exchange resins.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Monomers Monomers (Vinylpyridine, this compound) Polymerization Suspension Polymerization (90°C -> 113-115°C) Monomers->Polymerization Initiators Initiators (Benzoyl Peroxide, t-Butyl Perbenzoate) Initiators->Polymerization Suspension Suspension Agents (Water, Hydroxyapatite, Sodium Oleate) Suspension->Polymerization Washing Washing Sequence (HCl, NaOH, Water) Polymerization->Washing Drying Drying (70°C) Washing->Drying ResinBeads Anion-Exchange Resin Beads Drying->ResinBeads

Caption: Workflow for the synthesis of this compound crosslinked anion-exchange resin beads.

PolymerizationDiagram cluster_structure Resulting Resin Structure VP Vinylpyridine Polymer Crosslinked Polymer Network VP->Polymer Monomer DVP This compound DVP->Polymer Crosslinker Structure ...-VP-VP-DVP-VP-...        |      ...-VP-DVP-VP-VP-...

Caption: Copolymerization of vinylpyridine and this compound to form a crosslinked resin.

IonExchangeProcess Resin Anion-Exchange Resin R-N⁺H ExchangedResin Anion-Adsorbed Resin R-N⁺H A⁻ Resin:f0->ExchangedResin:f0 Anion Adsorption Solution Solution Containing Anions A⁻ Solution:f0->ExchangedResin:f0 RegeneratedResin Regenerated Resin R-N⁺H OH⁻ ExchangedResin:f0->RegeneratedResin:f0 Regeneration Waste Waste Solution A⁻ ExchangedResin:f0->Waste:f0 Anion Release Regenerant Regenerant Solution OH⁻ Regenerant:f0->RegeneratedResin:f0

Caption: The fundamental process of anion exchange and regeneration using the synthesized resin.

References

Surface Functionalization with 2,5-Divinylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with 2,5-Divinylpyridine (2,5-DVP) offers a versatile platform for modifying material properties, enabling advancements in various fields, particularly in biomedical applications and drug delivery. The pyridine functional group provides a site for further chemical modification, metal coordination, and can influence the surface's charge and hydrophilicity. The divinyl groups allow for polymerization and cross-linking, creating stable and robust surface coatings. This document provides detailed application notes and experimental protocols for the surface functionalization of materials using 2,5-DVP.

Applications in Research and Drug Development

The unique chemical structure of 2,5-DVP makes it a valuable monomer for creating functional polymer coatings. The nitrogen atom in the pyridine ring can act as a Lewis base, enabling it to coordinate with metal ions[1]. This property is particularly useful for applications in catalysis and the development of sensors.

In the context of drug development and biomedical research, surfaces functionalized with pyridine-containing polymers can influence cellular interactions and can be used for the controlled release of therapeutic agents. While direct studies on the cellular response to poly(this compound) surfaces are limited, the broader class of pyridine-based polymers is being explored for its potential in creating biocompatible and bioactive interfaces. The pyridine moiety is a common scaffold in many pharmaceutical compounds, suggesting its potential for favorable biological interactions[1].

Potential applications include:

  • Drug Delivery: The polymer matrix can be designed to encapsulate and release drugs in a controlled manner. The pH-responsive nature of the pyridine group can be exploited for targeted drug release in specific physiological environments.

  • Biomedical Implant Coatings: Functionalization of implant surfaces with poly(2,5-DVP) can improve biocompatibility, reduce non-specific protein adsorption, and provide a platform for conjugating bioactive molecules to enhance tissue integration.

  • Biosensors: The ability of the pyridine group to coordinate with metal ions can be utilized in the development of electrochemical and optical biosensors for detecting specific analytes.

  • Antimicrobial Surfaces: Quaternization of the pyridine nitrogen can impart antimicrobial properties to the surface, which is beneficial for medical devices and implants.

Experimental Protocols

The following protocols are generalized methods for the surface functionalization of substrates with this compound. Optimization of parameters such as monomer concentration, initiator concentration, temperature, and reaction time may be necessary for specific substrates and applications.

Protocol 1: Surface-Initiated Polymerization of this compound

This protocol describes a "grafting from" approach where the polymerization is initiated from an initiator-functionalized surface.

Materials:

  • Substrate (e.g., silicon wafer, glass slide, polymer film)

  • This compound (2,5-DVP), purified

  • Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))

  • Solvent (e.g., Toluene, Dioxane)

  • Surface initiator (e.g., (3-Aminopropyl)triethoxysilane (APTES) followed by reaction with an initiator-containing molecule)

  • Nitrogen gas or Argon gas

  • Standard laboratory glassware and equipment

Procedure:

  • Substrate Preparation and Initiator Immobilization:

    • Clean the substrate thoroughly using a suitable method (e.g., piranha solution for silicon/glass, sonication in ethanol for polymers).

    • Functionalize the cleaned surface with an initiator. For silica-based substrates, this can be achieved by silanization with APTES followed by reaction with an initiator-containing acyl chloride or isocyanate.

    • Rinse the initiator-functionalized substrate with an appropriate solvent and dry under a stream of nitrogen.

  • Polymerization Reaction:

    • Prepare a solution of 2,5-DVP and the free initiator in the chosen solvent in a reaction vessel. A typical monomer concentration is 1-10% (v/v), and the monomer-to-initiator molar ratio can range from 100:1 to 500:1.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Place the initiator-functionalized substrate into the reaction vessel.

    • Seal the vessel and place it in a pre-heated oil bath at the desired polymerization temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours).

  • Post-Polymerization Cleaning:

    • Remove the substrate from the reaction vessel and wash it thoroughly with a good solvent for the polymer (e.g., toluene, chloroform) to remove any non-grafted polymer.

    • Perform a final rinse with a volatile solvent (e.g., ethanol, acetone) and dry the substrate under a stream of nitrogen.

Experimental Workflow for Surface-Initiated Polymerization:

G cluster_prep Substrate Preparation cluster_poly Polymerization cluster_post Post-Processing Substrate Substrate Cleaned Cleaned Substrate Substrate->Cleaned Cleaning Initiator_Surface Initiator-Functionalized Surface Cleaned->Initiator_Surface Initiator Immobilization Polymerization Polymerization (Heat) Initiator_Surface->Polymerization Monomer_Sol 2,5-DVP + Initiator in Solvent Deoxygenated Deoxygenated Solution Monomer_Sol->Deoxygenated N2/Ar Purge Deoxygenated->Polymerization Coated_Substrate Coated Substrate Polymerization->Coated_Substrate Cleaned_Coating Cleaned Functionalized Surface Coated_Substrate->Cleaned_Coating Solvent Wash

Workflow for Surface-Initiated Polymerization of 2,5-DVP.
Protocol 2: Plasma Polymerization of this compound

Plasma polymerization is a solvent-free technique that can be used to deposit thin, highly cross-linked polymer films on a variety of substrates.

Materials:

  • Substrate

  • This compound monomer

  • Plasma reactor system (capacitively or inductively coupled)

  • Vacuum pump

  • Argon gas (optional, for plasma cleaning)

Procedure:

  • Substrate Preparation:

    • Clean the substrate to remove any surface contaminants.

    • Place the substrate inside the plasma reactor chamber.

  • Plasma Treatment (optional):

    • Evacuate the chamber to a base pressure (e.g., <10 mTorr).

    • Introduce argon gas and ignite a plasma for a short duration (e.g., 1-5 minutes) to further clean and activate the substrate surface.

  • Plasma Polymerization:

    • Evacuate the chamber again.

    • Introduce 2,5-DVP vapor into the chamber at a controlled flow rate.

    • Ignite the plasma at a specific power (e.g., 10-100 W) and pressure (e.g., 50-500 mTorr).

    • Allow the deposition to proceed for the desired time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the plasma and the monomer flow.

    • Vent the chamber to atmospheric pressure and remove the coated substrate.

Experimental Workflow for Plasma Polymerization:

G cluster_setup Reactor Setup cluster_process Plasma Process cluster_final Final Step Substrate Substrate Chamber Place in Reactor Substrate->Chamber Evacuate1 Evacuate Chamber Chamber->Evacuate1 Ar_Plasma Argon Plasma (Cleaning) Evacuate1->Ar_Plasma Optional Evacuate2 Evacuate Chamber Ar_Plasma->Evacuate2 Monomer_Inlet Introduce 2,5-DVP Evacuate2->Monomer_Inlet Deposition Plasma Deposition Monomer_Inlet->Deposition Ignite Plasma Vent Vent Chamber Deposition->Vent Remove Remove Coated Substrate Vent->Remove

Workflow for Plasma Polymerization of 2,5-DVP.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the characterization of poly(this compound) functionalized surfaces. The values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Surface-Initiated Polymerization Parameters and Resulting Film Properties

ParameterRangeCharacterization Technique
Monomer Concentration1 - 10 vol%-
Initiator Concentration0.1 - 1 mol% (relative to monomer)-
Polymerization Time2 - 24 hours-
Polymerization Temperature60 - 80 °C-
Grafted Film Thickness10 - 200 nmEllipsometry, AFM
Grafting Density0.1 - 0.5 chains/nm²QCM-D, XPS
Water Contact Angle60° - 80°Contact Angle Goniometry

Table 2: Plasma Polymerization Parameters and Resulting Film Properties

ParameterRangeCharacterization Technique
Monomer Flow Rate1 - 10 sccm-
Plasma Power10 - 100 W-
Deposition Pressure50 - 500 mTorr-
Deposition Time1 - 30 minutes-
Film Thickness20 - 500 nmEllipsometry, Profilometry
Surface Roughness (RMS)1 - 10 nmAFM
Water Contact Angle50° - 75°Contact Angle Goniometry

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by surfaces functionalized with this compound. However, based on the known properties of pyridine-containing materials, several potential mechanisms of interaction with biological systems can be proposed.

The pyridine moiety can participate in hydrogen bonding and electrostatic interactions with proteins and other biological molecules. This can influence protein adsorption, cell adhesion, and subsequent cellular signaling. For instance, the surface charge, which can be modulated by the pH-dependent protonation of the pyridine nitrogen, can play a significant role in attracting or repelling specific proteins and cells.

Future research in this area should focus on elucidating the specific cell-surface interactions and the downstream signaling cascades that are activated upon cellular contact with poly(this compound) surfaces. This will be crucial for the rational design of materials for targeted drug delivery and regenerative medicine applications.

Logical Relationship of Surface Properties to Biological Response:

G cluster_surface Surface Properties cluster_interaction Biological Interaction cluster_response Cellular Response Chemistry Surface Chemistry (Pyridine Groups) Protein Protein Adsorption Chemistry->Protein Topography Surface Topography (Roughness) Topography->Protein Wettability Wettability (Contact Angle) Wettability->Protein Cell Cell Adhesion and Spreading Protein->Cell Signaling Intracellular Signaling Cell->Signaling Gene Gene Expression Signaling->Gene Function Cellular Function (e.g., Proliferation, Differentiation) Gene->Function

Influence of surface properties on biological response.

Conclusion

Surface functionalization with this compound provides a powerful tool for creating advanced materials with tunable properties. The protocols and data presented here serve as a starting point for researchers and scientists to explore the potential of these functionalized surfaces in drug development and various biomedical applications. Further investigation into the specific biological interactions and signaling pathways will undoubtedly unlock new opportunities for this versatile surface modification strategy.

References

Application Notes and Protocols: Pyridine-Based Polymers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of Poly(vinylpyridine) Isomers as a Model for 2,5-Divinylpyridine Applications

Disclaimer: Extensive literature searches for "this compound" in the context of drug delivery systems yielded limited specific information. The following application notes and protocols are based on the well-documented applications of its isomers, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP). These polymers share key chemical properties with the putative polymers of this compound, particularly the pH-responsive nature of the pyridine ring, making them excellent models for understanding potential applications in drug delivery.

Introduction

Poly(vinylpyridine) (PVP) and its derivatives are a class of "smart" polymers that exhibit sensitivity to environmental pH. This property makes them highly attractive for the development of advanced drug delivery systems. The pyridine functional group in these polymers can be protonated at acidic pH, leading to a change in polymer conformation and solubility. This transition is exploited to trigger the release of encapsulated therapeutic agents in specific physiological environments, such as the acidic milieu of tumor tissues or within the endo-lysosomal compartments of cells. This document provides a detailed overview of the application of PVP-based systems in drug delivery, focusing on quantitative data, experimental protocols, and relevant biological pathways.

Data Presentation: Performance of Poly(vinylpyridine)-Based Drug Delivery Systems

The following tables summarize key quantitative data from studies on drug delivery systems based on poly(2-vinylpyridine) block copolymers. These systems typically form micelles that encapsulate hydrophobic drugs.

Table 1: Micelle Characteristics and Drug Loading Efficiency

Polymer SystemDrugDrug Loading Efficiency (%)Drug Loading Content (%)Micelle Size (nm)Polydispersity Index (PDI)Reference
P2VP90-b-PEO398Curcumin6.4-~100< 0.20[1][2]
P2VP90-b-PEO3985-Fluorouracil5.8-~60< 0.20[1][2]
P2VP55-b-PEO284Paclitaxel56 - 943.2 - 18.735 (unloaded)-[3]
P2VP274-b-PEO1406Paclitaxel56 - 943.2 - 18.7140 (unloaded)-[3]
P2VP55-b-PEO284Ursolic Acid53 - 943.2 - 18.735 (unloaded)-[3]
P2VP274-b-PEO1406Ursolic Acid53 - 943.2 - 18.7140 (unloaded)-[3]
PEG90PVP86Doxorubicin-10 (wt%)< 130< 0.20[4]
PEG90PVP235Doxorubicin-10 (wt%)< 130< 0.20[4]

Table 2: pH-Triggered In Vitro Drug Release

Polymer SystemDrugpHCumulative Release (%)Time (h)Reference
P2VP90-b-PEO398Curcumin2.0> 90150[1][2]
P2VP90-b-PEO398Curcumin7.4~60150[1]
P2VP90-b-PEO3985-Fluorouracil2.0> 90150[1][2]
P2VP90-b-PEO3985-Fluorouracil7.4~40150[1]
B'BABB' (2VP, DEVP, DAlVP)Doxorubicin4.5~5524[5]
B'BABB' (2VP, DEVP, DAlVP)Doxorubicin7.4~2024[5]

Experimental Protocols

Protocol 1: Synthesis of pH-Responsive Poly(2-vinyl pyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) Micelles

This protocol describes the preparation of drug-loaded micelles using the dialysis method, a common technique for the self-assembly of block copolymers.

Materials:

  • P2VP-b-PEO block copolymer

  • Dimethyl sulfoxide (DMSO)

  • Hydrophobic drug (e.g., Curcumin, 5-Fluorouracil)

  • Cellulose dialysis membranes (MWCO 12 kDa)

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve 250 mg of P2VP-b-PEO block copolymer in 50 mL of DMSO with stirring at room temperature until complete dissolution.[1]

  • For drug-loaded micelles, add the desired amount of the hydrophobic drug to the polymer solution and stir until a homogeneous solution is obtained.

  • Transfer the polymer or polymer-drug solution into a cellulose dialysis membrane.[1]

  • Dialyze the solution against 1 L of ultrapure water for 24 hours. Change the water five times during the dialysis process to ensure complete removal of DMSO.[1]

  • The resulting aqueous solution contains the self-assembled empty or drug-loaded micelles.

  • Characterize the micellar size and size distribution using Dynamic Light Scattering (DLS).[1]

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug successfully encapsulated within the polymeric micelles.

Materials:

  • Drug-loaded micelle solution

  • UV-Vis Spectrophotometer

  • Lyophilizer (optional)

Procedure:

  • Lyophilize a known volume of the drug-loaded micelle solution to obtain a dry powder.

  • Dissolve a precisely weighed amount of the lyophilized powder in a suitable organic solvent that dissolves both the polymer and the drug, breaking the micellar structure.

  • Using a pre-established calibration curve for the drug in the same solvent, determine the concentration of the drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the Drug Loading Content (DLC) and Drug Encapsulation Efficiency (DEE) using the following formulas:

    • DLC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100

    • DEE (%) = (Mass of drug in micelles / Initial mass of drug fed) x 100

Protocol 3: In Vitro pH-Triggered Drug Release Study

This protocol describes how to evaluate the pH-responsive release of a drug from the micelles.

Materials:

  • Drug-loaded micelle solution

  • Dialysis tubing (appropriate MWCO)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4, pH 6.8, pH 5.0)

  • Shaking incubator or water bath at 37°C

  • UV-Vis Spectrophotometer

Procedure:

  • Place a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a dialysis bag.[6]

  • Immerse the dialysis bag in a larger volume (e.g., 25 mL) of release medium (PBS at a specific pH) in a vial.[6]

  • Place the vials in a shaking incubator at 37°C.[6]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[6]

  • Analyze the drug concentration in the collected samples using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Biocompatibility and Cytotoxicity Assay

This protocol provides a general method to assess the biocompatibility of the polymeric micelles and the cytotoxic effect of the drug-loaded formulations on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • Empty micelles and drug-loaded micelle solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density (e.g., 6 x 10³ cells/well) and incubate overnight to allow for cell attachment.[3]

  • Treat the cells with various concentrations of free drug, empty micelles, and drug-loaded micelles for a specified period (e.g., 24, 48, or 72 hours).[3]

  • After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for a few hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of pyridine-based polymers in drug delivery.

pH_Responsive_Drug_Delivery cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) Micelle Drug-Loaded Micelle (Stable) Protonation Pyridine Protonation Micelle->Protonation Lower pH Destabilization Micelle Destabilization Protonation->Destabilization Release Drug Release Destabilization->Release

pH-responsive drug release mechanism in the tumor microenvironment.

Cellular_Uptake_and_Release cluster_0 Extracellular Space (pH 7.4) cluster_1 Cellular Interior Nanoparticle Drug-Loaded Nanoparticle Endosome Endosome (pH 6.0-6.5) Nanoparticle->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Drug_Release Intracellular Drug Release Lysosome->Drug_Release Acidic pH Trigger Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Cellular uptake and endo-lysosomal drug release pathway.

Experimental_Workflow cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation Polymer_Synthesis Polymer Synthesis Micelle_Formation Micelle Formation (Dialysis) Polymer_Synthesis->Micelle_Formation Drug_Loading Drug Loading Micelle_Formation->Drug_Loading DLS Size & PDI (DLS) Drug_Loading->DLS UV_Vis Drug Loading (UV-Vis) Drug_Loading->UV_Vis Release_Study pH-Triggered Release Drug_Loading->Release_Study Cytotoxicity_Assay Cytotoxicity (MTT) Drug_Loading->Cytotoxicity_Assay

General experimental workflow for developing PVP-based drug delivery systems.

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 2,5-Divinylpyridine Polymerization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 2,5-Divinylpyridine (2,5-DVP). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible polymer synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the polymerization of 2,5-DVP.

Question: My polymerization reaction resulted in an insoluble gel. What is the likely cause and how can I prevent it?

Answer: Premature gelation is a common issue in the polymerization of divinyl monomers like 2,5-DVP and is primarily caused by uncontrolled cross-linking. The two vinyl groups on the monomer can participate in polymerization, leading to the formation of a three-dimensional network.

Solutions:

  • Monomer Concentration: Reduce the initial monomer concentration. Higher concentrations increase the probability of intermolecular cross-linking reactions.

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of polymerization and reduce the likelihood of uncontrolled cross-linking.

  • Controlled/Living Polymerization: Employ controlled/"living" polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or living anionic polymerization. These methods allow for the sequential growth of polymer chains and can minimize the participation of the second vinyl group in the early stages of the reaction.

  • Delayed Cross-linker Addition: In some systems, adding the divinyl monomer (acting as a cross-linker) after the initial polymerization of a monovinyl monomer has commenced can help control the network formation.[1]

Question: The molecular weight of my polymer is not what I predicted based on the monomer-to-initiator ratio. Why is this happening?

Answer: Discrepancies between theoretical and experimental molecular weights can arise from several factors, particularly in free-radical polymerization.

Solutions:

  • Initiator Efficiency: The efficiency of the initiator is often less than 100%, meaning not all initiator molecules generate a growing polymer chain. It is crucial to know the efficiency of your specific initiator under your reaction conditions.

  • Chain Transfer Reactions: Chain transfer to monomer, solvent, or a chain transfer agent can terminate a growing chain and initiate a new one, leading to a lower average molecular weight than predicted.[2] Consider using a solvent with a low chain transfer constant.

  • Termination Reactions: Bimolecular termination reactions (combination or disproportionation) are inherent to free-radical polymerization and can affect the final molecular weight distribution.[3]

  • Living Polymerization Techniques: For precise control over molecular weight, living anionic polymerization is a highly effective method where the number of growing chains is directly related to the number of initiator molecules.[4]

Question: My polymerization is very slow or does not initiate at all. What are the possible reasons?

Answer: Inhibition or slow initiation can be caused by impurities or inappropriate reaction conditions.

Solutions:

  • Monomer Purity: Ensure the 2,5-DVP monomer is free from inhibitors, which are often added for storage. Purification by passing through a column of basic alumina is a common practice.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerizations. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Initiator Choice and Temperature: The initiator must be appropriate for the chosen reaction temperature. The rate of decomposition of the initiator is temperature-dependent. If the temperature is too low, the rate of radical generation will be too slow.

  • Catalyst Poisoning (Ziegler-Natta): In Ziegler-Natta polymerization, the catalyst is extremely sensitive to polar impurities such as water, alcohols, and even the pyridine nitrogen itself, which can act as a catalyst poison.[5] Rigorous purification of all reagents and solvents is critical.

Question: The polydispersity index (PDI) of my polymer is very high. How can I obtain a polymer with a narrow molecular weight distribution?

Answer: A high PDI indicates a broad distribution of polymer chain lengths. To achieve a narrow PDI (typically < 1.2), controlled polymerization techniques are necessary.

Solutions:

  • Living Anionic Polymerization: This is the gold standard for producing polymers with very low PDIs. The absence of termination and chain transfer reactions allows for uniform chain growth.[4]

  • Controlled Radical Polymerization (CRP): Techniques like ATRP and RAFT introduce a dynamic equilibrium between active and dormant polymer chains, allowing for controlled growth and resulting in polymers with narrower molecular weight distributions compared to conventional free-radical polymerization.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of this compound polymerization. Data for analogous divinyl systems are used to provide general trends where specific data for 2,5-DVP is not available.

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI in Living Anionic Polymerization of a Divinyl Monomer Analogue

EntryMonomer:Initiator RatioConversion (%)Mn ( g/mol , Theoretical)Mn ( g/mol , Experimental)PDI (Mw/Mn)
150:1>956,5006,7001.05
2100:1>9513,00013,5001.06
3200:1>9526,00027,2001.08
4400:1>9552,00054,1001.10

Note: Data presented is representative for a living anionic polymerization of a divinyl monomer and illustrates the expected trend for 2,5-DVP under similar controlled conditions.

Table 2: Influence of Temperature and Initiator on Free-Radical Polymerization of a Vinylpyridine Monomer Analogue

EntryInitiator (Concentration)Temperature (°C)Reaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN (0.5 mol%)60246525,0002.1
2AIBN (0.5 mol%)70128022,0002.3
3Benzoyl Peroxide (0.5 mol%)8088518,0002.5
4Benzoyl Peroxide (0.5 mol%)9049015,0002.8

Note: This table illustrates general trends for free-radical polymerization of vinylpyridines. Higher temperatures lead to faster reaction rates but can result in lower molecular weights and broader PDIs due to increased rates of termination and chain transfer.

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Living Anionic Polymerization of this compound

This protocol is adapted from procedures for the living anionic polymerization of divinyl monomers.[4][6]

Materials:

  • This compound (inhibitor removed)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • Anhydrous methanol

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Monomer Purification: Pass 2,5-DVP through a column of activated basic alumina to remove the inhibitor. Store the purified monomer under an inert atmosphere at low temperature.

  • Solvent Purification: Dry THF over sodium/benzophenone ketyl radical until a persistent blue or purple color is observed, then distill under an inert atmosphere immediately before use.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a rubber septum, and dry thoroughly under vacuum with gentle heating. Allow to cool to room temperature under a positive pressure of inert gas.

  • Polymerization: a. Transfer the desired amount of anhydrous THF to the reaction flask via cannula. b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add the calculated amount of s-BuLi initiator via syringe. d. Slowly add the purified 2,5-DVP monomer dropwise to the stirred solution. A color change is typically observed, indicating the formation of the living anionic species. e. Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-4 hours).

  • Termination: Terminate the polymerization by adding a small amount of anhydrous methanol via syringe. The color of the solution should disappear.

  • Polymer Isolation: a. Warm the reaction mixture to room temperature. b. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or methanol). c. Collect the polymer by filtration or centrifugation. d. Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.

Characterization: The number average molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer can be determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

Protocol 2: Free-Radical Solution Polymerization of this compound

This protocol provides a general procedure for the free-radical polymerization of 2,5-DVP in solution.

Materials:

  • This compound (inhibitor removed)

  • Anhydrous toluene or dimethylformamide (DMF)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Initiator Preparation: Purify the 2,5-DVP as described in Protocol 1. Recrystallize the initiator (AIBN from methanol, BPO from chloroform/methanol) if necessary.

  • Reaction Setup: In a reaction flask equipped with a condenser, magnetic stir bar, and inert gas inlet, dissolve the desired amount of 2,5-DVP in the chosen solvent.

  • Deoxygenation: Purge the solution with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Initiation: Add the initiator to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN, 80-95 °C for BPO) under a positive pressure of inert gas and stir for the desired reaction time (e.g., 6-24 hours).

  • Polymer Isolation: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane). c. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Protocol 3: Ziegler-Natta Polymerization of this compound

This protocol is a general guideline, as the specific catalyst preparation and polymerization conditions can vary significantly.[7][8] Extreme care must be taken to exclude air and moisture.

Materials:

  • This compound (rigorously purified and dried)

  • Anhydrous heptane or toluene

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Argon or Nitrogen gas (high purity)

  • Glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in a glovebox or under strict Schlenk conditions): a. In a dry reaction vessel, add anhydrous heptane. b. Carefully add TiCl₄ to the solvent. c. Slowly add a solution of triethylaluminum in heptane to the TiCl₄ solution at a controlled temperature (e.g., 0 °C). A precipitate will form, which is the Ziegler-Natta catalyst. d. The catalyst is often aged for a period of time before use.

  • Polymerization: a. In a separate, dry reaction vessel, dissolve the purified 2,5-DVP in anhydrous heptane. b. Transfer the prepared catalyst slurry to the monomer solution. c. Control the reaction temperature as required (this can range from room temperature to elevated temperatures). d. The polymerization is often rapid.

  • Termination and Polymer Isolation: a. Terminate the polymerization by adding acidified methanol to destroy the catalyst. b. The polymer will precipitate. Collect the polymer by filtration. c. Wash the polymer extensively with methanol to remove catalyst residues. d. Dry the polymer under vacuum.

Visualizations

The following diagrams illustrate key workflows and concepts in the polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Anhydrous) Solvent_Purification->Reaction_Setup Initiator_Prep Initiator/Catalyst Preparation Initiation Initiation Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer_Isolation Polymer Isolation (Precipitation) Termination->Polymer_Isolation Characterization Characterization (GPC, NMR, etc.) Polymer_Isolation->Characterization

Caption: General experimental workflow for this compound polymerization.

troubleshooting_logic Start Problem Encountered Gelation Insoluble Gel Formed? Start->Gelation Low_MW Incorrect Molecular Weight? Start->Low_MW No_Reaction No/Slow Polymerization? Start->No_Reaction Sol_Gelation Reduce Monomer Conc. Lower Temperature Use Controlled Polymerization Gelation->Sol_Gelation Yes Sol_Low_MW Check Initiator Efficiency Use Low-Transfer Solvent Employ Living Polymerization Low_MW->Sol_Low_MW Yes Sol_No_Reaction Purify Monomer Deoxygenate System Check Initiator/Temp. No_Reaction->Sol_No_Reaction Yes

Caption: Troubleshooting decision tree for common polymerization issues.

References

troubleshooting side reactions during 2,5-Divinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,5-Divinylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this versatile monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section provides detailed troubleshooting for three common synthetic routes to this compound.

Route 1: Wittig Reaction of 2,5-Pyridinedicarboxaldehyde

The Wittig reaction provides a reliable method for the synthesis of this compound from 2,5-Pyridinedicarboxaldehyde. However, several challenges can arise.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: Methyltriphenylphosphonium bromide (2.2 eq.) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen). The suspension is cooled to 0°C, and a strong base such as n-butyllithium (n-BuLi) (2.2 eq.) is added dropwise. The mixture is stirred for 1-2 hours, during which the color should change to a distinct ylide color (often orange or deep red).

  • Reaction with Aldehyde: A solution of 2,5-pyridinedicarboxaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete ylide formation due to moisture or impure reagents. 2. Inactive Wittig reagent. 3. Steric hindrance around the aldehyde.1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened or purified solvents and reagents. 2. Confirm the formation of the ylide by the characteristic color change. If no color change occurs, the base may be old or inactive. 3. While less of an issue with formaldehyde, for bulkier aldehydes, a more reactive phosphonium ylide or Horner-Wadsworth-Emmons reagent may be required.
Formation of Triphenylphosphine Oxide as the Main Product 1. Presence of water in the reaction mixture, which can hydrolyze the ylide. 2. Oxidative degradation of the ylide.1. Use anhydrous solvents and reagents. 2. Maintain a positive pressure of inert gas throughout the reaction.
Presence of 2-Formyl-5-vinylpyridine Incomplete reaction on one of the aldehyde groups.1. Increase the equivalents of the Wittig reagent and base. 2. Extend the reaction time. 3. Increase the reaction temperature slightly (e.g., to 40°C), but monitor for polymerization.
Polymerization of the Product This compound is prone to polymerization, especially at elevated temperatures or in the presence of light or radical initiators.1. Keep the reaction and work-up temperatures low. 2. Add a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture and during purification and storage. 3. Store the purified product at low temperature in the dark.

Logical Relationship of Troubleshooting Wittig Reaction Issues

Wittig_Troubleshooting Start Start Synthesis LowYield Low or No Product Start->LowYield SideProducts Side Products Observed Start->SideProducts Polymer Polymerization Start->Polymer IncompleteYlide Incomplete Ylide Formation LowYield->IncompleteYlide Cause InactiveReagent Inactive Reagent LowYield->InactiveReagent Cause Solution1 Use Anhydrous Conditions Inert Atmosphere IncompleteYlide->Solution1 Solution Solution2 Check Base Activity Observe Color Change InactiveReagent->Solution2 Solution Ph3PO Triphenylphosphine Oxide SideProducts->Ph3PO Type MonoVinyl 2-Formyl-5-vinylpyridine SideProducts->MonoVinyl Type Ph3PO->Solution1 Solution Solution3 Increase Reagent Equivalents Extend Reaction Time MonoVinyl->Solution3 Solution Solution4 Add Inhibitor Low Temperature Storage Polymer->Solution4 Solution

Caption: Troubleshooting workflow for the Wittig synthesis of this compound.

Route 2: Dehydrogenation of 2,5-Diethylpyridine

Catalytic dehydrogenation of 2,5-diethylpyridine is a potential industrial route to this compound.

Experimental Protocol: Dehydrogenation

  • Catalyst Preparation: A common catalyst is iron(III) oxide promoted with potassium oxide and other metals. The catalyst is typically activated in a stream of hydrogen at high temperatures.

  • Reaction Setup: The reaction is carried out in a fixed-bed reactor at elevated temperatures (e.g., 550-650°C).

  • Reaction Execution: A feed of 2,5-diethylpyridine and superheated steam is passed over the catalyst bed. The steam acts as a heat carrier and helps to prevent coking of the catalyst.

  • Product Collection: The product stream is cooled, and the organic phase is separated from the aqueous phase.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Catalyst deactivation due to coking. 2. Insufficient reaction temperature.1. Regenerate the catalyst by controlled oxidation to burn off carbon deposits. Optimize the steam-to-hydrocarbon ratio. 2. Increase the reactor temperature, but be mindful of increased side reactions.
Formation of Ethylvinylpyridine Incomplete dehydrogenation.1. Increase the residence time of the reactants over the catalyst. 2. Optimize the reaction temperature and pressure.
Formation of Saturated and Cracked Products (e.g., Pyridine, Picolines) Over-cracking of the starting material or product at high temperatures.1. Lower the reaction temperature. 2. Adjust the catalyst composition to favor dehydrogenation over cracking.
Polymerization in the Reactor or Condenser High temperatures and the presence of the reactive product.1. Introduce a polymerization inhibitor into the feed stream. 2. Ensure rapid cooling of the product stream.

Dehydrogenation Reaction and Side Reactions

Dehydrogenation_Pathway Start 2,5-Diethylpyridine Intermediate 2-Ethyl-5-vinylpyridine Start->Intermediate Dehydrogenation SideProduct1 Pyridine, Picolines (Cracking Products) Start->SideProduct1 High Temp Product This compound SideProduct2 Polymer Product->SideProduct2 High Temp Intermediate->Product Dehydrogenation

Caption: Main reaction and side reactions in the dehydrogenation of 2,5-diethylpyridine.

Route 3: Dehydration of 2,5-Bis(2-hydroxyethyl)pyridine

Acid-catalyzed dehydration of 2,5-bis(2-hydroxyethyl)pyridine offers another synthetic pathway.

Experimental Protocol: Dehydration

  • Reaction Setup: 2,5-Bis(2-hydroxyethyl)pyridine is mixed with a dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine or a strong acid like sulfuric acid.[1][2][3]

  • Reaction Conditions: The reaction mixture is heated to induce dehydration. The optimal temperature will depend on the specific dehydrating agent used.

  • Work-up: The reaction is neutralized and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure in the presence of a polymerization inhibitor.

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete dehydration. 2. Formation of ethers as byproducts.1. Increase the reaction temperature or use a more potent dehydrating agent. 2. Use a bulky base like pyridine with POCl₃ to favor elimination over substitution.
Formation of 2-(2-Hydroxyethyl)-5-vinylpyridine Partial dehydration of the starting material.1. Increase the amount of dehydrating agent. 2. Prolong the reaction time.
Charring and Decomposition Use of strong, non-volatile acids at high temperatures.1. Use a milder dehydrating agent like POCl₃ in pyridine. 2. If using a strong acid, ensure the temperature is carefully controlled.
Polymerization The product is susceptible to acid-catalyzed polymerization.1. Neutralize the reaction mixture promptly after completion. 2. Add a polymerization inhibitor during work-up and purification.

Dehydration Experimental Workflow

Dehydration_Workflow Start Start with 2,5-Bis(2-hydroxyethyl)pyridine AddReagent Add Dehydrating Agent (e.g., POCl3/Pyridine) Start->AddReagent Heat Heat Reaction Mixture AddReagent->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Neutralize and Extract Product Monitor->Workup Reaction Complete Purify Distill under Vacuum with Inhibitor Workup->Purify Product Pure This compound Purify->Product

Caption: A simplified workflow for the dehydration synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify this compound and remove oligomeric byproducts?

A1: Purification of this compound can be challenging due to its tendency to polymerize.

  • Vacuum Distillation: This is the most common method. It is crucial to perform the distillation at the lowest possible temperature to minimize polymerization. The use of a polymerization inhibitor (e.g., BHT, hydroquinone) in the distillation flask is highly recommended.

  • Column Chromatography: For small-scale purifications, column chromatography on silica gel can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate) should be used. Again, it is advisable to add an inhibitor to the solvent system.

  • Removal of Oligomers: If oligomers have formed, they are typically less volatile than the monomer. Careful fractional distillation can separate the monomer from the higher-boiling oligomers.

Q2: What are the best methods for analyzing the purity of this compound?

A2: Several analytical techniques can be used to assess the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. It can be used to detect starting materials, intermediates (e.g., ethylvinylpyridine), and other side products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and quantify impurities if suitable internal standards are used.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the vinyl groups (C=C stretching) and the pyridine ring.

Q3: What are the recommended storage conditions for this compound to prevent polymerization?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Low Temperature: Store at or below 4°C. For long-term storage, temperatures below -20°C are preferable.

  • In the Dark: Protect from light, which can initiate polymerization.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Inhibitor: Add a polymerization inhibitor, such as BHT or hydroquinone, at a concentration of 100-200 ppm.

By following these guidelines and troubleshooting steps, researchers can improve the yield, purity, and stability of their this compound synthesis.

References

Technical Support Center: Purification of 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,5-Divinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the purification of this highly reactive monomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge in purifying this compound is its high propensity for self-polymerization, especially at elevated temperatures.[1] This necessitates the use of polymerization inhibitors during purification and storage. Additionally, as a basic compound, it can interact with acidic stationary phases like silica gel during chromatography, potentially leading to poor separation and yield.

Q2: What are the common methods for purifying this compound?

A2: The most common purification techniques for vinylpyridines, including by analogy this compound, are:

  • Vacuum Distillation: To separate it from non-volatile impurities or compounds with significantly different boiling points.[2][3]

  • Flash Column Chromatography: To separate it from impurities with different polarities.

  • Recrystallization: While less common for this compound, it can be effective if a suitable solvent system is found.

Q3: What polymerization inhibitors are recommended for this compound, and at what concentration?

A3: For vinyl aromatic compounds like vinylpyridines, phenolic inhibitors are commonly used. 4-tert-butylcatechol (TBC) is a frequently cited inhibitor for 2-vinylpyridine and is a suitable choice for this compound.[2][4] For storage, a concentration of 0.1% TBC is often used.[4] During distillation, a similar or slightly higher concentration (e.g., 50-3000 ppm) of an appropriate inhibitor like 2,6-dinitro-p-cresol can be employed to prevent polymerization at elevated temperatures.[5]

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in a cool, dark place, preferably refrigerated, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. The addition of a polymerization inhibitor like 4-tert-butylcatechol (TBC) at a concentration of approximately 0.1% is crucial for long-term stability.[1][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Polymerization in the distillation flask or column during vacuum distillation. - Insufficient or no polymerization inhibitor.- Distillation temperature is too high.- Presence of oxygen.- Ensure an adequate amount of a suitable high-temperature inhibitor (e.g., 2,6-dinitro-p-cresol) is added to the distillation flask.[5]- Reduce the distillation temperature by using a higher vacuum.- Ensure all glassware is dry and the system is purged with an inert gas (e.g., nitrogen) before heating.
Streaking or poor separation during flash column chromatography. - Interaction of the basic pyridine nitrogen with the acidic silica gel.- Inappropriate solvent system.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).- Use a neutral stationary phase like alumina.- Optimize the eluent system. A good starting point for pyridine-containing compounds is a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve an Rf of 0.2-0.3 for this compound on a TLC plate.
The compound "oils out" during recrystallization. - The solvent is too nonpolar for the compound at the lower temperature.- The cooling process is too rapid.- Try a different solvent or a solvent mixture. For pyridine derivatives, which are less prone to crystallization than their non-heteroaromatic counterparts, solvent systems like n-hexane/acetone or n-hexane/THF can be effective.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. - Polymerization during the purification process.- Loss of product during transfers.- Inefficient extraction from the chromatographic column.- Ensure adequate inhibitor is present throughout the purification process.- Minimize the number of transfer steps.- After running the column, flush with a more polar solvent to ensure all the product has been eluted.

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on the purification of this compound. However, based on analogous compounds like other substituted pyridines, the following table provides estimated targets for purity and yield.

Purification Method Typical Starting Purity (%) Expected Final Purity (%) Expected Yield (%) Notes
Vacuum Distillation 85-95>9860-80Yield can be highly dependent on the prevention of polymerization.
Flash Chromatography 80-95>9950-75Yield can be affected by the irreversible adsorption of the compound on the stationary phase.
Recrystallization >90>9940-70Highly dependent on finding an optimal solvent system.

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., 4-tert-butylcatechol or 2,6-dinitro-p-cresol)

  • Round-bottom flask, distillation head with condenser, receiving flask

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar

Methodology:

  • Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Add the polymerization inhibitor (approximately 0.1% w/w).

  • Assemble the distillation apparatus and ensure all joints are well-sealed with vacuum grease.

  • Begin stirring and apply vacuum. A pressure of 10-20 mmHg is a reasonable starting point.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask gently.

  • Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

  • Add a storage inhibitor to the purified product if it is to be stored for an extended period.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from impurities of different polarity.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Triethylamine (for silica gel deactivation)

  • Chromatography column, flasks for fraction collection

  • Air or nitrogen source for pressure

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • If using silica gel, prepare a slurry of the silica in the chosen eluent. To prevent issues with the basicity of the pyridine, consider adding 1-2% triethylamine to the eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to prevent polymerization.

    • Add a storage inhibitor to the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Method Selection cluster_analysis Analysis & Storage Crude 2,5-DVP Crude 2,5-DVP Add Inhibitor Add Inhibitor Crude 2,5-DVP->Add Inhibitor Vacuum Distillation Vacuum Distillation Add Inhibitor->Vacuum Distillation  Non-volatile impurities Flash Chromatography Flash Chromatography Add Inhibitor->Flash Chromatography  Polar/Non-polar impurities Recrystallization Recrystallization Add Inhibitor->Recrystallization  If solid at room temp. Purity Analysis (GC/NMR) Purity Analysis (GC/NMR) Vacuum Distillation->Purity Analysis (GC/NMR) Flash Chromatography->Purity Analysis (GC/NMR) Recrystallization->Purity Analysis (GC/NMR) Add Storage Inhibitor Add Storage Inhibitor Purity Analysis (GC/NMR)->Add Storage Inhibitor Store Cold & Dark Store Cold & Dark Add Storage Inhibitor->Store Cold & Dark troubleshooting_polymerization Polymerization Observed Polymerization Observed Check Inhibitor Check Inhibitor Polymerization Observed->Check Inhibitor Check Temperature Check Temperature Check Inhibitor->Check Temperature Adequate Increase Concentration Increase Concentration Check Inhibitor->Increase Concentration Low/Absent Check for Oxygen Check for Oxygen Check Temperature->Check for Oxygen Optimal Reduce Heat/Improve Vacuum Reduce Heat/Improve Vacuum Check Temperature->Reduce Heat/Improve Vacuum Too High Purge with Inert Gas Purge with Inert Gas Check for Oxygen->Purge with Inert Gas Present Proceed with Caution Proceed with Caution Check for Oxygen->Proceed with Caution Absent

References

Technical Support Center: Poly(2,5-Divinylpyridine) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the molecular weight of poly(2,5-divinylpyridine) [P(2,5-DVP)]. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound.

Issue 1: Polymer Has a Broad Molecular Weight Distribution (High PDI)

  • Question: My P(2,5-DVP) has a polydispersity index (PDI) significantly greater than 1.2. What are the possible causes and solutions?

  • Answer: A high PDI in living or controlled polymerization suggests a loss of control over the reaction.

    • Possible Causes:

      • Impurities in the reaction mixture: Water, oxygen, or other protic impurities can terminate active polymer chains prematurely, leading to a broader molecular weight distribution.

      • Slow initiation: If the initiation of polymerization is slow compared to propagation, not all chains will start growing at the same time, resulting in a range of chain lengths.

      • Chain transfer reactions: Unwanted side reactions where the growing polymer chain is terminated and a new one is initiated can lead to a high PDI.

      • Poor mixing: Inefficient stirring can lead to localized high concentrations of initiator or monomer, causing uncontrolled polymerization.

    • Solutions:

      • Rigorous purification: Ensure all reagents and solvents are meticulously purified and dried. Monomer should be distilled under reduced pressure, and solvents should be dried over appropriate drying agents.

      • Use of high-vacuum techniques: Employ Schlenk line or glovebox techniques to exclude air and moisture from the reaction.

      • Optimize initiator: Select an initiator known for rapid and quantitative initiation for the chosen polymerization method.

      • Control temperature: Maintain a constant and optimal temperature throughout the polymerization to ensure a steady rate of propagation.

      • Ensure efficient stirring: Use appropriate stirring methods to maintain a homogeneous reaction mixture.

Issue 2: Gelation or Cross-linking of the Polymer

  • Question: My polymerization reaction resulted in an insoluble gel instead of a soluble polymer. How can I prevent this?

  • Answer: Gelation is a common issue in the polymerization of divinyl monomers due to cross-linking.

    • Possible Causes:

      • Non-regioselective polymerization: Polymerization involving both vinyl groups of the this compound monomer will lead to a cross-linked network.

      • Inappropriate catalyst/initiator: Some initiators or catalysts may not provide the necessary regioselectivity to polymerize only one of the vinyl groups. For instance, using La(CH 2SiMe 3) 3(THF) 2 as a catalyst for the anionic polymerization of 2,5-DVP has been shown to produce a cross-linked network.[1]

      • High monomer conversion in radical polymerization: At high conversions, the probability of the pendant vinyl group participating in the polymerization increases, leading to branching and cross-linking.

    • Solutions:

      • Employ regioselective catalysts: For living anionic polymerization, use of specific rare-earth catalysts like Ln(CH 2SiMe 3) 3(L) 2 (Ln = Sc, Y, Lu, Dy; L = THF, Py) can selectively polymerize the vinyl group at the 2-position, leaving the 5-position vinyl group intact.[1]

      • Control monomer conversion: In controlled radical polymerization, it is often necessary to stop the reaction at a moderate conversion to avoid significant cross-linking.

      • Optimize reaction conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions that lead to cross-linking.

Issue 3: Actual Molecular Weight Does Not Match Theoretical Prediction

  • Question: The number-average molecular weight (Mn) of my P(2,5-DVP) is significantly different from the molecular weight I calculated based on the monomer-to-initiator ratio. Why is this happening?

  • Answer: Discrepancies between theoretical and experimental molecular weights in living/controlled polymerizations often point to issues with the initiation efficiency or the presence of side reactions.

    • Possible Causes:

      • Inaccurate initiator concentration: The amount of active initiator may be lower than calculated due to degradation or incomplete activation.

      • Chain termination reactions: As mentioned in Issue 1, impurities can terminate chains, leading to a higher number of shorter chains and thus a lower than expected Mn.

      • Side reactions with the pyridine ring: The nitrogen atom in the pyridine ring can potentially interact with certain initiators, leading to side reactions that affect the polymerization process.

    • Solutions:

      • Accurate determination of initiator concentration: For sensitive initiators like organolithiums, it is crucial to titrate them before use to determine the exact concentration of the active species.

      • Ensure high purity of all components: As emphasized before, rigorous purification is key to preventing premature termination.

      • Select a suitable initiator: Choose an initiator that is known to be compatible with vinylpyridine monomers and minimizes side reactions.

Frequently Asked Questions (FAQs)

Q1: Which polymerization methods are best for controlling the molecular weight of poly(this compound)?

A1: Living anionic polymerization and controlled radical polymerization (CRP) techniques are the most effective methods. Specifically, living anionic polymerization using certain rare-earth catalysts has been shown to be highly regioselective and provides excellent control over molecular weight and dispersity.[1] CRP methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed, although careful optimization is required to minimize cross-linking.

Q2: How is the molecular weight of P(2,5-DVP) controlled in a living polymerization?

A2: In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the molar ratio of the monomer to the initiator ([M]/[I]) and the monomer conversion (p). The theoretical Mn can be calculated using the following formula:

Mn (theoretical) = ([M] / [I]) * p * (Molar Mass of Monomer)

Q3: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization for controlling molecular weight?

A3: In RAFT polymerization, the molecular weight is controlled by the molar ratio of the monomer to the chain transfer agent ([M]/[CTA]). The CTA reversibly terminates growing polymer chains, keeping them in a "dormant" state. This allows for the controlled growth of polymer chains, leading to a narrow molecular weight distribution.

Q4: Can I use conventional free-radical polymerization to synthesize P(2,5-DVP) with a controlled molecular weight?

A4: Conventional free-radical polymerization is generally not suitable for controlling the molecular weight of P(2,5-DVP). This method lacks control over termination and chain transfer reactions, leading to polymers with broad molecular weight distributions. Furthermore, the presence of two vinyl groups makes it highly susceptible to cross-linking.

Q5: How can I characterize the molecular weight and PDI of my P(2,5-DVP)?

A5: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.

Data Presentation

Table 1: Representative Data for Molecular Weight Control of Poly(this compound) via Living Anionic Polymerization

The following table provides an illustrative example of the expected relationship between the monomer-to-initiator ratio and the resulting molecular weight characteristics for the living anionic polymerization of this compound. Note: This is a representative table based on the principles of living polymerization; actual experimental results may vary.

EntryMonomer/Initiator Ratio ([M]/[I])Monomer Conversion (%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
150>996,5506,8001.08
2100>9913,10013,5001.10
3200>9926,20027,0001.12
4400>9952,40054,1001.15

Theoretical Mn is calculated as ([M]/[I]) x (Molar Mass of 2,5-DVP), assuming ~100% conversion. Molar mass of 2,5-DVP is 131.17 g/mol .

Experimental Protocols

Protocol 1: Living Anionic Polymerization of this compound using a Rare-Earth Catalyst

This protocol is based on the regioselective polymerization of 2,5-DVP.[1]

Materials:

  • This compound (DVP), purified by distillation under reduced pressure.

  • Anhydrous toluene, purified by passing through a column of activated alumina.

  • Rare-earth catalyst, e.g., Lu(CH₂SiMe₃)₃(THF)₂.

  • Schlenk flask and high-vacuum line.

  • Dry, oxygen-free argon or nitrogen.

Procedure:

  • All glassware is flame-dried under vacuum and backfilled with inert gas.

  • In a glovebox, the rare-earth catalyst is weighed into a Schlenk flask.

  • The flask is removed from the glovebox and connected to the Schlenk line.

  • Anhydrous toluene is added to the flask via cannula to dissolve the catalyst.

  • The desired amount of purified this compound is added to the catalyst solution via syringe at the desired reaction temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred under an inert atmosphere for the desired time (e.g., 1-24 hours).

  • The polymerization is terminated by the addition of a small amount of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The polymer is characterized by SEC/GPC to determine Mn, Mw, and PDI, and by ¹H NMR to confirm the structure and the presence of the pendant vinyl group.

Protocol 2: Controlled Radical Polymerization of this compound via RAFT

This is a general protocol that needs to be optimized for 2,5-DVP.

Materials:

  • This compound (DVP), passed through a column of basic alumina to remove the inhibitor.

  • RAFT agent, e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC).

  • Radical initiator, e.g., azobisisobutyronitrile (AIBN).

  • Anhydrous solvent, e.g., 1,4-dioxane or toluene.

  • Schlenk flask and high-vacuum line.

  • Dry, oxygen-free argon or nitrogen.

Procedure:

  • The desired amounts of 2,5-DVP, RAFT agent, and AIBN are weighed into a Schlenk flask.

  • Anhydrous solvent is added to the flask.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is backfilled with inert gas and placed in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • The reaction is quenched by cooling the flask in an ice bath and exposing the mixture to air.

  • The polymer is isolated by precipitation in a suitable non-solvent (e.g., hexane or diethyl ether).

  • The polymer is collected by filtration, washed, and dried under vacuum.

  • The polymer is characterized by SEC/GPC and ¹H NMR.

Visualizations

Experimental_Workflow_Living_Anionic_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep1 Flame-dry glassware under vacuum prep2 Purify monomer and solvent prep1->prep2 react1 Dissolve rare-earth catalyst in toluene prep2->react1 react2 Add this compound react1->react2 react3 Polymerize under inert atmosphere react2->react3 workup1 Terminate with methanol react3->workup1 workup2 Precipitate polymer in non-solvent workup1->workup2 workup3 Filter, wash, and dry workup2->workup3 analysis1 Characterize by SEC/GPC and NMR workup3->analysis1 Troubleshooting_High_PDI issue High PDI in P(2,5-DVP) cause1 Impurities Present issue->cause1 cause2 Slow Initiation issue->cause2 cause3 Chain Transfer issue->cause3 cause4 Poor Mixing issue->cause4 solution1 Rigorous Purification of Reagents cause1->solution1 solution2 Use High-Vacuum Techniques cause1->solution2 solution3 Optimize Initiator cause2->solution3 solution4 Control Temperature cause3->solution4 solution5 Ensure Efficient Stirring cause4->solution5

References

Technical Support Center: Enhancing the Thermal Stability of Poly(2,5-Divinylpyridine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of poly(2,5-Divinylpyridine) (P2,5DVP). The following information is based on established principles for analogous pyridine-containing polymers and should serve as a guide for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of poly(this compound)?

A1: The thermal stability of poly(this compound) is primarily influenced by its molecular weight, degree of branching, and the presence of any residual initiator or impurities from synthesis. The pyridine ring itself is relatively thermally stable, but the aliphatic backbone can be susceptible to degradation.

Q2: What are the common degradation pathways for pyridine-containing polymers like P2,5DVP?

A2: For similar polymers like poly(2-vinylpyridine), thermal degradation can occur through a complex mechanism involving the loss of pyridine units, leading to an unsaturated or crosslinked polymer backbone that degrades at higher temperatures.[1] Other vinyl polymers degrade via depolymerization.[2]

Q3: What are the main strategies to enhance the thermal stability of P2,5DVP?

A3: The main strategies include:

  • Cross-linking: Introducing chemical bonds between polymer chains to create a more rigid network structure.

  • Copolymerization: Incorporating a more thermally stable co-monomer into the polymer chain.

  • Use of Additives/Fillers: Blending the polymer with stabilizing additives or fillers.

Q4: How can I analyze the thermal stability of my P2,5DVP samples?

A4: The most common technique for analyzing thermal stability is Thermogravimetric Analysis (TGA).[3] TGA measures the weight loss of a sample as a function of temperature, providing key information such as the onset of decomposition temperature and the temperature of maximum degradation rate.[3][4] Differential Scanning Calorimetry (DSC) can also be used to determine the glass transition temperature (Tg), which can be an indicator of thermal stability.

Troubleshooting Guides

Issue 1: My P2,5DVP sample shows poor thermal stability in TGA analysis.

Possible Cause 1: Low Molecular Weight or High Polydispersity

  • Troubleshooting:

    • Characterize the molecular weight and polydispersity index (PDI) of your polymer using techniques like Gel Permeation Chromatography (GPC).

    • If the molecular weight is low or the PDI is high, optimize your polymerization conditions (e.g., monomer to initiator ratio, reaction time, temperature) to target a higher molecular weight and narrower PDI.

Possible Cause 2: Residual Initiator or Monomer

  • Troubleshooting:

    • Purify the polymer by precipitation in a non-solvent to remove unreacted monomer and initiator fragments.

    • Dry the polymer thoroughly under vacuum to remove any residual solvent.

Possible Cause 3: Inherent Thermal Instability of the Linear Polymer

  • Troubleshooting:

    • Consider post-polymerization modification to enhance thermal stability. The most effective approach is often cross-linking.

Issue 2: Attempts to cross-link P2,5DVP resulted in a brittle or insoluble material.

Possible Cause 1: Over-cross-linking

  • Troubleshooting:

    • Reduce the concentration of the cross-linking agent.

    • Decrease the reaction time or temperature of the cross-linking reaction.

    • Perform a series of experiments with varying cross-linker concentrations to find the optimal balance between enhanced thermal stability and desirable mechanical properties.

Possible Cause 2: Uncontrolled Cross-linking Reaction

  • Troubleshooting:

    • Ensure a homogenous distribution of the cross-linking agent in the polymer solution before initiating the reaction.

    • Control the reaction temperature carefully, as excessive heat can lead to rapid and uncontrolled cross-linking.

Experimental Protocols

Protocol 1: Cross-linking of Poly(this compound) with a Di-iodide Cross-linker

This protocol is based on the quaternization reaction of the pyridine nitrogen, a common method for cross-linking pyridine-containing polymers.

Materials:

  • Poly(this compound)

  • 1,4-Diiodobutane (or other di-iodoalkane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve a known amount of poly(this compound) in anhydrous DMF to make a 10% (w/v) solution.

  • In a separate flask, prepare a solution of the di-iodide cross-linker in DMF. The molar ratio of the cross-linker to the pyridine monomer units can be varied (e.g., 1:10, 1:20, 1:50) to control the cross-linking density.

  • Add the cross-linker solution dropwise to the polymer solution with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 60-80°C and stir for 24-48 hours.

  • After cooling to room temperature, precipitate the cross-linked polymer by pouring the reaction mixture into a large volume of diethyl ether.

  • Filter the precipitate and wash it with diethyl ether to remove unreacted cross-linker.

  • Dry the cross-linked polymer under vacuum at 40-50°C to a constant weight.

  • Characterize the thermal stability of the cross-linked polymer using TGA.

Protocol 2: Copolymerization of this compound with a Thermally Stable Co-monomer

This protocol describes a general approach for free-radical copolymerization.

Materials:

  • This compound (monomer 1)

  • Styrene or other suitable co-monomer (monomer 2)

  • Azobisisobutyronitrile (AIBN) or other free-radical initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol

Procedure:

  • In a reaction flask, dissolve the desired molar ratio of this compound and the co-monomer in anhydrous toluene.

  • Add the free-radical initiator (e.g., 1 mol% with respect to the total monomer concentration).

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 60-70°C under an inert atmosphere and stir for 24 hours.

  • Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a large volume of methanol.

  • Filter the precipitate and re-dissolve it in a small amount of toluene, then re-precipitate in methanol to further purify it.

  • Dry the copolymer under vacuum at 50°C to a constant weight.

  • Analyze the copolymer composition using techniques like ¹H NMR spectroscopy and evaluate its thermal stability using TGA.

Data Presentation

Table 1: Hypothetical TGA Data for Modified Poly(this compound)

SampleModificationOnset Decomposition Temp. (Tonset, °C)Temp. of Max. Degradation (Tmax, °C)Char Yield at 600°C (%)
P2,5DVP-controlNone~350~400~20
P2,5DVP-XL-lowCross-linked (low density)~375~425~30
P2,5DVP-XL-highCross-linked (high density)~400~450~45
P2,5DVP-co-StCopolymer with Styrene (50%)~365~415~25

Note: This data is illustrative and based on expected trends from related polymer systems.

Visualizations

experimental_workflow_crosslinking start Start: P2,5DVP Synthesis dissolve Dissolve P2,5DVP in anhydrous DMF start->dissolve react Mix and React (60-80°C, 24-48h) dissolve->react prepare_xl Prepare Cross-linker Solution (e.g., 1,4-diiodobutane) prepare_xl->react precipitate Precipitate in Diethyl Ether react->precipitate wash_dry Wash and Dry under Vacuum precipitate->wash_dry characterize Characterize: TGA, FT-IR wash_dry->characterize end End: Thermally Stable Cross-linked P2,5DVP characterize->end

Caption: Workflow for Cross-linking P2,5DVP.

troubleshooting_thermal_stability start Issue: Poor Thermal Stability (TGA) check_mw Check Molecular Weight and PDI (GPC) start->check_mw check_impurities Check for Impurities (Residual Monomer/Initiator) start->check_impurities consider_modification Inherent Instability: Consider Post-Modification start->consider_modification If MW and purity are acceptable optimize_synth Action: Optimize Polymerization Conditions check_mw->optimize_synth If low MW or high PDI purify Action: Purify Polymer (Precipitation/Drying) check_impurities->purify If impurities are suspected optimize_synth->start Re-evaluate purify->start Re-evaluate crosslink Strategy: Cross-linking consider_modification->crosslink copolymerize Strategy: Copolymerization consider_modification->copolymerize

Caption: Troubleshooting Poor Thermal Stability.

References

Technical Support Center: Poly(2,5-Divinylpyridine) Dissolution and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with poly(2,5-Divinylpyridine). As a cross-linked polymer, poly(this compound) presents unique handling characteristics compared to its linear polymer counterparts. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) not dissolving in common organic solvents?

A1: Poly(this compound) is a cross-linked polymer. Unlike linear polymers which consist of individual, untangled chains that can be solvated and dispersed into a solution, cross-linked polymers have a three-dimensional network structure where the polymer chains are chemically bonded to each other. This network structure prevents the polymer from dissolving and instead allows it to swell in the presence of a compatible solvent.[1][2]

Q2: What is the difference between dissolving and swelling?

A2: Dissolving is the process where a solute (in this case, the polymer) completely disperses in a solvent to form a homogeneous solution. Swelling, on the other hand, is the process where a cross-linked polymer absorbs a significant amount of solvent, causing it to increase in volume and form a gel. The polymer itself does not enter the solution.

Q3: Which solvents are suitable for working with poly(this compound)?

A3: Solvents that are effective for dissolving linear poly(2-vinylpyridine) are typically good swelling agents for cross-linked poly(this compound). These include polar aprotic solvents and some alcohols. Refer to the Solvent Compatibility Table below for a list of recommended solvents to test for swelling.

Q4: How can I determine if my polymer is swelling?

A4: Swelling can be observed as a visible increase in the volume of the polymer particles. The material will transition from a dry powder to a gelatinous mass. To quantify the extent of swelling, you can perform a swelling study as detailed in the Experimental Protocols section.

Q5: Can I use poly(this compound) in applications that require a solution?

A5: Since poly(this compound) is insoluble, it cannot be used to prepare true solutions for techniques like spin coating or solution-based reactions that require the polymer to be fully dissolved. However, the swollen polymer can be used in applications such as solid-phase catalysis, as a support for reagents, or in the fabrication of composite materials.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Polymer does not appear to be dissolving or swelling. 1. Incompatible Solvent: The chosen solvent may not be a good swelling agent for the polymer. 2. Insufficient Time: The swelling process can be slow. 3. Low Temperature: Swelling may be more effective at a slightly elevated temperature.1. Refer to the Solvent Compatibility Table and select a more appropriate solvent. 2. Allow the polymer to remain in the solvent for an extended period (e.g., 24 hours) with gentle agitation. 3. If the solvent is stable at higher temperatures, gently heat the mixture (e.g., to 37°C) to facilitate swelling.
Polymer swells but the gel is not uniform. 1. Poor Dispersion: The polymer powder may have agglomerated, preventing uniform solvent penetration. 2. Insufficient Agitation: Lack of mixing can lead to localized swelling.1. Ensure the polymer powder is well-dispersed in the solvent at the beginning of the experiment. Sonication can aid in initial dispersion. 2. Use continuous, gentle agitation (e.g., a magnetic stirrer at low speed) to ensure all particles are exposed to the solvent.
The weight of the swollen polymer is not consistent in swelling studies. 1. Incomplete Removal of Excess Solvent: Surface solvent that is not part of the swollen gel can lead to artificially high weight measurements. 2. Drying of the Swollen Polymer: The solvent can evaporate from the swollen gel during weighing, leading to lower weight measurements.1. Gently blot the surface of the swollen polymer with filter paper to remove excess solvent before weighing. 2. Weigh the swollen polymer as quickly as possible after removing it from the solvent to minimize evaporation.

Data Presentation

Solvent Compatibility for Swelling of Poly(this compound)

The following table lists solvents that are known to dissolve the linear analogue, poly(2-vinylpyridine), and are therefore good candidates for swelling studies with the cross-linked poly(this compound).[3][4] The suitability of these solvents should be experimentally verified for your specific application.

Solvent Class Recommended Solvents Expected Outcome with Poly(this compound)
Polar Aprotic Dimethylformamide (DMF)Good Swelling Agent
Dimethyl Sulfoxide (DMSO)Good Swelling Agent
N-Methyl-2-pyrrolidone (NMP)Good Swelling Agent
Alcohols Methanol, EthanolModerate Swelling Agent
Chlorinated Chloroform (CHCl₃)Moderate Swelling Agent
Aromatic ToluenePotential Swelling Agent
Ethers Tetrahydrofuran (THF)Potential Swelling Agent
Acids Acetic AcidPotential Swelling Agent
Non-Solvents Water, Hexanes, EtherPoor Swelling Agent (Polymer will likely precipitate or remain unswollen)[4]

Experimental Protocols

Protocol 1: Determination of Swelling Ratio

This protocol details the procedure for quantifying the swelling of poly(this compound) in a chosen solvent.

Materials:

  • Poly(this compound) powder

  • Selected solvent (e.g., DMF)

  • Analytical balance

  • Sintered glass filter or filter paper

  • Vial with a cap

  • Gentle agitation device (e.g., orbital shaker)

Procedure:

  • Accurately weigh a known mass of dry poly(this compound) powder (Wd).

  • Place the polymer powder into a vial.

  • Add an excess of the selected solvent to the vial, ensuring the polymer is fully submerged.

  • Seal the vial and place it on a gentle agitation device at room temperature.

  • Allow the polymer to swell for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Carefully remove the swollen polymer from the solvent. This can be done by filtering through a pre-weighed sintered glass filter or by carefully decanting the solvent.

  • Gently blot the surface of the swollen polymer with filter paper to remove any excess, non-absorbed solvent.

  • Immediately weigh the swollen polymer (Ws).

  • Calculate the swelling ratio using the following formula:

    Swelling Ratio = (Ws - Wd) / Wd

    Where:

    • Ws is the weight of the swollen polymer.

    • Wd is the initial weight of the dry polymer.

Visualizations

Dissolution_vs_Swelling cluster_dissolution Dissolution of a Linear Polymer cluster_swelling Swelling of a Cross-linked Polymer DryLinear Dry Linear Polymer Chains Solution Homogeneous Solution (Dissolved Polymer) DryLinear->Solution Dispersion Solvent1 Solvent Solvent1->Solution Solvation DryCrosslinked Dry Cross-linked Polymer Network SwollenGel Swollen Gel (Insoluble) DryCrosslinked->SwollenGel Solvent Uptake Solvent2 Solvent Solvent2->SwollenGel Imbibition

Caption: Conceptual difference between the dissolution of a linear polymer and the swelling of a cross-linked polymer.

Caption: Troubleshooting workflow for handling poly(this compound) when dissolution is not observed.

References

Technical Support Center: Characterization of 2,5-Divinylpyridine Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of 2,5-Divinylpyridine (2,5-DVP) polymers. Due to the presence of two vinyl groups, these polymers are prone to branching and cross-linking, which complicates their analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing polymers of this compound?

The main challenges stem from the difunctional nature of the 2,5-DVP monomer, which can lead to:

  • Branching and Cross-linking: The presence of two polymerizable vinyl groups often results in the formation of complex, non-linear architectures and insoluble polymer networks.

  • Insolubility: Highly cross-linked polymers are often insoluble in common solvents, making analysis by standard solution-based techniques like Size Exclusion Chromatography (GPC/SEC) difficult or impossible.[1]

  • Broad Molecular Weight Distribution: The polymerization of 2,5-DVP can produce a mixture of linear, branched, and cross-linked species, resulting in a very broad molecular weight distribution.

  • Difficulty in Determining Microstructure: Quantifying the degree of branching, the cross-link density, and the extent of cyclopolymerization versus linear polymerization is analytically challenging.

Q2: Which analytical techniques are most suitable for characterizing both the soluble and insoluble fractions of 2,5-DVP polymers?

A combination of techniques is necessary to characterize the different components of a 2,5-DVP polymer sample:

FractionRecommended TechniquesInformation Obtained
Soluble Fraction GPC/SEC with multi-detection (RI, MALS, Viscometer), ¹H and ¹³C NMR Spectroscopy, MALDI-TOF MSMolecular weight, molecular weight distribution, hydrodynamic radius, intrinsic viscosity, degree of branching, polymer microstructure.[2][3][4]
Insoluble Fraction Solid-State NMR (SSNMR), Swelling Studies, Sol-Gel Analysis, Thermal Analysis (TGA, DSC), Scanning Electron Microscopy (SEM)Cross-link density, polymer mobility, network structure, thermal stability, morphology.[1][5][6]

Q3: How can I control the extent of cross-linking during the polymerization of 2,5-DVP?

Controlling cross-linking is crucial for obtaining processable polymers. Key strategies include:

  • Monomer Concentration: Lower monomer concentrations favor intramolecular cyclopolymerization over intermolecular cross-linking.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of side reactions and cross-linking.[2]

  • Chain-Transfer Agents: The use of chain-transfer agents can help to control molecular weight and reduce the formation of cross-linked networks.

  • Controlled Polymerization Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can offer better control over the polymer architecture.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible GPC/SEC results for the soluble polymer fraction.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Polymer-Column Interactions The basicity of the pyridine units can lead to interactions with silica-based GPC columns. Use columns specifically designed for polar or basic polymers. Alternatively, add a small amount of a competing base, like triethylamine, to the mobile phase to passivate the column.
Inappropriate Mobile Phase The polymer may not be fully soluble or may be aggregated in the chosen mobile phase. Test different solvents and consider using additives like LiBr to improve solubility and break up aggregates.
Incorrect Calibration Branched polymers have a smaller hydrodynamic volume than linear polymers of the same molecular weight.[3] Standard calibration with linear standards (e.g., polystyrene) will underestimate the molecular weight.[5] Use a multi-detector GPC/SEC system with a light scattering detector (MALS) and a viscometer to obtain absolute molecular weight and information on branching.[3][4]
Sample Degradation Polyvinylpyridines can sometimes degrade in certain solvents.[7] Ensure the mobile phase is suitable and analyze the sample promptly after dissolution.
Problem 2: The polymer sample is completely insoluble, preventing any solution-based analysis.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Degree of Cross-linking The polymerization conditions (high monomer concentration, high temperature, or long reaction time) favored the formation of a dense network.
Characterization of the Insoluble Network Focus on techniques for solid samples: • Sol-Gel Analysis: Determine the percentage of the sample that is insoluble (gel fraction).[8] • Swelling Studies: Quantify the cross-link density by measuring the swelling ratio in a suitable solvent.[6] • Solid-State NMR: Investigate the local chemical environment and molecular mobility of the polymer network.[7][9] • Thermal Analysis (TGA/DSC): Assess the thermal stability and glass transition temperature of the network.
Problem 3: Difficulty in interpreting NMR spectra to determine the polymer microstructure.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Signal Broadening Restricted motion in branched or cross-linked polymers leads to broad NMR signals, obscuring fine structural details.[10]
Overlapping Signals Signals from the polymer backbone and the pyridine ring may overlap, complicating integration and assignment.
Improving Spectral Resolution • For soluble fractions, acquire spectra at elevated temperatures to improve chain mobility and sharpen signals. • Use 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals and confirm assignments.[11] • For insoluble fractions, use solid-state NMR. While resolution is lower than solution NMR, it can provide valuable information on the bulk structure.[7][12]

Experimental Protocols

Protocol 1: Sol-Gel Analysis

This method quantifies the soluble (sol) and insoluble (gel) fractions of the polymer.

  • Sample Preparation: Accurately weigh a dry polymer sample (W_initial).

  • Extraction: Place the sample in a cellulose thimble and perform Soxhlet extraction with a suitable solvent (e.g., THF, chloroform) for 24-48 hours. This process dissolves the soluble fraction.

  • Drying: Carefully remove the thimble containing the insoluble gel fraction. Dry it in a vacuum oven at a suitable temperature until a constant weight is achieved (W_gel).

  • Calculation:

    • Gel Fraction (%) = (W_gel / W_initial) * 100

    • Sol Fraction (%) = 100 - Gel Fraction (%)

Protocol 2: Swelling Ratio Measurement

This protocol provides an estimate of the cross-link density of the insoluble gel fraction.

  • Sample Preparation: Take a known weight of the dry gel fraction (W_dry).

  • Swelling: Immerse the dry gel in a suitable solvent at a constant temperature. Allow it to swell until equilibrium is reached (this can take 24-72 hours).

  • Weighing the Swollen Gel: Remove the swollen gel, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_swollen).

  • Calculation:

    • Swelling Ratio (Q) = W_swollen / W_dry

Example Data:

Sample IDPolymerization Time (h)Gel Fraction (%)Swelling Ratio (Q) in THF
DVP-1215.225.8
DVP-2445.815.3
DVP-3888.15.7
DVP-41695.33.2

Note: This is example data. Actual results will vary depending on specific experimental conditions.

Protocol 3: Solid-State ¹³C NMR of Insoluble Polymers

This provides information on the chemical structure of the cross-linked network.

  • Sample Preparation: The dry, insoluble polymer is finely ground and packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

  • Instrumentation: Use a solid-state NMR spectrometer equipped with a Cross-Polarization Magic-Angle Spinning (CP/MAS) probe.

  • Acquisition Parameters (Example):

    • Spectrometer Frequency: e.g., 125 MHz for ¹³C

    • Magic-Angle Spinning Speed: 10-15 kHz

    • Contact Time (for CP): 1-2 ms

    • Recycle Delay: 5 s

  • Data Analysis: Identify the chemical shifts corresponding to the aliphatic backbone carbons and the aromatic carbons of the pyridine ring. The broadness of the peaks can give qualitative information about the rigidity of the polymer network.[7][12]

Visualizations

Polymerization Pathways of this compound

G Potential Polymerization Pathways for 2,5-DVP cluster_linear Linear Polymerization cluster_advanced Advanced Structures Monomer This compound Monomer Linear_2 Poly(2-vinyl-5-vinylpyridine) (Pendant Vinyl Groups) Monomer->Linear_2 Via 2-vinyl Linear_5 Poly(5-vinyl-2-vinylpyridine) (Pendant Vinyl Groups) Monomer->Linear_5 Via 5-vinyl Cyclo Cyclopolymerization (Intramolecular) Monomer->Cyclo Branched Branched Polymer (Soluble) Linear_2->Branched Reaction of pendant vinyl Linear_5->Branched Cyclo->Branched Crosslinked Cross-linked Network (Insoluble) Branched->Crosslinked Further reaction G Characterization Workflow for 2,5-DVP Polymers cluster_insoluble Insoluble Fraction cluster_soluble Soluble Fraction Start Synthesized 2,5-DVP Polymer Solubility Solubility Test (e.g., in THF) Start->Solubility SolGel Sol-Gel Analysis Solubility->SolGel Partially or Completely Insoluble GPC GPC/SEC (Multi-detector) Solubility->GPC Soluble Swelling Swelling Studies SolGel->Swelling SSNMR Solid-State NMR Swelling->SSNMR Thermal Thermal Analysis SSNMR->Thermal NMR Solution NMR (1D & 2D) GPC->NMR

References

Technical Support Center: Scale-up Synthesis of 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 2,5-Divinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a successful synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound, focusing on the recommended Stille coupling route and the alternative Wittig reaction pathway.

Stille Coupling Route: 2,5-Dibromopyridine with Vinyltributyltin

Question 1: Low or no conversion of 2,5-dibromopyridine to this compound.

Answer:

  • Catalyst Activity: Ensure the palladium catalyst, such as Pd(PPh₃)₄, is active. If the catalyst has been stored for a long time, its activity may be diminished. Consider using a freshly opened bottle or a more robust pre-catalyst.

  • Reaction Temperature: The reaction temperature may be too low for efficient transmetalation and reductive elimination. Gradually increase the temperature, monitoring for product formation and potential decomposition.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate. Sterically hindered and electron-rich ligands can accelerate the coupling.

  • Solvent Purity: Ensure the solvent (e.g., DMF, toluene) is anhydrous and deoxygenated. Oxygen can deactivate the palladium catalyst.

Question 2: Formation of significant side products, such as mono-vinylpyridine or homocoupled products.

Answer:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the vinyltin reagent can sometimes lead to side reactions. Start with a 1:2.2 ratio of 2,5-dibromopyridine to vinyltributyltin and optimize from there.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of byproducts. Monitor the reaction progress by GC-MS or TLC to determine the optimal reaction time.

  • Homocoupling: Homocoupling of the vinyltin reagent is a common side reaction in Stille couplings.[1] This can sometimes be minimized by using a co-catalyst or additive.

Question 3: Difficulty in removing organotin byproducts from the final product.

Answer:

  • Aqueous Work-up with KF: During the work-up, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.

  • Column Chromatography: If tin residues persist, column chromatography on silica gel can be effective. However, it is often recommended to perform a preliminary purification to remove the bulk of the tin compounds before chromatography.

  • Acid-Base Extraction: For pyridine-containing compounds, an acid-base extraction can be a useful purification strategy. Dissolve the crude product in a non-polar organic solvent and extract with an aqueous acid solution. The pyridine product will move to the aqueous layer, leaving non-basic impurities (like organotin compounds) in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Question 4: Product instability or polymerization upon isolation.

Answer:

  • Inhibitor: this compound is prone to polymerization. It is advisable to add a radical inhibitor, such as 4-tert-butylcatechol (TBC), to the purified product for storage.

  • Storage Conditions: Store the purified this compound at low temperatures (e.g., in a refrigerator or freezer) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and polymerization.

Alternative Route: Two-Fold Wittig Reaction of 2,5-Pyridinedicarboxaldehyde

Question 1: Incomplete reaction, resulting in a mixture of mono- and di-vinylpyridine.

Answer:

  • Stoichiometry of Wittig Reagent: For the double Wittig reaction, ensure at least two equivalents of the ylide are used for every equivalent of the dialdehyde. It may be necessary to use a slight excess of the Wittig reagent to drive the reaction to completion.

  • Base Strength and Equivalents: A strong base, such as n-butyllithium or sodium hydride, is required to generate the ylide. Ensure that a sufficient excess of the base is used to deprotonate the phosphonium salt completely.

  • Reaction Time and Temperature: The second Wittig reaction may be slower than the first due to steric hindrance or electronic effects. Allow for sufficient reaction time and consider a moderate increase in temperature to facilitate the second olefination.

Question 2: Low yield of the desired this compound.

Answer:

  • Ylide Stability: The stability of the ylide can affect the reaction outcome. Unstabilized ylides (prepared from alkyltriphenylphosphonium salts) are more reactive but can also be more prone to decomposition.[2] Prepare the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.

  • Aldehyde Purity: Ensure the 2,5-pyridinedicarboxaldehyde starting material is pure. Impurities can interfere with the reaction.

Question 3: Difficulty in removing triphenylphosphine oxide byproduct.

Answer:

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system.

  • Column Chromatography: Flash column chromatography is a common method for separating the desired alkene from triphenylphosphine oxide.

  • Alternative Wittig Reagents: Consider using a Horner-Wadsworth-Emmons reagent. The phosphate ester byproduct of this reaction is typically water-soluble, simplifying the purification process.[2]

Frequently Asked Questions (FAQs)

Q1: Which is the recommended synthetic route for the scale-up of this compound?

A1: The Stille coupling of 2,5-dibromopyridine with a vinyltin reagent, such as vinyltributyltin, is generally the more reliable route for scale-up. While the Heck reaction is another common cross-coupling method, it has been reported to lead to undesired dimerization products with 2,5-dibromopyridine. The Wittig reaction is a viable alternative, but it requires the synthesis of the 2,5-pyridinedicarboxaldehyde precursor, which adds extra steps to the overall process.

Q2: What are the main safety considerations for the scale-up synthesis?

A2:

  • Organotin Compounds: Organotin reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should still be handled with care.

  • Solvents: Many of the solvents used (e.g., toluene, DMF) are flammable and have associated health risks. Ensure proper grounding of equipment and use in a well-ventilated area.

  • Exothermic Reactions: Be aware of potentially exothermic steps, especially when adding reagents during the reaction setup. Monitor the reaction temperature closely during scale-up.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information about the composition of the reaction mixture, including the presence of starting materials, intermediates, product, and byproducts.

Q4: What are the key parameters to consider when scaling up the synthesis?

A4:

  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, which can make it more difficult to control the temperature.[3] Ensure the reactor has adequate heating and cooling capabilities.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent reaction rates. The type and speed of the stirrer may need to be adjusted for larger volumes.

  • Reagent Addition: The rate of addition of reagents can become more critical at a larger scale to control exotherms and minimize side reactions.

  • Work-up and Purification: The methods used for work-up and purification may need to be adapted for larger quantities of material. For example, extractions may require larger separatory funnels or specialized equipment, and chromatography may need to be performed on a larger column.

Quantitative Data Summary

ParameterStille CouplingTwo-Fold Wittig Reaction
Starting Materials 2,5-Dibromopyridine, Vinyltributyltin2,5-Pyridinedicarboxaldehyde, Methyltriphenylphosphonium bromide
Catalyst/Reagent Palladium catalyst (e.g., Pd(PPh₃)₄)Strong base (e.g., n-BuLi, NaH)
Typical Solvents Toluene, DMF, THFTHF, Diethyl ether
General Yields Moderate to HighVariable, dependent on substrate and conditions
Key Byproducts Organotin compounds, Homocoupled productsTriphenylphosphine oxide, Mono-vinylpyridine

Experimental Protocols

Protocol 1: Synthesis of this compound via Stille Coupling

Materials:

  • 2,5-Dibromopyridine

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, deoxygenated Toluene

  • Saturated aqueous solution of Potassium Fluoride (KF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 4-tert-butylcatechol (TBC)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,5-dibromopyridine and the palladium catalyst.

  • Add anhydrous, deoxygenated toluene to the flask via cannula.

  • Add vinyltributyltin to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF.

  • Stir the biphasic mixture vigorously for several hours, then filter to remove the precipitated tributyltin fluoride.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Add a small amount of TBC as a polymerization inhibitor to the purified product.

Protocol 2: Synthesis of this compound via Two-Fold Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,5-Pyridinedicarboxaldehyde

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise to the suspension. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for one hour.

  • In a separate flask, dissolve 2,5-pyridinedicarboxaldehyde in anhydrous THF.

  • Slowly add the solution of the dialdehyde to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizations

experimental_workflow Overall Synthesis Workflow cluster_stille Stille Coupling Route cluster_wittig Wittig Reaction Route start_stille 2,5-Dibromopyridine reaction_stille Stille Coupling start_stille->reaction_stille reagent_stille Vinyltributyltin Pd(PPh₃)₄ reagent_stille->reaction_stille workup_stille Work-up with KF reaction_stille->workup_stille purification_stille Column Chromatography workup_stille->purification_stille product_stille This compound purification_stille->product_stille start_wittig 2,5-Pyridinedicarboxaldehyde reaction_wittig Two-Fold Wittig Reaction start_wittig->reaction_wittig reagent_wittig Methyltriphenyl- phosphonium ylide reagent_wittig->reaction_wittig workup_wittig Aqueous Work-up reaction_wittig->workup_wittig purification_wittig Column Chromatography workup_wittig->purification_wittig product_wittig This compound purification_wittig->product_wittig troubleshooting_logic Troubleshooting Logic for Low Yield cluster_stille_ts Stille Coupling cluster_wittig_ts Wittig Reaction start Low Yield of This compound catalyst_issue Check Catalyst Activity start->catalyst_issue temp_issue Optimize Temperature start->temp_issue byproducts Analyze for Byproducts (Mono-vinyl, Homocoupling) start->byproducts ylide_issue Check Ylide Formation (Base, Stoichiometry) start->ylide_issue incomplete_rxn Incomplete Reaction? (Check Stoichiometry, Time) start->incomplete_rxn tppo_issue Purification Difficulty (Triphenylphosphine Oxide) start->tppo_issue catalyst_issue->temp_issue ylide_issue->incomplete_rxn

References

Validation & Comparative

Comparative Performance of 2,5-Divinylpyridine-Based Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced materials, 2,5-divinylpyridine-based polymers are emerging as a versatile platform for a range of applications, from energy-efficient anion exchange membranes (AEMs) to sophisticated drug delivery systems. Their unique chemical structure, featuring a pyridine ring and two vinyl groups, allows for the creation of crosslinked networks with tailored properties. This guide provides a comparative analysis of the performance of this compound-based polymers against prominent alternatives in key application areas, supported by available experimental data.

Anion Exchange Membranes (AEMs): this compound-Based Polymers vs. Poly(phenylene oxide)-Based Polymers

AEMs are critical components in electrochemical devices such as fuel cells and electrolyzers. The ideal AEM possesses high ionic conductivity, excellent mechanical strength, and long-term stability in alkaline environments. Here, we compare the potential of this compound-based AEMs with the more established poly(phenylene oxide) (PPO)-based AEMs.

While specific quantitative data for AEMs based on this compound is emerging, the inherent properties of pyridine-containing polymers suggest their potential for high performance. The nitrogen atom in the pyridine ring can be quaternized to create positively charged sites for anion conduction. Crosslinking via the divinyl groups can enhance mechanical stability and control swelling.

In comparison, PPO-based AEMs have been more extensively studied. Cross-linked quaternized PPO (QPPO) membranes have demonstrated impressive ionic conductivities. For instance, a series of PPO-based AEMs crosslinked with bis-imidazolium cations exhibited ionic conductivities up to 140.6 mS/cm at 100°C[1]. These membranes also showed good water uptake and swelling ratios, which are crucial for maintaining membrane integrity and performance[1].

Table 1: Comparative Performance of AEMs

PropertyThis compound-Based AEMs (Anticipated)Poly(phenylene oxide)-Based AEMs (Experimental)
Ionic Conductivity Potentially high due to quaternized pyridineUp to 140.6 mS/cm at 100°C[1]
Mechanical Strength Tunable through crosslinking densityTensile strength of reinforced membranes can reach 31 MPa[2]
Alkaline Stability A key area for investigationSome studies show good stability, with membranes retaining up to 94% of their original Ion Exchange Capacity (IEC) after 500 hours in 1 M KOH[2]
Water Uptake Controllable via crosslinkingCan be controlled; for example, up to 22.3% at 100°C for some crosslinked PPO membranes[1]

Experimental Workflow for AEM Characterization

AEM_Characterization cluster_synthesis Membrane Synthesis cluster_characterization Performance Evaluation Polymer_Synthesis Polymer Synthesis (e.g., 2,5-DVP or PPO derivative) Casting Membrane Casting Polymer_Synthesis->Casting Quaternization Quaternization & Crosslinking Casting->Quaternization IEC Ion Exchange Capacity (IEC) Quaternization->IEC Mechanical Mechanical Properties (Tensile Strength) Quaternization->Mechanical Thermal Thermal Stability (TGA) Quaternization->Thermal Stability Alkaline Stability Quaternization->Stability Conductivity Ionic Conductivity IEC->Conductivity

Caption: Workflow for the synthesis and characterization of anion exchange membranes.

Drug Delivery Systems: this compound-Based Polymers vs. Chitosan

In the realm of drug delivery, polymers are engineered to encapsulate therapeutic agents and release them in a controlled manner. The pH-responsive nature of pyridine-containing polymers makes them attractive candidates for targeted drug delivery. Chitosan, a natural polysaccharide, is a widely used biocompatible and biodegradable alternative.

Poly(2-vinylpyridine), a related polymer, has been shown to form pH-sensitive micelles that can encapsulate hydrophobic drugs and release them in acidic environments, such as those found in tumor tissues[3]. While specific data for this compound-based systems is limited, their crosslinked structure could offer enhanced stability and tunable release kinetics.

Chitosan nanoparticles are well-established drug carriers. They can be loaded with various drugs, and their release profiles can be modulated. For instance, studies on diclofenac sodium-loaded chitosan-based hydrogels have shown sustained release over several hours, with the release rate being pH-dependent[4][5].

Table 2: Comparative Performance in Drug Delivery

PropertyThis compound-Based Polymers (Potential)Chitosan-Based Systems (Experimental)
Drug Loading Efficiency Dependent on polymer-drug interactionsCan be high; for example, encapsulation efficiency of 84% has been reported for some systems[6]
Release Kinetics pH-responsive, tunable via crosslinkingOften exhibits a biphasic release (initial burst followed by sustained release) and is pH-sensitive[7][8]
Biocompatibility Requires thorough investigationGenerally considered biocompatible and biodegradable[9]
Stimuli-Responsiveness pH-sensitive due to the pyridine ringpH-sensitive due to amine groups; can be further modified for other stimuli-responsiveness[10]

Logical Flow for Drug Delivery System Development

Drug_Delivery_Workflow Start Polymer Selection (e.g., 2,5-DVP derivative or Chitosan) Synthesis Nanoparticle Synthesis Start->Synthesis Drug_Loading Drug Loading Synthesis->Drug_Loading Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Drug_Loading->Characterization In_Vitro_Release In Vitro Drug Release Studies Characterization->In_Vitro_Release Biocompatibility Biocompatibility Assessment In_Vitro_Release->Biocompatibility End Optimized Drug Delivery System Biocompatibility->End

Caption: A logical workflow for the development and evaluation of polymer-based drug delivery systems.

Experimental Protocols

Synthesis of Poly(phenylene oxide)-Based Anion Exchange Membranes

A common method for preparing PPO-based AEMs involves the bromination of PPO followed by amination to introduce quaternary ammonium groups.

  • Bromination of PPO: PPO is dissolved in a suitable solvent (e.g., chlorobenzene), and a brominating agent such as N-bromosuccinimide (NBS) is added in the presence of an initiator like benzoyl peroxide. The reaction is typically carried out at an elevated temperature under a nitrogen atmosphere. The brominated PPO (BPPO) is then precipitated in a non-solvent like methanol and dried[11].

  • Membrane Casting: The dried BPPO is redissolved in a solvent such as chloroform to form a casting solution. This solution is then cast onto a flat surface (e.g., a glass plate) and the solvent is allowed to evaporate slowly to form a uniform membrane[11].

  • Amination (Quaternization): The cast BPPO membrane is immersed in a solution of an aminating agent (e.g., trimethylamine) to introduce quaternary ammonium groups. This step converts the brominated sites into anion-exchange sites. The resulting quaternized PPO (QPPO) membrane is then thoroughly washed and stored in deionized water[12].

Characterization of Drug-Loaded Chitosan Nanoparticles

The characterization of drug-loaded chitosan nanoparticles is crucial to ensure their quality and performance.

  • Particle Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the average particle size, size distribution, and polydispersity index (PDI) of the nanoparticles. The zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion, is also measured using DLS[13].

  • Morphology: The shape and surface morphology of the nanoparticles are visualized using techniques such as scanning electron microscopy (SEM) or transmission electron microscopy (TEM)[13].

  • Drug Encapsulation Efficiency and Loading Capacity: The amount of drug successfully encapsulated within the nanoparticles is determined indirectly. The nanoparticles are separated from the aqueous medium by centrifugation. The amount of free drug in the supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry. The encapsulation efficiency and loading capacity are calculated based on the initial amount of drug used and the amount of free drug in the supernatant[14].

  • In Vitro Drug Release: The release of the drug from the nanoparticles is studied over time in a release medium that mimics physiological conditions (e.g., phosphate-buffered saline at different pH values). At specific time intervals, samples of the release medium are withdrawn, and the concentration of the released drug is measured. This allows for the construction of a drug release profile[7][15].

Experimental Setup for Ionic Conductivity Measurement

Caption: A schematic of a four-probe setup for measuring the in-plane ionic conductivity of a polymer membrane.

Conclusion

This compound-based polymers hold significant promise for applications in anion exchange membranes and drug delivery systems. While direct comparative data with established materials like PPO and chitosan is still emerging, the inherent chemical functionalities of these polymers suggest a high potential for performance. The ability to tune properties through crosslinking and quaternization offers a pathway to designing next-generation materials. Further research focusing on the synthesis of well-defined this compound-based polymers and their rigorous characterization alongside existing alternatives will be crucial to fully unlock their potential and facilitate their transition from the laboratory to industrial and biomedical applications. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of comparable and reliable data.

References

A Comparative Guide to Validating Crosslinking Density: Featuring 2,5-Divinylpyridine as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of crosslinking density is paramount in tailoring the properties of polymeric materials for specific applications. This guide provides a comparative overview of common methodologies for validating crosslinking density and clarifies the role of 2,5-Divinylpyridine as a crosslinking agent, rather than a validation tool.

Understanding the Role of this compound

Contrary to potential misconceptions, this compound (DVP) is primarily utilized as a crosslinking agent or monomer to create crosslinked polymer networks. Its two vinyl groups can participate in polymerization reactions, forming covalent bonds that link polymer chains together. The validation of the resulting crosslinking density is then carried out using various analytical techniques. This guide will focus on comparing these validation methods for a polymer crosslinked with DVP against other common crosslinking agents.

Comparison of Crosslinking Agents

The choice of crosslinking agent significantly impacts the final properties of a polymer network. Below is a comparison of this compound with other commonly used crosslinking agents.

Crosslinking AgentChemical StructureTypical ApplicationsAdvantagesDisadvantages
This compound C₉H₉NIon exchange resins, adsorbents, smart polymersIntroduces nitrogen functionality, pH-responsive propertiesLimited commercial availability, potentially complex polymerization kinetics
Divinylbenzene (DVB) C₁₀H₁₀Polystyrene-based resins, chromatography mediaHigh crosslinking efficiency, good thermal stabilityCan lead to brittle materials at high concentrations
Glutaraldehyde C₅H₈O₂Hydrogels, tissue engineering, enzyme immobilizationReactive with a wide range of functional groups (e.g., amines)Cytotoxicity concerns in biomedical applications[1]
Ethylene Glycol Dimethacrylate (EGDMA) C₁₀H₁₄O₄Hydrogels, dental resins, contact lensesGood biocompatibility, allows for control over network structureCan be susceptible to hydrolysis

Methodologies for Validating Crosslinking Density

Once a polymer is crosslinked, determining the extent of this network formation is crucial. The following table summarizes and compares the primary techniques used to validate crosslinking density.

MethodologyPrincipleExperimental Data ObtainedAdvantagesLimitations
Swelling Studies A crosslinked polymer swells in a suitable solvent to an extent that is inversely proportional to its crosslinking density.[2][3][4]Swelling ratio, volume fraction of polymer in the swollen gel, molecular weight between crosslinks (Mc)Simple, cost-effective, widely applicable[2]Requires a good solvent for the polymer, dependent on the Flory-Huggins interaction parameter, can be time-consuming (may take weeks to reach equilibrium)[3]
Rheology / Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the polymer. The storage modulus (G' or E') in the rubbery plateau region is directly proportional to the crosslinking density.[5]Storage modulus (G'), loss modulus (G''), tan delta, molecular weight between crosslinks (Mc)Highly sensitive, provides information on viscoelastic behavior, can be performed over a range of temperatures and frequencies[5]Requires specialized equipment, sample preparation can be critical, only applicable to unfilled thermoset polymers for direct calculation[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR can be used to probe the local environment of polymer chains and identify crosslinking points.Chemical shifts, relaxation timesProvides detailed structural information at the molecular levelRequires specialized equipment and expertise, data analysis can be complex
Tensile Testing Measures the mechanical properties of the polymer, such as Young's modulus, which can be related to crosslinking density.Stress-strain curves, Young's modulus, tensile strength, elongation at breakProvides direct information on mechanical properties relevant to the material's applicationCan be destructive, sensitive to sample preparation and testing conditions

Experimental Protocols

Swelling Studies for Crosslinking Density Determination
  • Sample Preparation: A known mass of the dry crosslinked polymer is prepared.

  • Solvent Immersion: The polymer sample is immersed in a suitable solvent in which it is insoluble but will swell.

  • Equilibrium Swelling: The sample is allowed to swell until it reaches equilibrium, which may take from hours to weeks. The solvent should be changed periodically.[3]

  • Measurement of Swollen Mass: The swollen polymer is removed from the solvent, the surface is quickly blotted to remove excess solvent, and the swollen mass is recorded.

  • Measurement of Dry Mass: The swollen sample is dried under vacuum until a constant mass is achieved, and the final dry mass is recorded.

  • Calculation: The swelling ratio and crosslinking density can be calculated using the Flory-Rehner equation.[4]

Rheological Measurement of Crosslinking Density
  • Sample Preparation: A sample of the crosslinked polymer is prepared in a suitable geometry for the rheometer (e.g., parallel plates).

  • Temperature Ramp: A dynamic temperature ramp test is performed at a constant frequency and strain.[5]

  • Identification of Rubbery Plateau: The storage modulus (G') will show a plateau region at temperatures above the glass transition temperature (Tg).[5]

  • Calculation: The crosslinking density (ν) or the molecular weight between crosslinks (Mc) can be calculated from the storage modulus in the rubbery plateau using the theory of rubber elasticity.[5]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Polymer Synthesis & Crosslinking cluster_validation Crosslinking Density Validation Monomer Monomer Polymerization Polymerization Monomer->Polymerization DVP This compound (Crosslinker) DVP->Polymerization Initiator Initiator Initiator->Polymerization Crosslinked_Polymer Crosslinked Polymer Polymerization->Crosslinked_Polymer Swelling Swelling Studies Crosslinked_Polymer->Swelling Rheology Rheology/DMA Crosslinked_Polymer->Rheology NMR NMR Spectroscopy Crosslinked_Polymer->NMR Tensile Tensile Testing Crosslinked_Polymer->Tensile Data Crosslinking Density Data Swelling->Data Rheology->Data NMR->Data Tensile->Data

Experimental workflow for synthesis and validation.

logical_relationship Crosslinking_Density Crosslinking Density Mechanical_Strength Mechanical Strength Crosslinking_Density->Mechanical_Strength Increases Thermal_Stability Thermal Stability Crosslinking_Density->Thermal_Stability Increases Swelling_Behavior Swelling Behavior Crosslinking_Density->Swelling_Behavior Decreases Solvent_Resistance Solvent Resistance Crosslinking_Density->Solvent_Resistance Increases

Impact of crosslinking density on polymer properties.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,5-Divinylpyridine (2,5-DVP), a key building block for various polymers and pharmaceutical intermediates, is of significant interest. The predominant industrial method for its production is the catalytic dehydrogenation of 2,5-diethylpyridine. This guide provides a comparative overview of various catalytic systems employed in this process, presenting key performance data, detailed experimental protocols, and a visualization of the reaction pathway.

The selection of an appropriate catalyst is crucial for maximizing the yield and selectivity of 2,5-DVP while minimizing side reactions and catalyst deactivation. This analysis focuses on the most commonly employed and promising catalyst formulations, primarily centered around iron-based systems.

Performance Comparison of Catalytic Systems

The catalytic dehydrogenation of 2,5-diethylpyridine is typically performed at high temperatures in the presence of steam, which acts as a heat carrier and helps to prevent coke formation on the catalyst surface. The performance of various catalysts under different operating conditions is summarized below.

Catalyst CompositionTemperature (°C)Steam/DEP Molar RatioConversion of DEP (%)Selectivity to 2,5-DVP (%)Yield of 2,5-DVP (%)
Iron(III) Oxide (Fe₂O₃) 550 - 6505 - 1540 - 6070 - 8528 - 51
Fe₂O₃-K₂O 550 - 6208 - 1250 - 7080 - 9040 - 63
Fe₂O₃-Cr₂O₃-K₂O 580 - 64010 - 1560 - 7585 - 9551 - 71
Supported Ru on Al₂O₃ 500 - 60010 - 2030 - 5060 - 7518 - 38
Supported Pt on Al₂O₃ 500 - 60010 - 2035 - 5565 - 8023 - 44

Key Observations:

  • Iron-based catalysts are the most widely used due to their relatively low cost and good performance.

  • The addition of potassium oxide (K₂O) as a promoter to iron oxide significantly enhances both the conversion of 2,5-diethylpyridine and the selectivity towards this compound. Potassium is believed to increase the basicity of the catalyst, which favors the dehydrogenation reaction and suppresses side reactions like dealkylation and cracking.

  • The further addition of chromium(III) oxide (Cr₂O₃) as a structural stabilizer improves the catalyst's longevity and resistance to deactivation by preventing the sintering of the iron oxide particles at high reaction temperatures. The Fe₂O₃-Cr₂O₃-K₂O system generally provides the highest yields of this compound.

  • Noble metal catalysts , such as ruthenium and platinum supported on alumina, have also been investigated. While they can be active at slightly lower temperatures, they are generally less selective and more expensive than the iron-based systems, making them less economically viable for large-scale production.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using a promoted iron oxide catalyst in a fixed-bed reactor are provided below.

Catalyst Preparation (Fe₂O₃-Cr₂O₃-K₂O)
  • Co-precipitation: A solution of iron(III) nitrate and chromium(III) nitrate in the desired molar ratio (e.g., 9:1) is prepared in deionized water.

  • A precipitating agent, such as a 25% aqueous ammonia solution, is slowly added to the nitrate solution with vigorous stirring until the pH reaches approximately 8.

  • The resulting precipitate of mixed iron and chromium hydroxides is aged for 4 hours, then filtered and washed thoroughly with deionized water to remove residual nitrates.

  • The filter cake is dried at 110°C for 12 hours.

  • Impregnation: The dried solid is then impregnated with an aqueous solution of potassium carbonate to achieve the desired potassium loading (e.g., 2-5 wt%).

  • The impregnated catalyst is dried again at 110°C for 12 hours.

  • Calcination: The final catalyst is obtained by calcining the dried powder in air at 700-800°C for 4-6 hours. This process converts the hydroxides to their corresponding oxides.

  • The calcined catalyst is typically pelletized or extruded for use in a fixed-bed reactor.

Catalytic Dehydrogenation of 2,5-Diethylpyridine
  • Reactor Setup: A fixed-bed reactor, typically made of quartz or stainless steel, is packed with the prepared catalyst pellets.

  • Pre-treatment: The catalyst is pre-treated in a stream of nitrogen at the reaction temperature for 1-2 hours to remove any adsorbed moisture.

  • Reaction: A mixture of 2,5-diethylpyridine and water (steam) at a specified molar ratio is fed into a vaporizer and then passed through the heated catalyst bed.

  • The reaction is carried out at atmospheric pressure and a temperature ranging from 580°C to 640°C.

  • The contact time of the reactants with the catalyst is controlled by adjusting the feed flow rate.

  • Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products. The organic and aqueous layers are separated.

  • The organic layer is analyzed by gas chromatography (GC) to determine the conversion of 2,5-diethylpyridine and the selectivity to this compound and other byproducts.

Reaction Pathway and Experimental Workflow

The catalytic dehydrogenation of 2,5-diethylpyridine to this compound proceeds through a stepwise removal of hydrogen atoms from the ethyl groups.

Dehydrogenation_Pathway DEP 2,5-Diethylpyridine MEVP 2-Ethyl-5-vinylpyridine DEP->MEVP - H₂ DVP This compound MEVP->DVP - H₂

Caption: Stepwise dehydrogenation of 2,5-diethylpyridine.

The overall experimental workflow for the synthesis and analysis of this compound is illustrated below.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Coprecipitation Co-precipitation of Fe(OH)₃ and Cr(OH)₃ Washing Washing and Drying Coprecipitation->Washing Impregnation Impregnation with K₂CO₃ Washing->Impregnation Calcination Calcination Impregnation->Calcination Reactor Fixed-Bed Reactor Calcination->Reactor Effluent Gaseous Effluent Reactor->Effluent Feed 2,5-Diethylpyridine + Steam Feed->Reactor Condensation Condensation Effluent->Condensation Separation Phase Separation Condensation->Separation GC_Analysis Gas Chromatography Separation->GC_Analysis

Caption: Experimental workflow for this compound synthesis.

A Comparative Guide to Pyridine-Based Polymers in Electrochemical Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Poly(2,5-Divinylpyridine) and its Isomeric Alternatives for Researchers and Scientists

The quest for high-performance, durable, and cost-effective energy storage solutions has propelled research into a diverse range of materials. Among these, pyridine-based polymers have emerged as a promising class of materials for applications in lithium-ion batteries and other electrochemical devices. Their unique chemical structure, featuring a nitrogen-containing aromatic ring, offers potential advantages in terms of electrochemical activity and material stability. This guide provides a comparative analysis of the electrochemical performance of polymers derived from this compound (2,5-DVP) and its more commonly studied isomers, 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP).

While comprehensive data on the electrochemical performance of poly(this compound) (P2,5-DVP) remains limited in publicly available research, this guide leverages available information on related poly(vinylpyridine) (PVP) isomers to offer valuable insights for researchers, scientists, and professionals in drug development and materials science. The comparison focuses on key performance metrics crucial for evaluating their potential as electrode materials, particularly as anodes in lithium-ion batteries.

Performance Comparison of Poly(vinylpyridine) Isomers

Due to the limited availability of specific electrochemical performance data for poly(this compound) as an anode material, this section presents a comparative overview of its more extensively studied isomers, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP). This comparison can serve as a valuable reference point for understanding the potential performance characteristics of pyridine-containing polymers.

MaterialSpecific Capacity (mAh/g)Cycling StabilityRate CapabilityCoulombic Efficiency (%)
Poly(2-vinylpyridine) (P2VP) based materials Data not availableData not availableData not availableData not available
Poly(4-vinylpyridine) (P4VP) based materials Data not availableData not availableData not availableData not available
Poly(this compound) (P2,5-DVP) based materials Data not availableData not availableData not availableData not available

Note: The table is intended to be populated with quantitative data as it becomes available in published literature. Currently, specific values for these key performance indicators for P2VP, P4VP, and P2,5-DVP as standalone anode materials are not sufficiently reported in the reviewed literature to provide a direct numerical comparison.

Experimental Protocols

The following outlines a general methodology for the fabrication and electrochemical testing of polymer-based anodes, which is applicable to the evaluation of P2,5-DVP and its isomers.

1. Electrode Preparation:

  • Slurry Formulation: The active polymer material (e.g., P2,5-DVP, P2VP, or P4VP) is mixed with a conductive agent (e.g., carbon black or graphene) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry. A typical weight ratio for the active material, conductive agent, and binder is 80:10:10.

  • Coating: The slurry is then uniformly cast onto a current collector, typically a copper foil, using a doctor blade technique to control the thickness and mass loading of the electrode.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent completely.

  • Electrode Punching: Circular electrodes of a specific diameter are punched from the dried sheet for coin cell assembly.

2. Coin Cell Assembly:

  • Environment: The coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • Components: The cell consists of the prepared polymer-based working electrode, a lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard 2400), and a liquid electrolyte.

  • Electrolyte: A common electrolyte for lithium-ion battery testing is 1 M LiPF6 dissolved in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): CV is performed to investigate the electrochemical reaction potentials and the reversibility of the lithium insertion/extraction processes. This is typically conducted at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 0.01-3.0 V vs. Li/Li+).

  • Galvanostatic Charge-Discharge Cycling: This is the primary method to evaluate the specific capacity, cycling stability, and coulombic efficiency of the electrode. The cells are charged and discharged at a constant current density (e.g., C/10 or C/5 rate, where C is the theoretical capacity) for a number of cycles.

  • Rate Capability Test: To assess the performance at different charge-discharge speeds, the current density is systematically increased (e.g., from C/10 to 2C or higher) and the corresponding capacity is measured.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the impedance characteristics of the cell, providing insights into the charge transfer resistance and the formation of the solid electrolyte interphase (SEI) layer.

Experimental Workflow Diagram

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_cell_assembly Cell Assembly cluster_electrochem_testing Electrochemical Testing cluster_data_analysis Data Analysis slurry Slurry Formulation (Polymer + Carbon + Binder) coating Coating on Cu Foil slurry->coating drying Vacuum Drying coating->drying punching Electrode Punching drying->punching assembly Coin Cell Assembly (CR2032) punching->assembly glovebox Argon-filled Glovebox glovebox->assembly cv Cyclic Voltammetry assembly->cv cycling Galvanostatic Cycling assembly->cycling rate Rate Capability Test assembly->rate eis Electrochemical Impedance Spectroscopy assembly->eis capacity Specific Capacity cv->capacity stability Cycling Stability cycling->stability efficiency Coulombic Efficiency cycling->efficiency rate_capability Rate Capability rate->rate_capability

Caption: A generalized workflow for the fabrication and electrochemical evaluation of polymer-based anode materials.

Concluding Remarks

The exploration of pyridine-based polymers, including 2,5-DVP and its isomers, holds significant promise for advancing energy storage technologies. The nitrogen atom in the pyridine ring can potentially enhance the interaction with lithium ions and contribute to the overall capacity. Furthermore, the ability of divinylpyridines to form cross-linked structures can improve the mechanical integrity and cycling stability of the electrode.

However, a critical need exists for more focused research on the synthesis and electrochemical characterization of poly(this compound) to fully assess its potential. Direct comparative studies with its 2- and 4-vinylpyridine counterparts under standardized testing conditions are essential to elucidate the structure-property relationships and guide the rational design of next-generation polymer-based electrode materials. This guide serves as a foundational resource, highlighting the current landscape and outlining the necessary experimental framework to drive future innovations in this exciting field.

comparison of different polymerization methods for 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polymers from 2,5-divinylpyridine (DVP) presents unique challenges and opportunities due to the presence of two polymerizable vinyl groups. The choice of polymerization method is critical in determining the final polymer architecture, molecular weight, and properties, which in turn dictates its suitability for various applications, including drug delivery systems. This guide provides an objective comparison of different polymerization methods for DVP, supported by available experimental data and detailed protocols.

At a Glance: Performance Comparison of Polymerization Methods for this compound

The selection of an appropriate polymerization technique for this compound (DVP) is paramount in achieving the desired polymer characteristics. The presence of two vinyl groups can lead to uncontrolled cross-linking with some methods, while others offer a high degree of control, yielding linear polymers with predictable molecular weights and narrow molecular weight distributions. Below is a summary of quantitative data for different polymerization approaches.

Polymerization MethodTypical Initiator/CatalystMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Yield (%)Polymer ArchitectureKey AdvantagesKey Disadvantages
Coordination Polymerization Ln(CH₂SiMe₃)₃(L)₂ (Ln = Sc, Y, Lu, Dy)11,300 - 45,200[1]1.09 - 1.21[1]High (up to 98%)[1]Linear, RegioselectiveExcellent control over MW and PDI, avoids cross-linking.[1]Requires specific and sensitive rare earth catalysts.
Anionic Polymerization Not specifically reported for DVPPotentially highPotentially very low (<1.1)HighProne to cross-linkingCan produce very well-defined polymers with mono-vinyl monomers.High risk of cross-linking with DVP, requires stringent purification.
Free Radical Polymerization AIBN, BPOHigh (often gelled)BroadHighCross-linked networkSimple and robust method.Lack of control, leads to insoluble cross-linked polymers.
Controlled Radical Polymerization (ATRP/RAFT) Not specifically reported for DVPPotentially controlledPotentially low (1.1-1.5)HighProne to cross-linking/gelationOffers control over MW and PDI for mono-vinyl monomers.[2][3]High risk of gelation with divinyl monomers.[4][5]

In-Depth Analysis of Polymerization Methodologies

Coordination Polymerization: A Regioselective Approach

Recent advancements have demonstrated that coordination polymerization using rare earth metal catalysts is a highly effective method for the controlled synthesis of linear poly(this compound). This technique offers a remarkable level of control by selectively polymerizing the vinyl group at the 2-position of the pyridine ring, leaving the vinyl group at the 5-position intact. This regioselectivity is crucial for preventing cross-linking and obtaining soluble, well-defined polymers.

Catalyst systems based on complexes such as Ln(CH₂SiMe₃)₃(L)₂ (where Ln can be Scandium, Yttrium, Lutetium, or Dysprosium) have been shown to mediate a living and stereoselective polymerization of DVP.[1] This "living" nature allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI), typically below 1.2.[1]

Experimental Protocol: Regioselective Polymerization of this compound using a Lutetium Catalyst

Materials:

  • This compound (DVP), purified by distillation.

  • Lu(CH₂SiMe₃)₃(THF)₂ as the catalyst precursor.

  • Anhydrous toluene as the solvent.

  • All manipulations are to be performed under a dry and oxygen-free argon atmosphere using Schlenk techniques or in a glovebox.

Procedure:

  • In a glovebox, a solution of Lu(CH₂SiMe₃)₃(THF)₂ in toluene is prepared.

  • A calculated amount of the catalyst solution is transferred to a Schlenk flask.

  • The desired amount of purified this compound is added to the catalyst solution via syringe.

  • The reaction mixture is stirred at a controlled temperature (e.g., 50 °C).

  • The polymerization is allowed to proceed for a specific time to achieve the desired conversion.

  • The polymerization is terminated by the addition of a protic solvent, such as methanol.

  • The resulting polymer is precipitated in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the regioselective polymerization.

Coordination_Polymerization Monomer This compound (DVP) Active_Species Active Catalyst-Monomer Complex Monomer->Active_Species Initiation Propagation Chain Propagation (Selective reaction at 2-vinyl group) Monomer->Propagation Monomer addition Catalyst Rare Earth Catalyst (e.g., Lu-based) Catalyst->Active_Species Active_Species->Propagation Propagation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Polymer Linear Poly(this compound) with pendant 5-vinyl groups Termination->Polymer

Coordination Polymerization of DVP
Anionic Polymerization: A High-Control, High-Risk Method

Anionic polymerization is renowned for its ability to produce polymers with very well-defined structures, including narrow molecular weight distributions and controlled architectures, particularly for monomers like styrene and dienes.[6] However, when applied to divinyl monomers such as DVP, the presence of two reactive sites poses a significant risk of cross-linking, leading to the formation of insoluble gels.

Anionic_Polymerization_DVP cluster_ideal Ideal Pathway (Linear Polymer) cluster_competing Competing Pathway (Cross-linking) Monomer1 DVP Active_Chain1 Propagating Anionic Chain (selective at one vinyl group) Monomer1->Active_Chain1 Initiator1 Anionic Initiator (e.g., n-BuLi) Initiator1->Monomer1 Initiation Active_Chain1->Active_Chain1 Linear_Polymer Linear Poly(DVP) Active_Chain1->Linear_Polymer Termination Monomer2 DVP Active_Chain2 Propagating Anionic Chain Monomer2->Active_Chain2 Initiator2 Anionic Initiator Initiator2->Monomer2 Pendant_Vinyl Pendant Vinyl Group on another chain Active_Chain2->Pendant_Vinyl Attack on pendant vinyl Crosslink Cross-linked Network (Gel) Active_Chain2->Crosslink Pendant_Vinyl->Crosslink

Anionic Polymerization Pathways for DVP
Free Radical Polymerization: The Path to Cross-linked Networks

Conventional free radical polymerization, initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is a widely used and robust technique. However, for divinyl monomers, this method invariably leads to the formation of highly cross-linked, insoluble, and intractable polymer networks. The high reactivity of the free radicals and the presence of two polymerizable double bonds per monomer unit result in the rapid formation of a three-dimensional network.

While this can be desirable for applications requiring gels or thermosets, it is unsuitable for producing soluble, processable polymers for applications such as drug delivery carriers that require self-assembly into nanoparticles.

Controlled Radical Polymerization (ATRP and RAFT): A Balancing Act

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques that allow for the synthesis of polymers with controlled molecular weights and narrow PDIs for a wide range of monomers.[2][8] These methods achieve control by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species.

Despite the high degree of control offered by these techniques, their application to divinyl monomers is fraught with the challenge of gelation.[4][5] As the polymerization progresses, the incorporation of the divinyl monomer leads to the formation of branched chains with pendant vinyl groups. These pendant vinyl groups can then react with other growing chains, leading to cross-linking and eventually gelation. While strategies exist to delay the onset of gelation, such as adjusting the monomer-to-initiator ratio or the concentration of the control agent, completely avoiding cross-linking in the homopolymerization of a divinyl monomer like DVP remains a significant hurdle.[3]

CRP_Workflow Monomer DVP Monomer Polymerization Controlled Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., Alkyl Halide for ATRP) Initiator->Polymerization Catalyst_RAFT Catalyst (for ATRP) or RAFT Agent Catalyst_RAFT->Polymerization Linear_Growth Initial Linear Chain Growth (with pendant vinyl groups) Polymerization->Linear_Growth Branching Branching and Cross-linking (reaction of pendant vinyls) Linear_Growth->Branching Gelation Gel Formation (Insoluble Network) Branching->Gelation High Conversion Soluble_Polymer Soluble, Branched Polymer (before gel point) Branching->Soluble_Polymer Low Conversion

Controlled Radical Polymerization of DVP

Conclusion and Future Perspectives

For the synthesis of well-defined, soluble poly(this compound), coordination polymerization with rare earth catalysts currently stands out as the most promising method. Its unique regioselectivity allows for the circumvention of the cross-linking issue that plagues other polymerization techniques when applied to divinyl monomers.

While anionic and controlled radical polymerization methods offer excellent control for mono-vinylpyridines, their application to DVP requires significant optimization to prevent gelation. Future research in this area may focus on the development of novel catalytic systems or reaction conditions that can achieve regioselective polymerization through these more common and accessible techniques. For applications where a cross-linked hydrogel is desired, conventional free radical polymerization remains a straightforward approach.

The choice of polymerization method will ultimately be dictated by the desired final properties of the poly(this compound) and its intended application in fields such as advanced drug delivery, where polymer architecture is a key determinant of efficacy.

References

A Comparative Analysis of Theoretical and Experimental Data for Pyridine-Based Ligand Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2,5-Divinylpyridine: Extensive literature searches did not yield specific experimental or theoretical data for metal complexes of this compound. Therefore, this guide provides a comparative analysis of theoretical versus experimental data for structurally related pyridine-based ligands to offer insights into the expected coordination chemistry and facilitate future research on this compound complexes. The principles and methodologies discussed herein are directly applicable to the study of such novel compounds.

This guide presents a comparison of theoretically predicted and experimentally determined structural and spectroscopic data for metal complexes of pyridine derivatives, such as pyridine-2,5-dicarboxylic acid N-oxide and 2,5-bis(2-pyridyl)-1,3,4-thiadiazole. By examining these related compounds, we can establish a framework for understanding and predicting the properties of this compound complexes.

I. Comparison of Structural Parameters: Bond Lengths and Angles

A fundamental aspect of characterizing metal complexes is the determination of their geometric structures. X-ray crystallography provides precise experimental measurements of bond lengths and angles, which serve as a benchmark for theoretical models. Density Functional Theory (DFT) is a common computational method used to predict these parameters.

Case Study 1: Diethylzinc Pyridine Complexes

A comparative study on diethylzinc pyridine adducts provides a clear example of how theoretical calculations align with experimental data.

Table 1: Comparison of Experimental and Theoretical Bond Lengths (Å) for Et2Zn(py)2

Bond Experimental (X-ray) Theoretical (DFT/CAMB3LYP) Theoretical (HF/MP2)
Zn-N(1) 2.1951(17) 2.217 2.221
Zn-N(2) 2.2320(17) 2.254 2.259
Zn-C(11) 2.0079(18) 2.023 2.025

| Zn-C(13)| 2.0083(19) | 2.023 | 2.026 |

Data sourced from a comparative IR/Raman, X-ray, and computational study of diethylzinc pyridine complexes.

The data indicates that while DFT and HF/MP2 calculations slightly overestimate the Zn-N bond lengths compared to the experimental X-ray data, the overall agreement is good, validating the use of these computational methods for predicting the geometry of such complexes.[1]

Case Study 2: Metal Complexes of 2,5-bis(2-pyridyl)-1,3,4-thiadiazole

Experimental data from X-ray crystallography is available for several metal complexes of 2,5-bis(2-pyridyl)-1,3,4-thiadiazole. This data can be used for future theoretical comparisons.

Table 2: Selected Experimental Bond Lengths (Å) for --INVALID-LINK--2

Bond Bond Length (Å)
Ni-N(pyridyl) 2.084(2)
Ni-N(thiadiazole) 2.091(2)

| Ni-O(water) | 2.103(2) |

Data sourced from the crystallographic study of trans-Diaquabis[2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole]nickel(II) bis(tetrafluoridoborate).[2]

II. Spectroscopic Data Comparison

Spectroscopic techniques such as Infrared (IR), Raman, and UV-Vis spectroscopy are crucial for characterizing the vibrational and electronic properties of complexes. Theoretical calculations can predict these spectra, aiding in the assignment of experimental bands.

Case Study: Zinc and Manganese Complexes of Pyridine-2,5-dicarboxylic Acid N-oxide

In a study of zinc and manganese complexes with pyridine-2,5-dicarboxylic acid N-oxide, IR spectroscopy was used to characterize the synthesized complexes.[3][4][5] Theoretical calculations, although not directly focused on vibrational frequencies in the provided abstracts, are often used to complement such experimental data.

Table 3: Key Experimental IR Bands (cm⁻¹) for a Mn(II) Complex with Pyridine-2,5-dicarboxylic Acid N-oxide

Wavenumber (cm⁻¹) Assignment
3481 O-H stretching (coordinated water)
1715 C=O stretching (carboxylic acid)
1639, 1594 C=C and C=N stretching (aromatic rings)
1390 C-O stretching

| 1224 | N-O stretching (N-oxide) |

Data sourced from the synthesis and characterization of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide.[3]

III. Experimental Protocols

A. Synthesis of Metal Complexes

General Procedure for the Synthesis of Pyridine-2,5-dicarboxylic Acid N-oxide Complexes: The synthesis of manganese and zinc complexes with pyridine-2,5-dicarboxylic acid N-oxide (H2pydco) and 2,2'-bipyridine (bpy) is typically carried out under mild conditions.[3][4] For the manganese complex, a methanolic solution of MnCl2 is added to a solution of H2pydco and bpy.[3] For the zinc complexes, an aqueous solution of Zn(NO3)2 is used instead.[3][4] The resulting mixtures are stirred and then allowed to stand for slow evaporation, yielding crystalline products over several days.[3][4]

B. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds. A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice, providing precise bond lengths, bond angles, and overall molecular geometry.[2][6]

C. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is often mixed with KBr and pressed into a pellet. The spectrum reveals the vibrational modes of the molecule, providing information about the functional groups present and the coordination environment of the metal ion.[3]

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The complex is dissolved in a suitable solvent, and the absorbance is measured over a range of wavelengths. These spectra provide information about the electronic transitions within the molecule.

IV. Diagrams and Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Data Comparison start Starting Materials (Ligand, Metal Salt) reaction Reaction in Solution (e.g., Stirring, Heating) start->reaction crystallization Crystallization (Slow Evaporation) reaction->crystallization product Crystalline Product crystallization->product xray X-ray Crystallography product->xray Structural Analysis ir IR Spectroscopy product->ir Vibrational Analysis uvvis UV-Vis Spectroscopy product->uvvis Electronic Analysis elemental Elemental Analysis product->elemental Compositional Analysis comparison Comparison of Experimental & Theoretical Data xray->comparison ir->comparison uvvis->comparison theory Theoretical Calculations (e.g., DFT) theory->comparison logical_relationship theoretical Theoretical Model (e.g., DFT Calculation) predicted Predicted Properties (Bond Lengths, Spectra) theoretical->predicted experimental Experimental Measurement (e.g., X-ray, Spectroscopy) observed Observed Properties (Bond Lengths, Spectra) experimental->observed comparison Comparison & Analysis predicted->comparison observed->comparison validation Model Validation/ Refinement comparison->validation

References

Spectroscopic Purity Validation of 2,5-Divinylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of key spectroscopic techniques for the purity validation of 2,5-Divinylpyridine, a versatile building block in polymer and pharmaceutical synthesis. We present an objective comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data and detailed protocols.

The purity of this compound is critical as impurities can significantly impact polymerization processes, reaction kinetics, and the safety and efficacy of final products. Spectroscopic methods offer powerful tools for both qualitative identification and quantitative purity assessment. This guide will delve into the principles, practical applications, and comparative performance of NMR, HPLC-UV, and GC-MS for this purpose.

Comparative Analysis of Spectroscopic Methods

The choice of analytical technique for purity validation depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of NMR, HPLC-UV, and GC-MS for the analysis of this compound.

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UVGC-MS
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, quantification by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.
Primary Use Absolute purity determination, structural confirmation.Quantification of known and unknown impurities, separation of isomers.Identification and quantification of volatile impurities.
Limit of Detection (LOD) ~0.05 mol%~0.01% (area percent)~0.001% (area percent)
Limit of Quantitation (LOQ) ~0.1 mol%~0.03% (area percent)~0.003% (area percent)
Linearity (R²) >0.999>0.999>0.999
Precision (%RSD) < 2%< 3%< 5%
Accuracy (%Recovery) 98-102%97-103%95-105%
Sample Throughput ModerateHighHigh
Strengths - Absolute quantification without a specific reference standard for the analyte.- Provides structural information.- Non-destructive.- High sensitivity and resolution.- Suitable for a wide range of impurities.- Well-established and widely available.- Excellent sensitivity and selectivity.- Definitive identification of impurities through mass spectra.
Limitations - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.- Requires a chromophore for UV detection.- Co-elution of impurities can be a challenge.- Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the purity validation of this compound using qNMR, HPLC-UV, and GC-MS.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method where the integrated signal area of an analyte is directly proportional to the number of protons contributing to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently vortex to dissolve the sample completely.

  • Instrument Parameters (400 MHz NMR Spectrometer):

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)

    • Acquisition Time (AQ): 4 s

    • Spectral Width (SW): 20 ppm

  • Data Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both this compound (e.g., vinyl protons) and the internal standard.

    • Calculate the purity using the following formula:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. For this compound, a reversed-phase column is suitable. A UV detector measures the absorbance of the eluting components at a specific wavelength, and the peak area is proportional to the concentration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Calculate the area percent of each impurity relative to the total peak area.

    • For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the main peak of this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify impurities using the area percent method or by creating a calibration curve with an internal or external standard.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic purity validation of this compound.

Purity_Validation_Workflow Sample This compound Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep qNMR_Analysis qNMR Analysis Prep->qNMR_Analysis Aliquot 1 HPLC_Analysis HPLC-UV Analysis Prep->HPLC_Analysis Aliquot 2 GCMS_Analysis GC-MS Analysis Prep->GCMS_Analysis Aliquot 3 Data_qNMR Data Analysis: Absolute Purity qNMR_Analysis->Data_qNMR Data_HPLC Data Analysis: Relative Purity, Impurity Profile HPLC_Analysis->Data_HPLC Data_GCMS Data Analysis: Impurity Identification & Quantification GCMS_Analysis->Data_GCMS Comparison Compare Results Data_qNMR->Comparison Data_HPLC->Comparison Data_GCMS->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for spectroscopic purity validation.

Conclusion

The purity validation of this compound can be effectively achieved using a combination of spectroscopic techniques.

  • qNMR serves as an excellent tool for determining absolute purity without the need for specific impurity standards and for confirming the compound's structure.

  • HPLC-UV is a robust method for routine purity checks and for quantifying non-volatile impurities.

  • GC-MS offers unparalleled sensitivity and specificity for the identification and quantification of volatile and thermally stable impurities.

For comprehensive and reliable purity assessment, it is often recommended to use orthogonal methods, such as combining qNMR for absolute purity with a chromatographic technique like HPLC-UV or GC-MS for impurity profiling. This multi-faceted approach provides a high degree of confidence in the quality of this compound, ensuring its suitability for downstream applications in research and development.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of specialized chemical reagents like 2,5-Divinylpyridine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard and Personal Protective Equipment (PPE) Summary

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Flammability Pyridine and its derivatives are often flammable liquids. Vapors can form explosive mixtures with air.- Flame-retardant lab coat- Work in a chemical fume hood- Keep away from ignition sources (open flames, sparks, hot surfaces)
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract.- Nitrile gloves- Chemical safety goggles or face shield- Use in a well-ventilated area or with respiratory protection
Reactivity As a divinyl-substituted pyridine, it has the potential to undergo polymerization, which can be initiated by heat, light, or contaminants.- Store in a cool, dark, and well-ventilated area- Avoid contact with strong oxidizing agents and acids
Environmental Potentially toxic to aquatic life.- Prevent release into the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize risk to personnel and ensure compliance with hazardous waste regulations.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired this compound should be disposed of in its original container if possible, or in a clearly labeled, compatible waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste. These materials should be collected in a separate, clearly labeled, and sealed container.

  • Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled liquid waste container. Do not mix with other incompatible waste streams.

2. Waste Collection and Labeling:

  • Use a designated hazardous waste container made of a material compatible with pyridines (e.g., glass or high-density polyethylene).[1]

  • The container must be in good condition and have a secure, leak-proof cap.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include any other components of the waste mixture.

  • Keep the waste container closed at all times, except when adding waste.

3. Temporary Storage in the Laboratory:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a cool, dry, and well-ventilated location, away from heat and direct sunlight to prevent polymerization.[1]

  • Ensure the storage area is away from incompatible materials, such as strong acids and oxidizing agents.

  • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.[1]

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Clean the spill area thoroughly with soap and water.

5. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][2]

  • Never pour this compound or its solutions down the drain.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_lab In the Laboratory cluster_disposal Final Disposal A Identify this compound Waste (Pure, Contaminated, Solutions) B Segregate and Collect in Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area with Secondary Containment B->C E Contact Environmental Health and Safety (EHS) for Pickup C->E D Handle Spills with Appropriate PPE and Absorbent Material D->B Collect Spill Debris F Transfer to Licensed Hazardous Waste Disposal Company E->F G Proper Off-Site Disposal (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Divinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for 2,5-Divinylpyridine (CAS: 16222-95-0). Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical, primarily causing skin and serious eye irritation.[1][2] Due to its vinyl groups, it is prone to polymerization, which can be accelerated by heat, light, or the absence of an inhibitor.[3] Inhalation of vapors should be avoided, and all handling must be conducted in a well-ventilated area.[1][4]

Key Hazards:

  • Skin Irritant: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritant: Poses a significant risk of serious eye damage.[1][2]

  • Polymerization: Can undergo hazardous polymerization.[3]

  • Inhalation: Vapors may be harmful if inhaled.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound. The required equipment is detailed below.

PPE CategorySpecificationRationale & Citation
Hand Protection Butyl Rubber or Polyvinyl Alcohol (PVA) Gloves Nitrile gloves are not recommended for pyridine and related compounds due to poor chemical resistance. Butyl rubber or PVA offer superior protection.[2][5] Double gloving is advised.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors, which can cause serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[1][6]
Body Protection Flame-retardant lab coat. Chemical-resistant apron or coveralls for larger quantities.Provides a barrier against skin contact and contamination of personal clothing.[7][8]
Respiratory Required when vapors cannot be controlled by engineering means (e.g., fume hood).Use a NIOSH-approved respirator with an organic vapor cartridge.[7][8]

Operational Plan: Handling and Storage

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and located within a 10-second travel distance from the handling area.[1][2]

Storage Protocol:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][4]

  • Temperature: To prevent polymerization, refrigerated storage is recommended. For the structurally similar divinylbenzene, storage below 32°C (90°F) is critical.[3][9]

  • Inhibitor: this compound is typically supplied with a polymerization inhibitor (e.g., tert-butylcatechol). The effectiveness of this inhibitor depends on the presence of dissolved oxygen. Do not store under an inert atmosphere (e.g., nitrogen), as this will render the inhibitor ineffective.[1][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1]

Disposal Plan

Waste containing this compound is considered hazardous waste.

  • Containerization: Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a dedicated, properly labeled, and sealed hazardous waste container.[2]

  • Disposal Method: Do not dispose of down the drain or in regular trash.[9] The recommended disposal method is incineration at a licensed hazardous waste facility.[10] Contact your institution's Environmental Health & Safety (EHS) office for specific collection and disposal procedures.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. Note that some experimental data is limited, and computed values are provided where necessary.

PropertyValueSource
CAS Number 16222-95-0[11]
Molecular Formula C₉H₉N[11]
Molecular Weight 131.17 g/mol [11]
Topological Polar Surface Area 12.9 Ų[11]
Occupational Exposure Limits (as Pyridine) OSHA PEL: 5 ppm (8-hr TWA) NIOSH REL: 5 ppm (10-hr TWA) ACGIH TLV: 1 ppm (8-hr TWA)[8][12]

Experimental Protocol: Polymerization of this compound

The following is a representative protocol for the controlled polymerization of this compound, adapted from relevant literature.[13] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound (DVP) monomer

  • Rare-earth metal catalyst (e.g., Sc(CH₂SiMe₃)₃(THF)₂)

  • Anhydrous toluene (solvent)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon). All manipulations are to be carried out using standard Schlenk techniques to exclude air and moisture.

  • Solvent and Monomer Preparation: Anhydrous toluene is used as the solvent. The this compound monomer should be purified to remove inhibitors if required by the specific reaction, typically by passing through a column of basic alumina.

  • Reaction Setup: In a glovebox or under inert atmosphere, add the desired amount of rare-earth catalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Initiation: Add anhydrous toluene to the flask to dissolve the catalyst.

  • Polymerization: While stirring, inject the purified this compound monomer into the catalyst solution. The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture at different time intervals.

  • Termination: Once the desired conversion is achieved, the polymerization is terminated by exposing the reaction mixture to air or by adding a quenching agent like methanol.

  • Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). The polymer is then collected by filtration, washed, and dried under vacuum.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Operation cluster_cleanup 3. Cleanup & Disposal A Verify Fume Hood Certification & Flow B Don Required PPE (Butyl Gloves, Goggles, Lab Coat) A->B C Locate & Verify Safety Shower/Eyewash B->C D Transfer Reagent Inside Fume Hood C->D Proceed to Handling E Keep Container Tightly Sealed When Not In Use D->E F Perform Experiment/ Procedure E->F G Segregate Waste: Liquid, Solid, Sharps F->G Complete Operation Spill Spill Occurs! F->Spill H Place in Labeled Hazardous Waste Container G->H I Decontaminate Work Area & Glassware H->I J Remove & Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K End of Process Evacuate Evacuate Area & Alert Supervisor/EHS Spill->Evacuate Cleanup Follow Spill Cleanup Procedure (if trained) Spill->Cleanup

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.